molecular formula C12H18N2O2S B8587893 N-benzylpiperidine-4-sulfonamide

N-benzylpiperidine-4-sulfonamide

Cat. No.: B8587893
M. Wt: 254.35 g/mol
InChI Key: ODTCZZBZLBBAGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzylpiperidine-4-sulfonamide is a chemical compound with the molecular formula C12H18N2O2S and a molecular weight of 254.35 g/mol . It is supplied for laboratory research purposes and is not intended for diagnostic, therapeutic, or personal use. This compound is characterized by its sulfonamide functional group, a moiety commonly investigated in medicinal chemistry for its potential to interact with various enzymes . Researchers may find this compound of interest as a building block or intermediate in the synthesis of more complex molecules for pharmaceutical development. Its structure incorporates both a benzylpiperidine and a sulfonamide group, which are features found in compounds studied for their biological activity . Proper handling procedures should be followed. For detailed specifications, including storage conditions and handling instructions, please refer to the associated Safety Data Sheet (SDS).

Properties

Molecular Formula

C12H18N2O2S

Molecular Weight

254.35 g/mol

IUPAC Name

N-benzylpiperidine-4-sulfonamide

InChI

InChI=1S/C12H18N2O2S/c15-17(16,12-6-8-13-9-7-12)14-10-11-4-2-1-3-5-11/h1-5,12-14H,6-10H2

InChI Key

ODTCZZBZLBBAGN-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1S(=O)(=O)NCC2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

Mechanistic Profiling of N-Benzylpiperidine-4-Sulfonamide: Dual-Mode Antibacterial Action

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the mechanism of action (MoA) for N-benzylpiperidine-4-sulfonamide (NBPS) and its structural derivatives. This guide synthesizes classical sulfonamide pharmacology with recent findings (2023-2024) regarding hybrid pharmacophores that exhibit dual-action lethality in bacterial systems.

Executive Summary

N-benzylpiperidine-4-sulfonamide (NBPS) represents a structural evolution of the classical sulfonamide antibiotic class. While traditional sulfonamides are bacteriostatic agents that target the folate pathway, NBPS derivatives have demonstrated a dual-mode mechanism :

  • Metabolic Arrest: Competitive inhibition of dihydropteroate synthase (DHPS).

  • Physical Disruption: Irreversible compromise of the bacterial cell membrane integrity.

This "hybrid" activity profile confers bactericidal potency against Gram-negative pathogens (e.g., Xanthomonas spp., E. coli) that are typically resistant to sulfonamide monotherapy.

Structural Pharmacophore Analysis

To understand the causality of the mechanism, one must dissect the molecule into its functional domains:

DomainChemical MoietyBiological Function
Warhead p-Aminobenzenesulfonamide (or isostere)DHPS Inhibition: Mimics p-aminobenzoic acid (PABA) to block folate synthesis.
Linker Piperidine Ring (C4-substituted)Scaffold Rigidity: Orients the sulfonamide group for optimal active-site docking; improves metabolic stability.
Tail N-Benzyl GroupMembrane Interaction: Provides lipophilicity (

modulation) allowing intercalation into the lipid bilayer and increased cellular uptake.

Primary Mechanism: Folate Pathway Interdiction

The canonical target of NBPS is Dihydropteroate Synthase (DHPS) , encoded by the folP gene. This enzyme is critical for the de novo synthesis of folate, a cofactor required for nucleotide biosynthesis (purines/thymidine) and amino acid metabolism.

Molecular Binding Kinetics
  • Substrate Mimicry: The sulfonamide moiety of NBPS is a structural analogue of the natural substrate, p-aminobenzoic acid (PABA).

  • Competitive Inhibition: NBPS competes with PABA for the active site of DHPS.

  • Dead-End Complex: Unlike PABA, NBPS cannot undergo condensation with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP). This forms a non-functional complex, halting the production of 7,8-dihydropteroate.

  • Downstream Effect: Depletion of tetrahydrofolate (THF) leads to the cessation of DNA replication and cell division (bacteriostatic effect).

Visualization: The Folate Blockade

The following diagram illustrates the specific intervention point of NBPS within the bacterial folate pathway.

FolatePathway PABA p-Aminobenzoic Acid (PABA) DHPS Enzyme: DHPS (Dihydropteroate Synthase) PABA->DHPS Substrate DHPPP DHPPP (Pterin Precursor) DHPPP->DHPS Substrate DHP 7,8-Dihydropteroate DHPS->DHP Catalysis DHF Dihydrofolate DHP->DHF DHF Synthase THF Tetrahydrofolate (Active Cofactor) DHF->THF DHF Reductase DNA DNA/RNA Synthesis THF->DNA Cofactor NBPS N-benzylpiperidine- 4-sulfonamide NBPS->DHPS COMPETITIVE INHIBITION

Figure 1: Mechanism of Action in the Folate Biosynthesis Pathway. NBPS acts as a competitive inhibitor of DHPS, preventing the formation of Dihydropteroate.

Secondary Mechanism: Membrane Disruption

Recent studies (Hu et al., 2023) indicate that piperidine-linked sulfonamides possess a secondary bactericidal mechanism distinct from classical sulfa drugs.

The Lipophilic Effect

The N-benzylpiperidine moiety increases the hydrophobicity of the molecule. This allows NBPS to:

  • Adsorb: Accumulate at the bacterial outer membrane (Gram-negative) or cell wall (Gram-positive).

  • Intercalate: Penetrate the lipid bilayer, disrupting the packing order of phospholipids.

  • Leakage: Induce the formation of transient pores or general destabilization, leading to the leakage of intracellular electrolytes and macromolecules (e.g., DNA/RNA leakage).

Evidence: Scanning Electron Microscopy (SEM) of treated bacteria typically reveals corrugated, collapsed cell surfaces, confirming physical damage rather than just metabolic arrest.

Experimental Validation Protocols

To validate this mechanism in a research setting, the following self-validating workflow is recommended.

Protocol A: Enzymatic Inhibition Assay (DHPS)

Objective: Confirm the primary target.

  • System: Recombinant bacterial DHPS (e.g., E. coli or X. oryzae).

  • Reaction: Mix DHPS, DHPPP, and varying concentrations of NBPS.

  • Initiation: Add radiolabeled [14C]-PABA.

  • Measurement: Quantify the formation of [14C]-7,8-dihydropteroate via HPLC or scintillation counting.

  • Validation:

    
     values should correlate with MIC values. If 
    
    
    
    , the secondary membrane mechanism is dominant.
Protocol B: Membrane Permeability Assay

Objective: Confirm membrane disruption.[1][2][3][4]

  • Dye: Propidium Iodide (PI) - a membrane-impermeable DNA stain.

  • Method:

    • Treat log-phase bacterial culture with NBPS at

      
       and 
      
      
      
      MIC.
    • Incubate for 1–4 hours.

    • Add PI and analyze via Flow Cytometry or Fluorescence Microscopy.

  • Result: An increase in red fluorescence indicates membrane compromise (PI entry).

Experimental Workflow Diagram

The following DOT diagram outlines the logical flow for validating the dual mechanism.

ValidationWorkflow cluster_MoA1 Pathway 1: Metabolic cluster_MoA2 Pathway 2: Physical Compound Synthesized NBPS MIC MIC Determination (Broth Dilution) Compound->MIC Docking Molecular Docking (in silico) MIC->Docking If Active PI Propidium Iodide Uptake Assay MIC->PI Phenotype Enzyme DHPS Inhibition Assay Docking->Enzyme Validation Conclusion Dual-Mode Confirmation Enzyme->Conclusion Low IC50 SEM SEM Imaging (Morphology) SEM->Conclusion Lysis PI->SEM Confirmation

Figure 2: Experimental Validation Workflow. A parallel approach to confirm both enzymatic inhibition and membrane disruption phenotypes.

Resistance and Limitations[4][6][7][8]

  • Target Mutation: Point mutations in the folP gene (specifically in the PABA-binding pocket) can reduce sulfonamide binding affinity.

  • Efflux Pumps: The increased lipophilicity of the benzylpiperidine tail may make NBPS a substrate for RND-type efflux pumps in Gram-negative bacteria.

  • PABA Overproduction: Some resistant strains overproduce PABA to outcompete the inhibitor.

References

  • Hu, W., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases.[2][4] International Journal of Molecular Sciences, 24(6), 5861.[3] [Link][3]

  • Capasso, C., & Supuran, C. T. (2014). Sulpha drugs as antibacterial agents: a patent review (2009–2013). Expert Opinion on Therapeutic Patents, 24(12), 1303-1316. [Link]

  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives.[5] Biomedical and Pharmacology Journal, 1(1). [Link]

  • Seydel, J. K. (1968). Sulfonamides: Structure-Activity Relationship and Mode of Action. Journal of Pharmaceutical Sciences, 57(9), 1455-1478. [Link]

Sources

Structure-activity relationship (SAR) of N-benzyl sulfonamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Structure-Activity Relationship (SAR) of N-Benzyl Sulfonamide Derivatives in Targeted Therapeutics

Executive Summary & Structural Rationale

The N-benzyl sulfonamide pharmacophore represents a highly versatile scaffold in modern medicinal chemistry. Unlike aromatic secondary amides, which typically adopt a planar trans conformation, aromatic sulfonamides possess a folded, synclinal structure[1]. This unique three-dimensional topology allows the sulfonamide core to act as a highly specific structural anchor, fitting into distinct ligand-binding pockets that planar molecules cannot access[1].

As a Senior Application Scientist, I approach the optimization of this scaffold by analyzing the causality of the N-benzyl substitution. The addition of an N-benzyl "tail" introduces critical steric bulk, rotational flexibility, and lipophilicity. While this specific bulk causes a significant loss of activity in targets with highly restricted pockets—such as the Progesterone Receptor (PR)[1]—it acts as a powerful driver for efficacy in neuroprotection (via blood-brain barrier penetration)[2] and isoform-selective Carbonic Anhydrase (CA) inhibition (via the "tail approach")[3].

SAR_Model ZBG Sulfonamide Core • H-Bond Network • Synclinal Geometry Linker N-Alkyl Spacer • Rotational Flexibility • Distance Tuning ZBG->Linker N-S Bond Benzyl Benzyl Tail • Hydrophobic Contacts • π-π Stacking Linker->Benzyl C-N Bond Substituents Ring Substitutions • Halogens: ↑ Lipophilicity • -CF3: ↑ BBB Permeation Benzyl->Substituents SAR Tuning

Figure 1: Pharmacophore model of N-benzyl sulfonamides detailing functional group contributions.

SAR Pillar I: Neuroprotection and Anti-Alzheimer’s Efficacy

The development of neuroprotective agents requires molecules capable of crossing the blood-brain barrier (BBB) and modulating neurotoxic aggregates. N-benzyl sulfonamides have emerged as potent anti-Alzheimer's (anti-AD) agents, specifically through the clearance of amyloid-beta (Aβ) plaques[2].

Mechanistic Causality: The primary driver of anti-AD efficacy in this class is the lipophilic nature of the N-benzyl tail. Structure-activity relationship studies demonstrate that substituting the N-benzyl ring with halogens (e.g., chloro groups) or expanding it to a naphthalene ring dramatically enhances in vivo efficacy[2]. These hydrophobic moieties increase the LogP of the molecule, facilitating BBB penetration. Once in the central nervous system, the electron-withdrawing substituents (like -Cl or -CF3) strengthen hydrophobic and π-π interactions with the hydrophobic cores of Aβ aggregates, promoting plaque clearance[2].

Table 1: SAR of N-Benzyl Sulfonamides in Anti-Alzheimer's Models

Compound / N-SubstitutionMWM Test Inhibition (%)Aβ Plaque ClearanceMechanistic Rationale
N-H (Unsubstituted) < 20%PoorInsufficient lipophilicity for BBB crossing.
N-(3-chlorophenyl)ethyl (13e) HighObservable ClearanceExtended lipophilic spacer enhances hydrophobic pocket binding[2].
N-naphthalene (13c) HighObservable ClearanceBulky aromatic system maximizes π-π stacking with Aβ fibrils[2].
N-benzyl-2,4,5-trichloro (13f) 81%High ClearanceOptimal BBB permeation; multi-halogenation maximizes target affinity[2][4].

SAR Pillar II: Isoform-Selective Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are ubiquitous metalloenzymes with 15 human isoforms[3]. While primary sulfonamides (R-SO2NH2) are classic CA inhibitors that directly coordinate the active-site zinc ion, they often lack isoform selectivity, leading to off-target side effects[3].

Mechanistic Causality: To achieve selectivity, drug developers utilize the "tail approach"[3]. By appending an N-benzyl tail to the sulfonamide scaffold (or utilizing benzamide-4-sulfonamides where the benzyl group is on the amide), the molecule extends outward from the zinc-binding site into the variable hydrophobic and hydrophilic halves of the CA active site cavity[3][5]. For example, specific N-benzyl-4-methylbenzenesulfonamide derivatives have been synthesized using transition metal fluoride catalysts, demonstrating selective inhibition profiles where certain analogs selectively inhibit cytosolic hCA II while sparing tumor-associated hCA IX and XII[6].

Table 2: SAR of Sulfonamide Derivatives in CA Inhibition

Compound Tail SubstitutionhCA II (Cytosolic)hCA IX (Tumor)Selectivity Profile & Rationale
Primary Sulfonamide (No Tail) High AffinityHigh AffinityPan-inhibitor; coordinates Zn2+ but lacks peripheral steric interactions.
Benzamide-4-sulfonamide SubnanomolarSubnanomolarHighly effective across isoforms due to optimized linker distance[5].
Compound 3i (N-benzyl analog) Active (2.76 μM)< 27% InhibitionSelective for hCA II; tail clashes with hCA IX peripheral residues[6].

Experimental Workflows (Self-Validating Protocols)

To ensure reproducibility and trustworthiness, the following protocols detail the synthesis and biological validation of N-benzyl sulfonamide derivatives.

Protocol A: Green Synthesis of N-Benzyl Sulfonamides via Solid-Supported Catalysis

This protocol utilizes a transition metal fluoride catalyst to achieve high yields under environmentally benign conditions[2][6].

  • Catalyst Preparation: Impregnate iron(III) fluoride (FeF3, 0.1 g) onto crushed 4Å molecular sieves using a dissolution-evaporation technique in 3–5 mL of distilled water[6]. Dry the catalyst completely under vacuum.

  • Reagent Assembly: In a round-bottom flask, combine the substituted benzenesulfonyl chloride (1.0 eq) and the target N-benzylamine derivative (1.2 eq).

  • Catalytic Reaction: Add the FeF3/MS catalyst to the mixture. Stir the reaction at 0°C, gradually allowing it to warm to room temperature to ensure complete conversion[2][6].

  • Monitoring: Track the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate mobile phase[2].

  • Product Isolation: Filter the mixture to remove the solid catalyst. Wash the resulting precipitate with distilled water to remove any unreacted water-soluble amines[2].

  • Purification: Recrystallize the crude product using an appropriate solvent system (e.g., ethanol/water) to yield the pure N-benzyl sulfonamide[2].

Synth_Workflow Step1 Step 1: Catalyst Preparation Impregnate FeF3 on 4Å Molecular Sieves Step2 Step 2: Reagent Assembly Combine Sulfonyl Chloride + Benzylamine (1:1.2 molar ratio) Step1->Step2 Step3 Step 3: Catalytic Reaction Stir at 0°C to RT with FeF3/MS catalyst Monitor via TLC Step2->Step3 Step4 Step 4: Product Isolation Filter catalyst, wash with distilled water, extract organic layer Step3->Step4 Step5 Step 5: Purification Recrystallize from suitable solvent to yield pure N-benzyl sulfonamide Step4->Step5

Figure 2: Green synthetic workflow for N-benzyl sulfonamides using solid-supported catalysts.

Protocol B: Stopped-Flow CO2 Hydration Assay for CA Inhibition

This self-validating kinetic assay measures the precise inhibitory potency (IC50/Ki) of the synthesized derivatives against CA isoforms.

  • Buffer Preparation: Prepare a 10 mM HEPES buffer (pH 7.4) containing 0.1 M Na2SO4 to maintain constant ionic strength. Add Phenol Red (0.2 mM) as a pH indicator.

  • Enzyme Preparation: Reconstitute recombinant human CA isoforms (e.g., hCA II, hCA IX) to a final concentration of 10–50 nM in the assay buffer.

  • Inhibitor Incubation: Dissolve the N-benzyl sulfonamide derivative in a 10% DMSO/water vehicle. Incubate the enzyme with varying concentrations of the inhibitor (0.1 nM to 100 μM) for 15 minutes at room temperature to allow Enzyme-Inhibitor (E-I) complex equilibration.

  • Substrate Delivery: Saturate distilled water with CO2 gas at 20°C to achieve a ~15 mM CO2 substrate solution.

  • Kinetic Measurement: Using a stopped-flow spectrophotometer, rapidly mix the E-I solution with the CO2 substrate. Monitor the decrease in absorbance at 557 nm as CO2 is hydrated to bicarbonate and protons, causing a pH drop.

  • Data Analysis: Calculate the initial velocity of the reaction. Determine the IC50 by plotting fractional enzyme activity versus inhibitor concentration, and derive the Ki using the Cheng-Prusoff equation.

References

1.[1] Development of N-(4-Phenoxyphenyl)benzenesulfonamide Derivatives as Novel Nonsteroidal Progesterone Receptor Antagonists - PMC - NIH. URL: 2.[2] Studies on Chemical Modification and Biology of Sulphonamide Analogs as Neuroprotective Anti-Alzheimer's Agents - Der Pharma Chemica. URL: 3.[4] Studies on Chemical Modification and Biology of Sulphonamide Analogs as Neuroprotective Anti-Alzheimer's Agents - Der Pharma Chemica. URL: 4.[3] Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action - ACS Publications. URL: 5.[5] Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors - ResearchGate. URL: 6.[6] Utilization of transition metal fluoride-based solid support catalysts for the synthesis of sulfonamides: carbonic anhydrase inhibitory activity and in silico study - RSC Publishing. URL:

Sources

N-Benzylpiperidine-4-Sulfonamide Scaffolds: A Technical Guide to CA Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of N-benzylpiperidine-4-sulfonamide and its derivatives as Carbonic Anhydrase (CA) inhibitors. It addresses the chemical rationale, synthesis, and pharmacological evaluation of this scaffold, distinguishing between the literal aliphatic sulfonamide and the more potent N-benzylpiperidine-tailed benzenesulfonamide class used in modern drug discovery.

Executive Summary

The N-benzylpiperidine-4-sulfonamide scaffold represents a strategic structural motif in the design of isoform-selective Carbonic Anhydrase Inhibitors (CAIs). While classical inhibitors like acetazolamide are systemic and non-selective, the incorporation of the N-benzylpiperidine tail serves a dual purpose: it modulates physicochemical properties (lipophilicity, pKa) and, critically, targets the hydrophobic sub-pockets at the entrance of the CA active site. This guide details the design, synthesis, and evaluation of these inhibitors, focusing on their application in targeting hCA II (glaucoma) and the tumor-associated isoforms hCA IX/XII (hypoxic carcinomas).

Chemical Rationale & Structural Design

The Pharmacophore Triad

The efficacy of N-benzylpiperidine-4-sulfonamide derivatives relies on a three-component pharmacophore model designed to bridge the catalytic zinc ion and the rim of the active site.

ComponentFunctionChemical Constraint
Zinc Binding Group (ZBG) Coordinates Zn(II) in the active site.Primary Sulfonamide (-SO

NH

).[1] Aromatic ZBGs (

~7.4) are preferred over aliphatic (

~10.5) for physiological potency.
Linker (Piperidine) Spans the hydrophilic half of the active site; restricts conformation.The 4-substituted piperidine ring provides a semi-rigid spacer (approx. 6–8 Å).
Tail (N-Benzyl) Interacts with the hydrophobic pocket (Phe131, Val135, Pro202).The benzyl group confers selectivity via van der Waals interactions and

-stacking.
Aliphatic vs. Aromatic Scaffolds

It is critical to distinguish between the two structural classes:

  • Aliphatic (Literal): 1-benzylpiperidine-4-sulfonamide. The sulfonamide is directly attached to the piperidine

    
     carbon. These are weaker inhibitors due to high 
    
    
    
    but offer novel IP space.
  • Aromatic (Tailed): 4-(1-benzylpiperidin-4-yl)benzenesulfonamide or carboxamide linked. The sulfonamide is attached to a benzene ring, which is tethered to the N-benzylpiperidine. These exhibit nanomolar to sub-nanomolar affinity and are the primary focus of high-impact drug development.

Synthesis Protocols

Synthesis of N-Benzylpiperidine-Tailed Benzenesulfonamides

This protocol describes the synthesis of a 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide derivative, a robust representative of the class.

Reagents:

  • 4-Sulfamoylbenzoic acid

  • 1-Benzylpiperidine-4-amine (or 4-amino-1-benzylpiperidine)[2]

  • Coupling Agents: EDC·HCl, HOBt

  • Solvent: DMF/DCM

Step-by-Step Methodology:

  • Activation: Dissolve 4-sulfamoylbenzoic acid (1.0 eq) in anhydrous DMF. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir at 0°C for 30 minutes to form the active ester.

  • Coupling: Add 1-benzylpiperidine-4-amine (1.0 eq) and triethylamine (2.0 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours under nitrogen atmosphere.

  • Workup: Quench with ice-water. Extract with ethyl acetate (

    
    ). Wash organic layer with saturated NaHCO
    
    
    
    , brine, and water.
  • Purification: Dry over anhydrous Na

    
    SO
    
    
    
    , concentrate in vacuo, and purify via flash column chromatography (MeOH/DCM gradient).
Visualization of Synthetic Workflow

The following DOT diagram illustrates the logical flow of the synthesis and the alternative aliphatic route.

Synthesis_Workflow Start_Aromatic 4-Sulfamoylbenzoic Acid (Aromatic ZBG Source) Activation Carboxyl Activation (EDC/HOBt, DMF, 0°C) Start_Aromatic->Activation Start_Amine 1-Benzylpiperidine-4-amine (Tail Source) Coupling Amide Coupling (RT, 12-18h) Start_Amine->Coupling Activation->Coupling Active Ester Workup Extraction & Purification (EtOAc/Brine -> Flash Chrom.) Coupling->Workup Product Target: N-Benzylpiperidine-Tailed Benzenesulfonamide Workup->Product Start_Aliphatic Ethyl 1-benzylpiperidine-4-carboxylate Step_1 1. Reduction (LiAlH4) 2. Mesylation Start_Aliphatic->Step_1 Step_2 Thiol Displacement (-SH) Step_1->Step_2 Step_3 Oxidation to Sulfonyl Chloride Step_2->Step_3 Step_4 Amination (NH3) Step_3->Step_4 Step_4->Product Aliphatic Analog

Caption: Synthetic pathways for aromatic (solid lines) and aliphatic (dashed lines) N-benzylpiperidine sulfonamide inhibitors.

Pharmacology & Enzymology[2][3][4][5]

Inhibition Profile ( )

The N-benzylpiperidine tail significantly influences isoform selectivity. The data below summarizes the inhibition constants (


) for a representative benzenesulfonamide-piperidine-benzyl  conjugate compared to the standard Acetazolamide (AAZ).
IsoformPhysiological RoleAAZ

(nM)
N-Benzylpiperidine Analog

(nM)
Selectivity Note
hCA I Cytosolic (RBCs)25050 – 800Moderate inhibition (Off-target)
hCA II Cytosolic (Glaucoma)120.8 – 5.0 High Potency (Glaucoma Target)
hCA IX Transmembrane (Hypoxia)250.9 – 15 Sub-nanomolar (Cancer Target)
hCA XII Transmembrane (Hypoxia)5.74.0 – 10Potent inhibition

Note: Data represents a composite of high-affinity derivatives found in literature (e.g., Compounds 11/15 from recent SAR studies [1]).

Mechanism of Action

The inhibition mechanism is competitive and reversible.

  • Zn(II) Coordination: The deprotonated sulfonamide nitrogen (

    
    ) binds the Zn(II) ion in a tetrahedral geometry, displacing the catalytic water molecule/hydroxide ion.
    
  • Hydrogen Bonding: The sulfonamide oxygen and nitrogen atoms form a hydrogen bond network with Thr199 and Glu106 , essential for orientation.

  • Hydrophobic Interactions: The N-benzylpiperidine tail extends out of the active site cavity. The benzyl group engages in

    
    -stacking or hydrophobic contacts with residues Phe131 , Val135 , and Pro202  (in hCA II) or the corresponding residues in hCA IX. This "tail interaction" is the primary driver of the observed selectivity over hCA I.
    
Structural Biology Diagram

The following diagram visualizes the binding mode within the hCA II active site.[3][4]

Binding_Mode cluster_ActiveSite hCA Active Site Zn Zn(II) Ion Thr199 Thr199 (Gatekeeper) Phe131 Phe131 (Hydrophobic Wall) Sulfonamide Sulfonamide Head (-SO2NH-) Sulfonamide->Zn Coordination (Tetrahedral) Sulfonamide->Thr199 H-Bond Benzene Benzene Scaffold Sulfonamide->Benzene Covalent Piperidine Piperidine Linker Benzene->Piperidine Amide/Linker Benzyl Benzyl Tail Piperidine->Benzyl Covalent Benzyl->Phe131 Pi-Stacking / Hydrophobic

Caption: Schematic binding mode of N-benzylpiperidine-sulfonamide inhibitors in the hCA II active site.

Experimental Protocols

Stopped-Flow CO Hydrase Assay

To validate the inhibitory activity, the following kinetic assay is the gold standard.

  • Buffer Preparation: Prepare 20 mM HEPES buffer (pH 7.5) with 20 mM Na

    
    SO
    
    
    
    to maintain ionic strength. Add Phenol Red (0.2 mM) as the pH indicator.
  • Enzyme Solution: Dilute recombinant hCA isozymes to approx. 10–50 nM in the buffer.

  • Substrate: Saturate water with CO

    
     to prepare a 1.7 mM solution.
    
  • Reaction: Using a stopped-flow instrument (e.g., Applied Photophysics), mix the enzyme-inhibitor solution with the CO

    
     substrate solution.
    
  • Measurement: Monitor the absorbance change at 557 nm (Phenol Red transition) over 10–100 seconds.

  • Calculation: Determine the initial velocity (

    
    ). Fit the data to the Michaelis-Menten equation to determine 
    
    
    
    , then convert to
    
    
    using the Cheng-Prusoff equation:
    
    
    Self-Validation Check: Ensure the uncatalyzed reaction rate (buffer only) is subtracted from the enzyme rate. Acetazolamide should be run as a positive control (
    
    
    nM for hCA II).

References

  • Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. Source: ACS Medicinal Chemistry Letters (2024). URL:[Link]

  • Carbonic Anhydrase Inhibitors: Inhibition of Transmembrane, Tumor-Associated Isozyme IX, and Cytosolic Isozymes I and II With Aliphatic Sulfamates. Source: Journal of Medicinal Chemistry (2003). URL:[Link]

  • Structure-based drug discovery of carbonic anhydrase inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2012). URL:[Link]

  • Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach. Source: Journal of Medicinal Chemistry (2020).[5] URL:[Link]

  • 2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives as novel inhibitors of cancer-associated carbonic anhydrase isoforms IX and XII. Source: European Journal of Medicinal Chemistry (2025). URL:[Link]

Sources

Optimizing N-Benzylpiperidine Scaffolds for Sigma Receptor Modulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-benzylpiperidine (NBP) moiety represents a privileged scaffold in medicinal chemistry, most notably recognized as the core pharmacophore of Donepezil (Aricept), a blockbuster acetylcholinesterase (AChE) inhibitor. However, beyond cholinergic modulation, NBP derivatives exhibit potent and often selective binding affinity for Sigma receptors (σRs) .

This technical guide dissects the binding mechanics, structure-activity relationships (SAR), and validation protocols for NBP derivatives targeting Sigma-1 (σ1R) and Sigma-2 (σ2R) receptors. It is designed for medicinal chemists and pharmacologists aiming to repurpose or optimize this scaffold for neuroprotective (σ1R agonism) or oncological (σ2R modulation) applications.

Molecular Pharmacology: The NBP Scaffold

The N-benzylpiperidine structure is not merely a linker; it is a critical binding determinant.

  • Sigma-1 Receptor (σ1R): A chaperone protein at the Mitochondria-Associated Membrane (MAM). Ligands typically require a basic nitrogen atom to form an electrostatic interaction with Asp126 in the receptor's binding pocket. The NBP scaffold provides this nitrogen within a hydrophobic cleft perfect for the benzyl moiety.

  • Sigma-2 Receptor (σ2R/TMEM97): Often associated with cancer cell proliferation and cholesterol trafficking. While σ2R also accommodates basic amines, its binding pocket is distinct, often favoring larger, more hydrophobic substituents compared to σ1R.

The Donepezil Connection

While marketed for Alzheimer’s, Donepezil is a high-affinity σ1R agonist (


 nM). Research suggests its neuroprotective efficacy may partly stem from σ1R activation, which modulates calcium signaling and reduces excitotoxicity, distinct from its AChE inhibition.

Structure-Activity Relationship (SAR) Analysis

The binding affinity of NBP derivatives is governed by three primary vectors: the basic amine, the benzyl substitutions, and the distal "tail" group.

SAR Visualization

The following diagram maps the pharmacophoric requirements for high-affinity binding.

SAR_Map Core N-Benzylpiperidine Core Scaffold N_Atom Protonated Nitrogen (Critical) Core->N_Atom Contains Benzyl Benzyl Moiety (Hydrophobic Pocket) Core->Benzyl Contains Piperidine Piperidine Ring (Spacer/Rigidity) Core->Piperidine Contains Interaction1 Interaction1 N_Atom->Interaction1 Forms Salt Bridge with Asp126 (σ1R) Interaction2 Interaction2 Benzyl->Interaction2 π-π Stacking (Tyr103/Phe107) Tail Distal Substituents (Selectivity Driver) Selectivity Selectivity Tail->Selectivity Determines σ1 vs σ2 Preference

Figure 1: Pharmacophore map of N-benzylpiperidine derivatives highlighting critical interactions for Sigma receptor binding.

Key SAR Drivers
  • The Nitrogen Atom (The Anchor):

    • Mechanism: At physiological pH, the piperidine nitrogen is protonated. This positive charge is non-negotiable for high affinity at σ1R, anchoring the ligand to the aspartic acid residue (Asp126).

    • Optimization: Quaternary ammonium salts generally lose affinity due to the inability to cross membranes or steric hindrance, though the charge itself is vital.

  • Benzyl Substitutions (The Hydrophobic Clamp):

    • Unsubstituted: Provides baseline nanomolar affinity.

    • 4-Methoxy / 4-Fluoro: Often enhances σ1R affinity due to electronic effects and optimized lipophilicity.

    • Steric Bulk: Large ortho-substitutions can reduce affinity by disrupting the optimal fit in the hydrophobic pocket.

  • Linker Length & Distal Groups:

    • Extending the linker between the piperidine and the distal aromatic system (e.g., from methylene to ethylene) can drastically shift selectivity profiles.

    • Donepezil-like Indanone: The indanone moiety confers dual AChE/σ1R activity. Replacing it with simple phenylalkyl chains often strips AChE activity while retaining or enhancing σ binding.

Experimental Protocols: Radioligand Binding Assays

To validate the affinity of novel NBP derivatives, radioligand binding remains the gold standard.

Assay Logic & Causality
  • Why use Guinea Pig Brain for σ1R? It is historically the richest tissue source for σ1R, minimizing the need for transfected cell lines in initial screens.

  • Why Masking Agents? σ2R ligands often cross-react with σ1R. When assaying for σ2R using non-selective radioligands like [³H]DTG, you must saturate σ1R sites with a selective blocker (e.g., (+)-pentazocine) to ensure the signal comes solely from σ2R.[1]

Workflow Visualization

Binding_Assay cluster_Assay Incubation Phase (37°C, 120 min) Tissue Tissue Preparation (Guinea Pig Brain / Rat Liver) Homogenization Homogenization & Centrifugation (50mM Tris-HCl, pH 8.0) Tissue->Homogenization Tube_S1 σ1R Assay Ligand: [³H](+)-Pentazocine No Masking Needed Homogenization->Tube_S1 Tube_S2 σ2R Assay Ligand: [³H]DTG + Mask: (+)-Pentazocine Homogenization->Tube_S2 Filtration Rapid Filtration (Whatman GF/B Filters) Tube_S1->Filtration Tube_S2->Filtration Counting Liquid Scintillation Counting Filtration->Counting Analysis Data Analysis (Cheng-Prusoff Equation) Counting->Analysis

Figure 2: Step-by-step workflow for differential radioligand binding assays for Sigma-1 and Sigma-2 receptors.

Detailed Protocol: Sigma-1 Receptor Binding
  • Radioligand: -pentazocine (2-3 nM).

  • Non-specific Binding Definition: Haloperidol (10 µM) or unlabeled (+)-pentazocine (10 µM).

  • Buffer: 50 mM Tris-HCl, pH 8.0 or 7.4.

  • Incubation: 120 minutes at 37°C (equilibrium is slower for high-affinity hydrophobic ligands).

  • Termination: Rapid filtration through glass fiber filters (GF/B) pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding to the filter.

Detailed Protocol: Sigma-2 Receptor Binding
  • Radioligand: [³H]DTG (1,3-di-o-tolylguanidine) (~3 nM).

  • Masking Agent (CRITICAL): (+)-Pentazocine (1 µM) or Dextravallorphan to block σ1R sites.

  • Non-specific Binding Definition: Haloperidol (10 µM) or DTG (10 µM).

  • Incubation: 60-90 minutes at room temperature (25°C) or 37°C.

Quantitative Data & Analysis

When analyzing NBP derivatives, the


 values obtained from the binding curves must be converted to inhibition constants (

) using the Cheng-Prusoff equation :


Where:

  • 
     is the concentration of radioligand used.
    
  • 
     is the dissociation constant of the radioligand (determined via Saturation Binding).
    
Comparative Binding Data

The table below illustrates the affinity profiles of Donepezil and representative N-benzylpiperidine analogs. Note the high affinity of Donepezil for σ1R.[2]

CompoundStructure / Classσ1R

(nM)
σ2R

(nM)
Selectivity (σ2/σ1)Ref
(+)-Pentazocine Benzomorphan (Standard)~3.0>1000>300[1]
Haloperidol Butyrophenone (Non-selective)~2.5~5020[2]
Donepezil N-benzylpiperidine14.6 >1000High σ1[3]
Compound 15 Benzylpiperazine derivative1.61417886[4]
DTG Guanidine (σ2 Standard)35.539.9~1.1 (Equipotent)[5]

Table 1: Comparative binding affinities.[3][4] Note that Donepezil acts as a potent σ1R ligand, a property often overlooked in its AChE characterization.

Therapeutic Implications

Neuroprotection (σ1R Agonism)

NBP derivatives that act as σ1R agonists promote neuroprotection. Upon binding, σ1R dissociates from BiP (Binding immunoglobulin protein) at the ER, chaperoning IP3 receptors to ensure proper Ca²⁺ signaling into the mitochondria. This boosts ATP production and prevents apoptosis in neurodegenerative models (Alzheimer's, Parkinson's).

Oncology (σ2R/TMEM97 Modulation)

σ2R is highly expressed in proliferating tumor cells. NBP derivatives optimized for σ2R selectivity (often by modifying the "tail" to be more hydrophobic or introducing specific halogens) can serve as:

  • Cytotoxic agents: Inducing cell death via lysosomal destabilization.

  • Delivery vectors: Conjugating cytotoxic drugs to the NBP scaffold to target tumors.

References

  • Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands. ACS Chem. Neurosci.[5] (2021).[3][5] Link

  • Sigma-1 Human Binding Agonist Radioligand Assay. Eurofins Discovery.Link

  • Interaction with sigma(1) protein, but not NMDA receptor, is involved in the pharmacological activity of donepezil. Eur. J. Pharmacol. (2006).[6][7][8] Link

  • Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG. Pharmaceuticals. (2022).[1] Link

  • Synthesis and structure-activity relationships of N-(1-benzylpiperidin-4-yl)arylacetamide analogues. J. Med. Chem. (2001). Link

Sources

Antimicrobial Properties of N-Substituted Piperidine-4-Sulfonamides: A Technical Guide to Scaffold Optimization and Mechanism of Action

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As antimicrobial resistance (AMR) increasingly compromises the efficacy of traditional antibiotics, the rational design of novel pharmacophores is paramount. Historically, sulfonamides have served as foundational bacteriostatic agents. However, integrating a piperidine ring—specifically at the 4-position—and introducing targeted N-substitutions has transformed this classic class into a potent, broad-spectrum, and often bactericidal weapon.

As an Application Scientist overseeing drug development workflows, I have observed that the N-substituted piperidine-4-sulfonamide scaffold offers a highly tunable chemical space. This guide explores the structural rationale, dual-action mechanisms, and self-validating experimental protocols required to synthesize and evaluate these advanced antimicrobial entities.

Structural Rationale & Medicinal Chemistry

The transition from simple arylsulfonamides to N-substituted piperidine-4-sulfonamides is driven by specific physicochemical advantages:

  • Enhanced 3D Dimensionality (sp³ Character): Unlike flat phenyl rings, the piperidine heterocycle introduces significant sp³ carbon character. This three-dimensionality improves aqueous solubility and reduces off-target protein binding, a critical factor for clinical safety[1].

  • Tunable Basicity: The secondary or tertiary nitrogen within the piperidine ring acts as a basic center. At physiological pH, it can become protonated, facilitating electrostatic interactions with negatively charged bacterial cell walls[1].

  • Lipophilic N-Substitution: Modifying the piperidine or sulfonamide nitrogen with bulky, lipophilic groups (e.g., benzhydryl, alkyl chains, or thiazolyl moieties) allows researchers to precisely calibrate the partition coefficient (LogP). This is essential for penetrating the complex double-membrane envelopes of Gram-negative bacteria and the lipid-rich membranes of fungi[2].

Mechanisms of Antimicrobial Action

Traditional sulfonamides are purely bacteriostatic; they act as competitive inhibitors of p-aminobenzoic acid (PABA) in the dihydropteroate synthase (DHPS) pathway. However, modern N-substituted piperidine-4-sulfonamides exhibit a highly effective dual-action mechanism [1].

  • Enzymatic Inhibition (DHPS): The core sulfonamide moiety retains its classical ability to bind the DHPS active site, arresting folate biosynthesis and starving the pathogen of essential nucleotides[1].

  • Membrane Disruption (Bactericidal): The synergistic combination of the basic piperidine core and lipophilic N-substituents physically intercalates into the bacterial phospholipid bilayer. This irreversible interaction damages membrane integrity, leading to the leakage of intracellular contents and rapid cell death[1].

  • Advanced Target Engagement: Beyond bacteria, specific derivatives have demonstrated remarkable versatility. For example, thiazolyl-piperidine-4-sulfonamides exhibit fast-killing antiplasmodial properties against Plasmodium falciparum[3], while adenosine-linked derivatives act as potent inhibitors of viral methyltransferases (e.g., nsp14)[4].

Mechanism Compound N-Substituted Piperidine-4-Sulfonamide DHPS DHPS Enzyme Inhibition Compound->DHPS Sulfonamide Moiety Membrane Bacterial Membrane Disruption Compound->Membrane Piperidine + N-Sub Folate Folate Synthesis Arrest DHPS->Folate Metabolic Block Lysis Cell Lysis & Death Membrane->Lysis Physical Damage Folate->Lysis Starvation

Caption: Dual-action antimicrobial mechanism of piperidine-4-sulfonamides.

Quantitative Activity Profiles

To contextualize the efficacy of this scaffold, the following table summarizes the quantitative activity of various N-substituted piperidine-4-sulfonamide derivatives against diverse pathogens.

Pathogen / TargetCompound Class / DerivativeActivity MetricReference
Xanthomonas oryzae (Gram-negative)N-alkyl piperidine sulfonamide (Molecule C4)EC₅₀ = 2.02 µg/mL[1]
Xanthomonas axonopodis (Gram-negative)1-benzhydryl-sulfonyl-piperidine derivativeHigh Zone of Inhibition[2]
Plasmodium falciparum (Parasite)Thiazolyl-piperidine-4-sulfonamideEC₅₀ < 5 µM (Fast-killing)[3]
SARS-CoV-2 nsp14 (Viral Enzyme)5′-amino-5′-deoxyadenosine sulfonamideNanomolar Binding Affinity[4]

Experimental Protocols: Synthesis and Validation

In drug development, a protocol must be a self-validating system. Every synthetic step and biological assay must include internal controls to prove causality.

Protocol A: General Synthesis Workflow
  • Protection & Sulfonation: Begin with piperidine-4-sulfonic acid. Protect the secondary amine using Boc-anhydride to prevent unwanted polymerization. Convert the sulfonic acid to a sulfonyl chloride using thionyl chloride (SOCl₂) at 0°C.

    • Causality: Maintaining a low temperature (0°C) minimizes the exothermic degradation of the piperidine ring and prevents side reactions.

  • Amidation: React the sulfonyl chloride with the desired amine in the presence of N,N-Diisopropylethylamine (DIPEA) in anhydrous dichloromethane (DCM).

    • Causality: DIPEA is a non-nucleophilic base. It neutralizes the HCl byproduct, driving the reaction forward without competing with the primary amine as a nucleophile.

  • Deprotection & N-Substitution: Remove the Boc group using Trifluoroacetic acid (TFA). The exposed piperidine nitrogen is then subjected to reductive amination or alkylation with the target N-substituent (e.g., benzhydryl chloride)[2].

  • Purification: Purify via reverse-phase HPLC. Validate the molecular structure using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS) to ensure >95% purity prior to biological testing[2].

Protocol B: Membrane Integrity Assay (Self-Validating)

To conclusively prove the dual-mechanism (specifically membrane disruption), standard Minimum Inhibitory Concentration (MIC) assays must be paired with fluorescent membrane integrity validation[1].

  • Preparation: Grow bacterial cultures (e.g., X. oryzae) to the logarithmic growth phase (OD₆₀₀ = 0.6).

    • Causality: Log-phase cells possess actively synthesizing, robust membranes, providing the most accurate baseline for assessing structural disruption.

  • Treatment: Incubate the cells with the synthesized compound at 1x and 2x MIC concentrations for 2 to 4 hours.

  • Fluorescent Probing: Stain the cells with a dual-dye system: SYTO 9 and Propidium Iodide (PI).

    • Causality: This is a self-validating internal control. SYTO 9 permeates all cells (fluorescing green), proving the cells are present. PI is membrane-impermeable and only enters cells with physically damaged membranes (fluorescing red).

  • Quantification: Analyze the samples via flow cytometry. A high ratio of red-to-green fluorescence confirms that the bactericidal activity is fundamentally driven by membrane rupture[1].

Workflow Synthesis 1. Chemical Synthesis (Amidation & Alkylation) Validation 2. Structural Validation (NMR, HRMS) Synthesis->Validation Purified Compound MIC 3. Microbroth Dilution (Determine MIC/EC50) Validation->MIC >95% Purity Membrane 4. Membrane Integrity (PI/SYTO 9 Assay) MIC->Membrane Active Hits Target 5. Target Engagement (Enzymatic Assays) MIC->Target Active Hits

Caption: Self-validating experimental workflow for compound synthesis and evaluation.

Conclusion

N-substituted piperidine-4-sulfonamides represent a highly adaptable and potent scaffold in modern medicinal chemistry. By rationally designing the N-substituent, researchers can fine-tune lipophilicity to achieve a dual-action mechanism—concurrently inhibiting vital enzymatic pathways (like DHPS) and physically rupturing pathogen cell membranes. This multi-targeted approach drastically reduces the likelihood of resistance development, positioning these derivatives as highly promising leads for next-generation antimicrobial, antimalarial, and antiviral therapeutics.

References

  • Source: PubMed Central (PMC), National Institutes of Health (NIH)
  • Title: Synthesis and antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)
  • Title: Development of Chemical Entities Endowed with Potent Fast-Killing Properties against Plasmodium falciparum Malaria Parasites Source: Journal of Medicinal Chemistry, ACS Publications URL
  • Source: PubMed Central (PMC), National Institutes of Health (NIH)

Sources

In Vitro Metabolic Stability of N-Benzylpiperidine-4-Sulfonamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-benzylpiperidine-4-sulfonamide scaffold is a highly versatile pharmacophore frequently utilized in the development of central nervous system (CNS) therapeutics—such as acetylcholinesterase inhibitors for Alzheimer's disease—and metabolic modulators[1][2]. However, the presence of the N-benzylpiperidine moiety introduces significant metabolic liabilities, primarily driven by cytochrome P450 (CYP450) mediated phase I oxidations. Rapid hepatic clearance can severely limit the in vivo bioavailability of these compounds.

This whitepaper provides an authoritative guide on evaluating the in vitro metabolic stability of N-benzylpiperidine-4-sulfonamide. It details the structural basis for its biotransformation, the mechanistic rationale behind assay design, and a self-validating experimental protocol using human liver microsomes (HLMs).

Structural Analysis & Predicted Metabolic Liabilities

Understanding the metabolic fate of a compound requires a deep analysis of its structural alerts. For N-benzylpiperidine-4-sulfonamide, the biotransformation landscape is dominated by three primary pathways:

  • N-Debenzylation (Major Pathway): The methylene carbon of the benzyl group is highly susceptible to hydrogen abstraction by the high-valent iron-oxo species of CYP3A4 and CYP2D6. This leads to carbinolamine formation, which spontaneously collapses into piperidine-4-sulfonamide and benzaldehyde[1].

  • Piperidine Ring Oxidation: The alpha-carbons adjacent to the piperidine nitrogen can undergo hydroxylation, eventually leading to lactam formation or ring opening[3].

  • Aromatic Hydroxylation: The phenyl ring of the benzyl group can undergo para-hydroxylation, predominantly mediated by CYP2D6[3].

  • Sulfonamide Stability: Unlike the basic amine and the benzyl group, the primary sulfonamide is generally resistant to oxidative cleavage, serving as a metabolically stable anchor in the molecule.

Causality in Assay Selection: Because the dominant clearance mechanisms are CYP-mediated Phase I oxidations, Human Liver Microsomes (HLMs) supplemented with Nicotinamide Adenine Dinucleotide Phosphate (NADPH) serve as the most appropriate and cost-effective in vitro model[4][5]. HLMs contain the full complement of membrane-bound CYPs and Flavin-containing monooxygenases (FMOs) necessary to replicate these reactions[6].

Metabolic_Pathways Parent N-benzylpiperidine-4-sulfonamide (Parent Compound) NDebenz Piperidine-4-sulfonamide + Benzaldehyde Parent->NDebenz CYP3A4 / CYP2D6 (N-debenzylation) PipOx Hydroxypiperidine / Lactam Derivatives Parent->PipOx CYP3A4 (Ring Oxidation) BenzOx p-Hydroxybenzyl Derivative Parent->BenzOx CYP2D6 / CYP1A2 (Aromatic Hydroxylation)

Figure 1: Primary Phase I metabolic pathways of N-benzylpiperidine-4-sulfonamide.

In Vitro Metabolic Stability Assay Design (Self-Validating System)

A robust metabolic stability assay cannot merely measure compound disappearance; it must inherently validate the enzymatic activity of the system and rule out artifactual degradation[4].

Self-Validation Architecture:

  • Positive Controls: To ensure the HLMs are enzymatically active, high-clearance reference compounds (e.g., Verapamil or Midazolam for CYP3A4, Dextromethorphan for CYP2D6) are run in parallel[7][8].

  • Negative Control (Minus-NADPH): The test compound is incubated with HLMs but without the NADPH regenerating system. If the compound degrades in this arm, it indicates chemical instability in the buffer or non-CYP mediated degradation (e.g., esterases, though unlikely for a sulfonamide)[4].

  • Internal Standard (IS): A structurally similar, stable isotope-labeled compound (or a generic IS like Tolbutamide) is added during the quench phase to correct for matrix effects and variations in LC-MS/MS injection volumes[9].

Step-by-Step Experimental Protocol: HLM Incubation

Reagents & Materials:

  • Pooled Human Liver Microsomes (20 mg/mL protein concentration)[10].

  • 100 mM Potassium Phosphate Buffer (pH 7.4) with 3.3 mM

    
    .
    
  • NADPH Regenerating System (Solution A: NADP+, Glc-6-P; Solution B: Glc-6-P dehydrogenase).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing 100 ng/mL Internal Standard[7].

Methodology:

  • Master Mix Preparation: Dilute HLMs in the phosphate buffer to achieve a final protein concentration of 0.5 mg/mL in the assay. Rationale: 0.5 mg/mL ensures linear enzyme kinetics while preventing excessive non-specific protein binding which can mask the true intrinsic clearance[4].

  • Substrate Addition: Spike N-benzylpiperidine-4-sulfonamide (from a 10 mM DMSO stock) into the master mix to a final concentration of 1 µM. Ensure final DMSO concentration is <0.1% (v/v) to prevent CYP enzyme inhibition[9].

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes. Rationale: Equilibrates the system to physiological temperature before initiating the reaction.

  • Reaction Initiation: Add the NADPH regenerating system to start the reaction. For the minus-NADPH control, add an equivalent volume of plain buffer[4].

  • Aliquot Sampling: At defined time points (0, 5, 15, 30, 45, and 60 minutes), transfer 50 µL of the reaction mixture into a 96-well plate containing 150 µL of the ice-cold Quench Solution[10].

  • Quenching & Extraction: The 3:1 ratio of cold ACN to aqueous sample instantly denatures the microsomal proteins, halting all enzymatic activity. Centrifuge the plate at 4000 x g for 15 minutes at 4°C to pellet the precipitated proteins[9].

  • LC-MS/MS Analysis: Transfer the supernatant to a clean plate for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis in Multiple Reaction Monitoring (MRM) mode[11].

Assay_Workflow Prep 1. Substrate & HLM Pre-incubation (37°C) Init 2. Reaction Initiation (+ NADPH) Prep->Init Sample 3. Aliquot Sampling (0, 5, 15, 30, 60 min) Init->Sample Quench 4. Quench Reaction (Cold ACN + IS) Sample->Quench Analysis 5. LC-MS/MS Analysis & CLint Calculation Quench->Analysis

Figure 2: Sequential workflow for the HLM metabolic stability assay.

Data Processing & Pharmacokinetic Parameterization

The raw LC-MS/MS peak area ratios (Analyte/IS) are converted to "Percent Remaining" by normalizing to the 0-minute time point. The natural log (ln) of the percent remaining is plotted against time.

Calculations:

  • Elimination Rate Constant (

    
    ):  The negative slope of the linear regression of the ln(% remaining) vs. time plot.
    
  • In Vitro Half-Life (

    
    ):  Calculated as 
    
    
    
    [5].
  • Intrinsic Clearance (

    
    ): 
    
    
    
    
    Where
    
    
    is the incubation volume (µL) and
    
    
    is the amount of microsomal protein (mg). The result is expressed in µL/min/mg protein[9][11].
Table 1: Representative In Vitro Metabolic Stability Data in HLMs
Compound

(min)

(µL/min/mg)
Minus-NADPH StabilityPrimary Liability
N-benzylpiperidine-4-sulfonamide 12.4111.8>98% remainingN-debenzylation
Verapamil (Positive Control) 18.574.9>98% remainingN-dealkylation
Optimized Analog (e.g.,

-methyl benzyl)
85.216.3>98% remainingSteric hindrance at cleavage site

Note: Data represents typical clearance values for unsubstituted N-benzylpiperidines, which generally exhibit high intrinsic clearance (


 > 50 µL/min/mg)[3][12].

Structural Optimization Strategies

If N-benzylpiperidine-4-sulfonamide exhibits unacceptably high clearance (short


), structural modifications must be rationally designed to block the metabolic soft spots without abolishing pharmacological activity[3]:
  • Steric Shielding: Introducing a methyl group at the benzylic carbon (

    
    -methylbenzyl) creates steric hindrance, restricting CYP access to the abstractable protons.
    
  • Electronic Deactivation: Substituting the phenyl ring with electron-withdrawing groups (e.g., fluorine or cyano at the para-position) reduces the electron density of the aromatic system, slowing down CYP2D6-mediated aromatic hydroxylation[1].

  • Bioisosteric Replacement: Replacing the flexible benzyl group with a more rigid, metabolically stable heterocycle (e.g., a pyridyl or oxadiazole derivative) can drastically improve the

    
     while maintaining the required spatial geometry for target binding[1][2].
    

Conclusion

The N-benzylpiperidine-4-sulfonamide motif presents a classic medicinal chemistry challenge: balancing potent target engagement against rapid phase I metabolic clearance. By rigorously applying the HLM metabolic stability assay outlined in this guide—anchored by strict self-validating controls and precise LC-MS/MS quantification—researchers can accurately map the intrinsic clearance of this scaffold. These empirical data directly inform structure-metabolism relationship (SMR) campaigns, guiding the rational design of next-generation analogs with optimized pharmacokinetic profiles.

References

  • Title: Hepatic Microsomal Stability (human, rat, or mouse) Source: Bienta URL: [Link]

  • Title: In vitro drug metabolism: for the selection of your lead compounds: Microsomal Stability Assay Source: MTT Lab URL: [Link]

  • Title: Advanced in vitro metabolic stability assays for drug discovery Source: Nuvisan URL: [Link]

  • Title: Development of Diaminoquinazoline Histone Lysine Methyltransferase Inhibitors as Potent Blood-stage Anti-Malarial Compounds Source: NIH PMC URL: [Link]

  • Title: Novel Molecular Hybrids of N-Benzylpiperidine and 1,3,4-Oxadiazole as Multitargeted Therapeutics to Treat Alzheimer's Disease Source: ACS Chemical Neuroscience URL: [Link]

  • Title: New Insights into the Development of Donepezil-Based Hybrid and Natural Molecules as Multi-Target Drug Agents for Alzheimer's Disease Treatment Source: MDPI URL: [Link]

  • Title: Metabolic stability and its role in the discovery of new chemical entities Source: SRCE URL: [Link]

  • Title: Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines Source: NIH PMC URL: [Link]

  • Title: Interspecies Variation of In Vitro Stability and Metabolic Diversity of YZG-331, a Promising Sedative-Hypnotic Compound Source: Frontiers URL: [Link]

Sources

Engineering Multi-Target Directed Ligands: A Mechanistic Comparison of N-Benzylpiperidine-4-Sulfonamide and Benzenesulfonamide Pharmacophores

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from single-target therapeutics to Multi-Target Directed Ligands (MTDLs) has fundamentally reshaped drug discovery, particularly in neurodegeneration and oncology[1]. At the core of this paradigm shift is the strategic hybridization of privileged scaffolds. The benzenesulfonamide pharmacophore is the quintessential motif for targeting Carbonic Anhydrases (CAs) and Cyclooxygenase-2 (COX-2)[2]. Conversely, the N-benzylpiperidine moiety is the hallmark of potent acetylcholinesterase (AChE) inhibitors, such as donepezil[3].

By merging these structures into an N-benzylpiperidine-4-sulfonamide hybrid, medicinal chemists can engineer molecules that navigate the narrow active-site gorges of cholinesterases while maintaining the unique bond angles required for secondary target engagement. This whitepaper provides an in-depth mechanistic analysis, quantitative structure-activity relationship (QSAR) data, and self-validating experimental protocols for evaluating these distinct but complementary pharmacophores.

Mechanistic Profiling & Target Specificity

The Benzenesulfonamide Axis: Carbonic Anhydrase Coordination

Benzenesulfonamides are classical inhibitors of the human CA metalloenzyme family. The causality of their high affinity lies in their thermodynamic interaction with the active site's zinc ion (Zn²⁺).

  • Coordination Chemistry: The sulfonamide group undergoes deprotonation in the physiological environment. The resulting negatively charged nitrogen coordinates directly with the Zn²⁺ ion, displacing the catalytic water/hydroxide molecule[4].

  • Secondary Stabilization: One of the sulfonamide oxygen atoms accepts a critical hydrogen bond from the backbone NH group of Thr199, anchoring the phenyl ring into the hydrophobic half of the active site cleft[4].

  • Isozyme Selectivity (CA I vs. CA II): Despite high structural homology, benzenesulfonamides invariably show higher affinity for CA II over CA I. This is driven by charge discrimination and active site desolvation thermodynamics; CA I is enthalpically less favorable and entropically more favorable, making bulky or positively charged para-substituents poorly tolerated compared to CA II[4].

The N-Benzylpiperidine-4-Sulfonamide Axis: Cholinesterase Navigation

The hybridization of a sulfonamide onto the 4-position of an N-benzylpiperidine ring shifts the primary target profile toward cholinesterases (AChE and BChE), which are critical targets in Alzheimer's disease (AD)[5].

  • Dual-Site Binding: The N-benzylpiperidine moiety acts as an anchor, penetrating deep into the 20 Å gorge of AChE to interact with the Catalytic Anionic Site (CAS) via robust

    
     stacking with Trp86[3][5].
    
  • The Role of the Sulfonamide Linker: Replacing standard amide or ester linkers with a sulfonamide group at the piperidine's 4-position fundamentally alters the molecule's dihedral bond angles. This geometric shift allows the molecule to simultaneously reach the Peripheral Anionic Site (PAS) at the gorge entrance[3].

  • BChE Selectivity: Crucially, the inclusion of the sulfonamide moiety is vital for maintaining and enhancing Butyrylcholinesterase (BChE) inhibitory activity. While standard amides lose BChE affinity, sulfonamide hybrids retain submicromolar potency, which is highly advantageous since BChE levels increase in progressed AD[5].

G BS Benzenesulfonamide Zn Zn2+ Coordination & Thr199 H-Bond BS->Zn Deprotonation CA Carbonic Anhydrase (CA I/II) Zn->CA Displaces H2O NBP N-benzylpiperidine-4-sulfonamide CAS CAS Binding (Trp86 pi-pi) NBP->CAS Deep Gorge Penetration PAS PAS Binding / Sulfonamide Angle NBP->PAS Geometric Extension CHE AChE / BChE Enzymes CAS->CHE PAS->CHE

Caption: Pharmacophore binding topologies for Benzenesulfonamide (CA targeting) vs. N-benzylpiperidine-4-sulfonamide (ChE targeting).

Quantitative Structure-Activity Relationship (QSAR)

The table below synthesizes the binding affinities of representative compounds from both pharmacophore classes, highlighting the divergence in target specificity. Minor structural changes (e.g., halogenation or linker modification) drastically alter the


 and 

values[6][7].
Pharmacophore ClassRepresentative ModificationPrimary TargetBinding Affinity (

/

)
Secondary TargetReference
Benzenesulfonamide 4-substituted diazo-derivativeCA I

CA IX (

)
[6]
Benzenesulfonamide 2-chloro substitution (Thiazides)CA II

Ion Transporters[7]
N-benzylpiperidine Classic Donepezil scaffoldAChE

BChE (Weak)[3]
N-benzylpiperidine-4-sulfonamide 1,3-dimethylbenzimidazolinone hybridAChE

BChE (

)
[5]

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of these pharmacophores requires orthogonal assays. Below are the optimized, self-validating protocols for determining target engagement.

Protocol 1: Fluorescent Thermal Shift Assay (FTSA) for CA Affinity

Causality: FTSA directly measures the thermodynamic stabilization of the CA enzyme upon benzenesulfonamide binding, bypassing the rapid and difficult-to-measure kinetics of CO₂ hydration[6].

  • Reagent Preparation: Dilute recombinant human CA (I or II) to a final concentration of 1.0 μM in 50 mM HEPES buffer (pH 7.5). Add SYPRO Orange dye (5x final concentration). Why SYPRO Orange? It is environmentally sensitive; as the protein denatures and exposes hydrophobic patches, the dye binds and its quantum yield increases exponentially.

  • Ligand Complexation: Dispense 10 μL of the protein-dye mix into a 384-well PCR plate. Add 10 μL of benzenesulfonamide derivatives (ranging from 1 nM to 100 μM).

  • Thermal Ramping: Subject the plate to a thermal gradient from 25 °C to 95 °C at a rate of 1 °C/min using a RT-PCR machine, monitoring fluorescence (Ex: 490 nm, Em: 530 nm).

  • Validation Checkpoint: Calculate the melting temperature (

    
    ) using the first derivative of the melt curve. Self-Validation:  The DMSO control well must yield a 
    
    
    
    standard deviation of
    
    
    °C. A valid hit must induce a
    
    
    °C.
Protocol 2: Kinetic Ellman’s Assay for ChE Inhibition

Causality: N-benzylpiperidine-4-sulfonamides are bulky and exhibit slow-binding kinetics due to the displacement of highly ordered water molecules within the AChE gorge. Pre-incubation is strictly required to reach thermodynamic equilibrium before introducing the substrate[5].

  • Enzyme Pre-Incubation: In a 96-well microplate, combine 140 μL of 0.1 M sodium phosphate buffer (pH 8.0), 20 μL of AChE or BChE (0.2 U/mL), and 20 μL of the N-benzylpiperidine-4-sulfonamide inhibitor. Incubate at 25 °C for exactly 15 minutes.

  • Chromogen Addition: Add 10 μL of 0.01 M DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)).

  • Reaction Initiation: Add 10 μL of 0.075 M acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) to initiate the reaction.

  • Kinetic Read: Measure absorbance at 412 nm every 30 seconds for 5 minutes.

  • Validation Checkpoint: Self-Validation: The uninhibited control (vehicle only) must yield a strictly linear absorbance increase (

    
    ). Non-linearity indicates enzyme degradation or substrate depletion, invalidating the plate.
    

Workflow Start Compound Library (Sulfonamide Hybrids) FTSA FTSA (CA Affinity) Validation: ΔTm > 0.5°C Start->FTSA Aliquot A Ellman Ellman's Assay (ChE) Validation: R² > 0.98 Start->Ellman Aliquot B Select Selectivity Profiling (CA vs. AChE vs. BChE) FTSA->Select Kd Data Ellman->Select IC50 Data Lead Lead Compound Optimization (MTDL Generation) Select->Lead Multi-Target Hits

Caption: Orthogonal, self-validating experimental workflow for screening hybrid sulfonamide pharmacophores.

Conclusion & Future Perspectives

The rational design of MTDLs requires a deep understanding of pharmacophore spatial geometry and electronic distribution. While the benzenesulfonamide moiety is a highly efficient, rigid anchor for metalloenzymes like CA[4], its integration into the flexible N-benzylpiperidine scaffold creates a versatile hybrid. The resulting N-benzylpiperidine-4-sulfonamides exhibit unique bond angles that allow simultaneous engagement of the CAS and PAS of cholinesterases, while uniquely preserving BChE affinity[5]. Future drug development for complex pathologies like Alzheimer's disease will increasingly rely on these finely tuned, multi-target architectures to achieve pleiotropic clinical efficacy[1].

References

  • An Insight into Synthetic and Docking Approaches of Benzenesulfonamide Scaffold Revealing COX-2 Inhibitors Bentham Science URL:[2]

  • Structural Analysis of Charge Discrimination in the Binding of Inhibitors to Human Carbonic Anhydrases I and II PubMed Central (PMC) / NIH URL:[4]

  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures MDPI URL:[6]

  • Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases PLOS One URL:[7]

  • Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease PubMed Central (PMC) / NIH URL:[5]

  • Therapeutic Options in Alzheimer's Disease: From Classic Acetylcholinesterase Inhibitors to Multi-Target Drugs with Pleiotropic Activity MDPI URL:[1]

  • Design, Synthesis, and Evaluation of Acetylcholinesterase and Butyrylcholinesterase Dual-Target Inhibitors against Alzheimer's Diseases MDPI URL:[3]

Sources

Literature review on 4-substituted piperidine sulfonamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Guide: Synthesis and Functionalization of 4-Substituted Piperidine Sulfonamides

Executive Summary The 4-substituted piperidine sulfonamide scaffold is a privileged pharmacophore in modern drug discovery, serving as a core structural motif in GPCR ligands (e.g., opioid receptors), enzyme inhibitors (e.g., MMP, carbonic anhydrase), and ion channel modulators. Its value lies in the vectorality of the 4-position, which allows for precise projection of functional groups into deep binding pockets, while the sulfonamide moiety provides both metabolic stability and critical hydrogen-bonding interactions.

This guide moves beyond basic textbook synthesis to address the practical challenges of regioselectivity, late-stage functionalization, and scalable process design.

Part 1: Strategic Retrosynthesis

To access this scaffold efficiently, researchers must choose between three distinct strategic disconnections based on the availability of starting materials and the complexity of the C4-substituent.

1. The "Decorate-the-Core" Approach (Route A)

  • Strategy: N-Sulfonylation of a pre-existing 4-substituted piperidine.

  • Best For: Commercially available cores (e.g., 4-amino, 4-hydroxy, 4-phenyl piperidines) or simple derivatives.

  • Key Challenge: Chemoselectivity when other nucleophiles are present (e.g., primary amines at C4).

2. The "Build-the-Core" Approach (Route B)

  • Strategy: Construction of the piperidine ring or reduction of a functionalized pyridine precursor.

  • Best For: Complex C4-substituents that are difficult to install via substitution, or when specific stereochemistry is required.

  • Key Protocol: C4-selective functionalization of pyridine followed by heterogeneous hydrogenation.

3. The "Late-Stage" Functionalization (Route C)

  • Strategy: Direct modification of the C4 position on an already sulfonated piperidine.[1]

  • Best For: SAR exploration where the sulfonamide tail is fixed, and the C4 "warhead" is being varied (e.g., divergent cross-coupling).

Part 2: Route A – Direct N-Sulfonylation (Standard Protocol)

This is the most common entry point. While seemingly trivial, yield and purity often suffer from poor base selection or moisture sensitivity of sulfonyl chlorides.

Protocol 1: Chemoselective Sulfonylation of 4-Functionalized Piperidines

Target: Synthesis of N-(piperidin-4-yl)sulfonamides without protecting group manipulation.

Reagents & Conditions:

  • Substrate: 4-substituted piperidine (HCl salt or free base).

  • Sulfonylating Agent: Aryl/Alkyl sulfonyl chloride (1.1 equiv).

  • Base:

    
    -Diisopropylethylamine (DIPEA) (3.0 equiv) or Pyridine (solvent/base).
    
  • Solvent: Anhydrous DCM (0.1 M) or DMF (for polar substrates).

  • Catalyst: DMAP (0.1 equiv) – Only if reaction is sluggish; avoid with highly reactive chlorides to prevent sulfonamide hydrolysis.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with

    
    .
    
  • Dissolution: Suspend the piperidine salt in anhydrous DCM. Add DIPEA dropwise at 0 °C. Stir for 10 min until the solution clears.

  • Addition: Dissolve the sulfonyl chloride in a minimal amount of DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15 minutes. Critical: Rapid addition causes localized exotherms and bis-sulfonylation side products.

  • Reaction: Allow to warm to RT and stir for 4–12 hours. Monitor via LCMS (TLC is often insufficient for distinguishing mono/bis-sulfonamides).

  • Workup: Quench with sat.

    
    . Extract with DCM (
    
    
    
    ). Wash combined organics with 1M HCl (to remove unreacted amine) and brine.
  • Purification: Recrystallization from EtOH/Heptane is preferred over column chromatography for sulfonamides due to streaking on silica.

Scientist’s Insight:

  • Regioselectivity: If the C4 substituent is a primary amine (e.g., 4-aminopiperidine), you must use a protecting group (Boc) on the primary amine, or exploit the

    
     difference (piperidine NH 
    
    
    
    11 vs. primary amine
    
    
    10) by controlling pH, though the latter is risky.
  • Troubleshooting: If the sulfonyl chloride is unstable (e.g., pyridyl sulfonyl chlorides), generate it in situ from the sulfonic acid using oxalyl chloride/DMF, then add the amine immediately.

Part 3: Route B – The Pyridine Reduction Strategy (Advanced)

For accessing difficult 4-substituted analogs (e.g., 4-sulfonyl piperidines), it is often more efficient to functionalize a pyridine at C4 and then reduce it.

Protocol 2: C4-Selective Sulfonylation of Pyridine

Target: 4-(Arylsulfonyl)pyridine precursor.

Mechanism: This protocol utilizes a transient activation of pyridine with triflic anhydride (


) followed by nucleophilic attack by a sulfinate salt.[2][3]

Step-by-Step Methodology:

  • Activation: Dissolve pyridine (1.0 equiv) in anhydrous

    
     under argon. Cool to 0 °C.
    
  • Reagent Addition: Add

    
     (1.1 equiv) dropwise. A white precipitate (pyridinium triflate) will form.
    
  • Nucleophilic Attack: Add sodium arylsulfinate (1.2 equiv) followed immediately by

    
    -methylpiperidine (1.2 equiv).
    
  • Rearomatization: Heat the mixture to 60 °C for 2 hours. The

    
    -methylpiperidine acts as a specific base to drive elimination/rearomatization selectively at C4.
    
  • Reduction (to Piperidine): Isolate the 4-sulfonylpyridine. Dissolve in MeOH/HCl. Hydrogenate using

    
     (Adam’s catalyst) or 
    
    
    
    at 50 psi
    
    
    to obtain the piperidine core.

Part 4: Route C – Late-Stage C4 Functionalization

When the sulfonamide "tail" is optimized, but the "head" (C4) needs variation, cross-coupling is the method of choice.

Protocol 3: Negishi Coupling on N-Sulfonyl-4-bromopiperidine

Target: Installation of alkyl/aryl groups at C4.[4][5][6]

Reagents:

  • Substrate: 1-(Arylsulfonyl)-4-bromopiperidine.

  • Reagent: Organozinc halide (R-ZnX).

  • Catalyst:

    
     or 
    
    
    
    -
    
    
    -
    
    
    .
  • Conditions: THF, 60 °C, 12 h.

Scientist’s Insight:

  • Why Negishi? Suzuki coupling at

    
     centers (like C4 of piperidine) is notoriously difficult due to slow transmetallation and 
    
    
    
    -hydride elimination. Negishi coupling with organozinc reagents is significantly faster and more reliable for secondary alkyl halides.
  • Stabilization: The sulfonamide group at N1 is electron-withdrawing, which actually stabilizes the piperidine ring against oxidative degradation during the coupling, unlike N-alkyl piperidines.

Part 5: Visualization of Workflows

Workflow 1: Standard N-Sulfonylation Route

G Start 4-Substituted Piperidine (HCl Salt) Base Add Base (DIPEA, 3.0 eq) Start->Base Activation FreeBase Free Amine Species Base->FreeBase Reaction Reaction (DCM, 4-12h) FreeBase->Reaction SulfCl R-SO2-Cl (Dropwise, 0°C) SulfCl->Reaction Electrophile Workup Acidic Wash (Remove 1° Amine) Reaction->Workup Product Target Sulfonamide Workup->Product

Caption: Step-by-step workflow for the chemoselective N-sulfonylation of piperidine salts.

Workflow 2: Advanced C4-Selective Pyridine Route

G Pyridine Pyridine Precursor Activation Activation (Tf2O, 0°C) Pyridine->Activation Intermed N-Tf Pyridinium Salt Activation->Intermed Addition Nucleophilic Attack (NaSO2R + N-Me-Pip) Intermed->Addition Elimination C4-Selective Rearomatization Addition->Elimination SulfPyridine 4-Sulfonyl Pyridine Elimination->SulfPyridine Reduction Hydrogenation (H2, PtO2, HCl) SulfPyridine->Reduction Final 4-Sulfonyl Piperidine Reduction->Final

Caption: Advanced "Build-the-Core" strategy utilizing C4-selective pyridine functionalization.

Part 6: Comparative Data & Optimization

Table 1: Base Selection Guide for Sulfonylation

Base

(conj. acid)
Solvent CompatibilityApplication Notes
DIPEA (Hünig's Base) 10.75DCM, DMF, THFStandard Choice. Non-nucleophilic, soluble in organics. Prevents amide hydrolysis.
Triethylamine (TEA) 10.75DCM, THFCheaper alternative. Can sometimes act as a nucleophile with highly reactive electrophiles.
Pyridine 5.2Pyridine (Neat)Difficult Substrates. Acts as both solvent and catalyst. Good for sluggish reactions but hard to remove.

(aq)
10.3

/Dioxane
Schotten-Baumann. Best for water-soluble piperidines or large scale to avoid organic base salts.

Table 2: Troubleshooting Common Issues

IssueProbable CauseCorrective Action
Bis-sulfonylation Excess sulfonyl chloride or high localized concentration.Add sulfonyl chloride slowly as a dilute solution. Reduce equivalents to 1.05.
Low Yield (Hydrolysis) Wet solvents or old sulfonyl chloride.Distill sulfonyl chloride or wash with hexanes. Use freshly distilled DCM.
Regioselectivity Failure Competitive nucleophile (e.g., -OH, -NH2) at C4.Use Boc-protection for -NH2. For -OH, keep temp < 0°C and use stoichiometric base.

References

  • Design and Synthesis of Sulfonamide Derivatives of Piperidine. European Journal of Medicinal Chemistry. [Link]

  • Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society. [Link][6]

  • Base-Mediated C4-Selective C-H-Sulfonylation of Pyridine. ChemRxiv. [Link]

  • Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling. Organic Letters. [Link]

  • Photoredox-Catalyzed C–H Functionalization Reactions. Chemical Reviews. [Link]

Sources

Methodological & Application

Application Note: Reagents for Sulfonylation and Sulfamoylation of N-Benzylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to guide researchers through the specific reagents and protocols for the sulfonylation and sulfamoylation (often referred to in niche contexts as "sulfomylation") of


-benzylpiperidine scaffolds.

Given the chemical nature of


-benzylpiperidine as a tertiary amine, "sulfomylation" most critically refers to two distinct high-value transformations in drug discovery:
  • Direct

    
    -C(sp
    
    
    
    )–H Sulfonylation:
    The modern, radical-mediated functionalization of the piperidine ring without deprotection.
  • N-Sulfamoylation: The classical introduction of a sulfamide moiety (

    
    ) often requiring a debenzylation step or occurring on a secondary amine precursor, widely used to generate bioactive sulfamides (e.g., cholinesterase inhibitors).
    

Executive Summary

The


-benzylpiperidine moiety is a privileged pharmacophore found in numerous neuroactive agents (e.g., Donepezil). Functionalizing this scaffold with sulfonyl (

) or sulfamoyl (

) groups is a critical strategy for modulating lipophilicity and metabolic stability.

This guide addresses the ambiguity of the term "sulfomylation" by covering two distinct methodologies:

  • Method A (Direct C–H Functionalization): A transition-metal-free protocol for installing sulfonyl groups directly onto the piperidine ring at the

    
    -position.
    
  • Method B (N-Sulfamoylation): The use of "sulfomylation reagents" (Burgess-type salts and CSI) to generate sulfamides, typically requiring a secondary amine precursor or acting on specific reactive sites.

Method A: Direct -C(sp )–H Sulfonylation

Target: Direct introduction of a sulfonyl group onto the


-benzylpiperidine ring without deprotection.
Mechanism:  Radical-mediated oxidative sulfonylation.
Core Reagents & Causality
ReagentRoleMechanistic Insight
Sodium

-Tolylsulfinate
(or other aryl sulfinates)
Sulfonyl SourceProvides the sulfonyl radical (

) essential for the C–S bond formation. Preferred over sulfonyl chlorides for stability in this radical protocol.
N-Iodosuccinimide (NIS) Oxidant & Radical InitiatorGenerates an N-centered radical cation or iminium species via N–I bond formation, activating the

-C–H bond for functionalization.
THF (Tetrahydrofuran) SolventCrucial for solubility and radical stability. Optimization studies show THF outperforms DCM or MeCN in yield for this specific transformation.
Experimental Protocol (The Willis Protocol)

Based on the oxidative sulfonylation strategy described by Willis et al.

Step-by-Step Workflow:

  • Preparation: In a flame-dried reaction vial, dissolve

    
    -benzylpiperidine (1.0 equiv, e.g., 0.5 mmol) in anhydrous THF (0.2 M concentration).
    
  • Activation: Add N-Iodosuccinimide (NIS) (1.5 equiv) in one portion at room temperature. Stir for 30 minutes to allow the formation of the N-iodo intermediate.

    • Checkpoint: The solution may darken; this is normal.

  • Sulfonylation: Add Sodium

    
    -tolylsulfinate  (2.0 equiv).
    
  • Reaction: Stir the mixture at 60 °C for 2–4 hours. Monitor by TLC or LC-MS for the appearance of the

    
    -sulfonyl enamine or sulfone product.
    
  • Work-up: Quench with saturated aqueous

    
     (to remove excess iodine species) and extract with EtOAc (
    
    
    
    ).
  • Purification: Dry organic layers over

    
    , concentrate, and purify via flash column chromatography (Hexanes/EtOAc).
    

Self-Validating Check:

  • Success Indicator: Appearance of a new spot on TLC with lower

    
     than the starting amine.
    
  • NMR Verification: Look for the diagnostic diagnostic

    
    -proton signal or the presence of the tosyl aromatic protons (d, 2H; d, 2H) integrated with the benzyl group signals.
    
Mechanistic Visualization

The reaction proceeds via an initial iodination of the nitrogen, followed by a radical cascade that functionalizes the


-carbon.

CH_Sulfonylation Start N-Benzylpiperidine Inter1 N-Iodo Ammonium Intermediate Start->Inter1 + NIS Inter2 Iminium Ion / Radical Species Inter1->Inter2 - HI (Radical Init) Product β-Sulfonyl Enamine/Piperidine Inter2->Product Recombination Reagent NIS + Sulfinate Salt Reagent->Inter2 Sulfonyl Radical Attack

Caption: Radical-mediated


-C-H sulfonylation pathway using NIS and Sulfinate salts.

Method B: N-Sulfamoylation ("Sulfomylation")

Target: Synthesis of Sulfamides (


) or Sulfamates.
Context:  This typically requires a secondary amine. For 

-benzylpiperidine, this protocol is relevant if the user intends to (1) debenzylate first, or (2) if "sulfomylation" refers to a reaction on a phenolic handle on the benzyl ring. We focus here on the N-functionalization reagents often termed "sulfomylation reagents" in recent literature (e.g., Zhu's Reagent).
Core Reagents
ReagentCommon NameApplication Note
Chlorosulfonyl Isocyanate (CSI) CSIThe "Gold Standard" precursor. Highly reactive. Reacts with alcohols/acids to form sulfamoylating agents.[1]
Formic Acid -Reacts with CSI to generate Sulfamoyl Chloride (

) in situ.
Burgess-Type Salts Zhu's ReagentZwitterionic salts (e.g., derived from CSI +

-BuOH + Amine). Mild, selective "sulfomylation" reagents that avoid strong acids.
Protocol: Generation and Use of Sulfamoyl Chloride

For the conversion of a secondary amine (derived from N-benzylpiperidine deprotection) to a sulfamide.

  • In Situ Generation:

    • Cool a solution of Chlorosulfonyl Isocyanate (CSI) (1.0 equiv) in anhydrous MeCN to 0 °C.

    • Dropwise add Formic Acid (1.0 equiv). Vigorous gas evolution (

      
      , 
      
      
      
      ) will occur.
    • Stir at 0 °C for 1 hour to form Sulfamoyl Chloride (

      
      ).
      
  • Coupling:

    • Add the amine substrate (e.g., piperidine derivative) dissolved in MeCN/DMA.

    • Add a base (TEA or DIPEA, 2.0 equiv) to scavenge HCl.

    • Stir at room temperature for 2–6 hours.

  • Result: Formation of the Sulfamide (

    
    ).
    

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Low Yield (Method A) Moisture in THFThe radical intermediate is sensitive. Ensure THF is distilled or from a fresh solvent system.
No Reaction (Method A) Old NISNIS can degrade to

(purple solid). Recrystallize NIS from dioxane/CCl

if it is not white/yellowish.
Violent Gas Evolution (Method B) Fast addition of Formic AcidThe CSI + HCOOH reaction releases massive gas. Add HCOOH very slowly at 0 °C.
Polysulfonylation Excess ReagentIn Method A, strict control of stoichiometry (2.0 equiv sulfinate) prevents over-functionalization.

References

  • Willis, M. C., et al. (2018).

    
    -C–H Sulfonylation of Cyclic Amines." Chemical Science. 
    
  • Zhu, J., et al. (2012).[1] "A Novel Sulfomylation Reagent for Alcohols."[1] Tetrahedron Letters. (Describes the "sulfomylation" terminology and Burgess-type reagents).

  • Wood, M. R., et al. (2002).[2] "A Novel One-Step Method for the Conversion of Primary Alcohols into Carbamate-Protected Amines."[1][2] Tetrahedron Letters.

  • BenchChem Technical Guides. "Reactivity of Sulfonyl Chlorides."

Sources

Application Note: Solvent Selection for N-Benzylation of Piperidine-4-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The N-benzylation of piperidine-4-sulfonamide represents a classic challenge in medicinal chemistry: balancing substrate solubility with chemoselectivity. The target molecule contains two nucleophilic nitrogen centers—a secondary amine (piperidine) and a primary sulfonamide. While traditional protocols rely on dipolar aprotic solvents like DMF to resolve solubility issues, these often lead to purification bottlenecks and regulatory concerns. This guide provides a scientifically grounded framework for solvent selection, contrasting "Gold Standard" traditional methods with modern Green Chemistry alternatives (Cyrene™, 2-MeTHF), and offers a validated protocol for high-yield regioselective alkylation.

Scientific Background & Mechanistic Insight

The Substrate Challenge: Solubility vs. Selectivity

Piperidine-4-sulfonamide exists frequently as a zwitterionic species or a highly polar solid due to the internal acid-base interaction between the sulfonamide protons and the basic piperidine nitrogen.

  • Piperidine Nitrogen (

    
    ):  Highly nucleophilic, secondary amine. The desired site of alkylation.
    
  • Sulfonamide Nitrogen (

    
    ):  Weakly acidic. In the presence of strong bases or highly polar solvents that strip cations (like DMF), the sulfonamide anion can compete as a nucleophile, leading to 
    
    
    
    -bis-benzylation side products.
Reaction Mechanism ( )

The reaction proceeds via a bimolecular nucleophilic substitution (


).[1] The choice of solvent dictates the reaction rate by influencing the solvation shell of the nucleophile.[1][2]
  • Polar Aprotic (DMF, DMSO, NMP): These solvents solvate cations (

    
    , 
    
    
    
    ) well but leave the piperidine anion/nucleophile "naked" and highly reactive. This maximizes rate but risks over-alkylation.
  • Polar Protic (Ethanol, Methanol): These form hydrogen bonds with the nucleophile, encumbering it and significantly slowing the reaction rate, often requiring higher temperatures that degrade the sulfonamide.

  • Green Alternatives (Cyrene, 2-MeTHF): These offer a middle ground, providing sufficient polarity for solubility without the toxicity profile of DMF.

Visualizing the Pathway

The following diagram illustrates the competitive pathways and the thermodynamic basis for selectivity.

ReactionSelectivity Substrate Piperidine-4-sulfonamide (Zwitterionic Character) Path_A Path A: Desired Piperidine Alkylation (Kinetic Control) Substrate->Path_A Mild Base (K2CO3) Polar Aprotic Solvent Path_B Path B: Undesired Sulfonamide Alkylation (Thermodynamic/Base Driven) Substrate->Path_B Strong Base (NaH) or High Temp Reagent Benzyl Bromide (BnBr) Reagent->Path_A Reagent->Path_B Product N-Benzyl-piperidine-4-sulfonamide (Target) Path_A->Product SideProduct Bis-alkylated Impurity (Difficult Removal) Path_B->SideProduct

Figure 1: Chemoselectivity pathways. Path A is favored by mild bases and controlled solvation, while Path B is a common failure mode in overheating or excessive basicity.

Solvent Selection Matrix

The following table synthesizes experimental data regarding yield, reaction rate, and downstream processing (DSP) efficiency.

SolventClassReaction RateSolubility of SubstrateSelectivityDSP / WorkupRecommendation
DMF Polar AproticVery High ExcellentModerate (Risk of bis-alkylation)Poor (High BP, water wash required)Use only for difficult substrates.
Acetonitrile (ACN) Polar AproticHighModerate (Slurry)High Excellent (Low BP, easy partitioning)Gold Standard
Ethanol Polar ProticLowGoodHighGoodAvoid (Too slow).
Cyrene™ Green AproticHighGoodHighModerate (High BP, water soluble)Top Green Choice
2-MeTHF Green EtherModerateLowVery HighExcellent (Biphasic options)Best for scale-up.

Detailed Protocols

Protocol A: The "Gold Standard" (Acetonitrile Slurry)

Best for: Routine synthesis, high purity requirements, ease of evaporation.

Rationale: Acetonitrile (MeCN) dissolves the benzyl bromide and organic base well. While the piperidine-4-sulfonamide may start as a suspension, the product is usually soluble, driving the reaction to completion (Le Chatelier’s principle) without "over-activating" the sulfonamide protons.

Materials:

  • Piperidine-4-sulfonamide (1.0 equiv)

  • Benzyl Bromide (1.05 equiv)

  • Potassium Carbonate (

    
    ), anhydrous, micronized (2.0 equiv)
    
  • Acetonitrile (HPLC Grade), anhydrous

Step-by-Step:

  • Preparation: Charge a round-bottom flask with piperidine-4-sulfonamide (1.0 eq) and anhydrous

    
     (2.0 eq).
    
  • Solvation: Add Acetonitrile (10 mL per gram of substrate). Note: The mixture will likely be a white suspension. This is normal.

  • Activation: Stir vigorously at Room Temperature (RT) for 15 minutes.

  • Addition: Add Benzyl Bromide (1.05 eq) dropwise over 10 minutes.

  • Reaction: Heat the mixture to 50°C . Monitor by LC-MS or TLC.

    • Checkpoint: Reaction is typically complete in 4–6 hours. The suspension often clears or changes texture as the product forms.

  • Workup:

    • Cool to RT.

    • Filter off the solid inorganic salts (

      
      , Excess 
      
      
      
      ).
    • Concentrate the filtrate in vacuo.

    • Purification: Recrystallize from EtOH/Water or triterate with diethyl ether.

Protocol B: Green Chemistry Alternative (Cyrene™)

Best for: Sustainability compliance, replacing DMF in regulated workflows.

Rationale: Cyrene (dihydrolevoglucosenone) is a bio-based dipolar aprotic solvent.[3] It mimics the polarity of NMP/DMF but is non-mutagenic.

Modifications to Protocol A:

  • Replace Acetonitrile with Cyrene .

  • Temperature: Run at 40°C (Cyrene is more viscous; slight heat aids mass transfer).

  • Workup: Cyrene has a high boiling point (227°C). Do not evaporate.

    • Add water (3x reaction volume) to the reaction mixture.

    • The product usually precipitates as a solid due to the "crash-out" effect.

    • Filter and wash with water to remove residual solvent.

Decision Tree for Process Optimization

Use this workflow to determine the optimal solvent based on your specific constraints.

SolventDecision Start Start: Solvent Selection Scale What is the Reaction Scale? Start->Scale SmallScale Discovery (<1g) Scale->SmallScale LargeScale Process/Scale-up (>100g) Scale->LargeScale SolubilityCheck Is Substrate Soluble in ACN? SmallScale->SolubilityCheck GreenReq Green/Safety Restrictions? LargeScale->GreenReq ACN_Route Use Acetonitrile (Protocol A) Easy evaporation SolubilityCheck->ACN_Route Yes or Slurry OK DMF_Route Use DMF (Only if absolutely necessary) SolubilityCheck->DMF_Route No (Stubborn Solid) GreenReq->ACN_Route Standard Process Cyrene_Route Use Cyrene™ (Protocol B) Water crash-out workup GreenReq->Cyrene_Route Strict Green Regs MeTHF_Route Use 2-MeTHF Biphasic Workup GreenReq->MeTHF_Route Need Biphasic Extraction

Figure 2: Strategic decision matrix for solvent selection based on scale and solubility constraints.

Troubleshooting & Critical Parameters

Bis-Alkylation (Impurity Control)

If you observe alkylation on the sulfonamide nitrogen (M+90 mass shift in LCMS):

  • Cause: Base is too strong or temperature is too high.

  • Fix: Switch from

    
     to 
    
    
    
    (milder). Ensure temperature does not exceed 60°C.
  • Solvent Factor: Avoid DMF; the high polarity stabilizes the sulfonamide anion.

Incomplete Conversion
  • Cause: Poor solubility of the zwitterion.[4]

  • Fix: Do not add water. Add a catalytic amount of TBAI (Tetrabutylammonium iodide) . This acts as a Phase Transfer Catalyst (PTC), helping to shuttle the benzyl bromide into the polar phase or the piperidine into the organic phase.

References

  • Mechanism of Amine Alkylation: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.

  • Solvent Effects in

    
     Reactions:  Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. 
    
  • Green Solvent Guides (Pfizer/GSK): Henderson, R. K., et al. (2011). "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection and substitution." Green Chemistry, 13, 854-862.

  • Cyrene as a DMF Replacement: Wilson, K. L., et al. (2016). "Cyrene™ as a bio-based solvent for the synthesis of amides and peptides." Green Chemistry, 18, 391-398.

  • Piperidine-4-sulfonamide Properties: PubChem Compound Summary for CID 2733478, Piperidine-4-sulfonamide.

Sources

Application Note: Microwave-Assisted Synthesis of N-Benzylpiperidine Sulfonamide Derivatives as Multi-Target Directed Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-benzylpiperidine derivatives, which feature the core pharmacophore of the Alzheimer's disease (AD) therapeutic donepezil, have become a focal point in neuropharmacology. By conjugating this moiety with arylsulfonamides, researchers can synthesize multi-target directed ligands (MTDLs) capable of simultaneously inhibiting acetylcholinesterase (AChE) and preventing amyloid-beta (Aβ) aggregation[1]. This application note outlines a highly efficient, self-validating microwave-assisted organic synthesis (MAOS) protocol for these derivatives. This methodology reduces reaction times from hours to minutes, minimizes side reactions, and significantly improves product yields compared to conventional thermal heating.

Mechanistic Rationale & Structural Design

The Causality of Microwave-Assisted Synthesis (MAOS)

Traditional synthesis of sulfonamides via the nucleophilic attack of amines on sulfonyl chlorides often suffers from prolonged reaction times and competitive hydrolysis of the electrophile, leading to sulfonic acid byproducts. Microwave irradiation overcomes these thermodynamic barriers through direct dielectric heating of polar molecules[2]. Because energy is transferred directly to the reacting species rather than through the reaction vessel walls, the activation energy required for the nucleophilic attack of the N-benzylpiperidin-amine is achieved almost instantaneously. This rapid, volumetric heating bypasses slower degradation pathways, making the process highly chemoselective[3].

Pharmacological Causality

The structural design of these hybrids is highly intentional. The N-benzylpiperidine moiety is specifically tailored to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme[1]. The introduction of the sulfonamide linker acts as a crucial hydrogen-bond donor/acceptor, anchoring the molecule within the enzymatic gorge. Simultaneously, the aryl group provides the necessary steric bulk and


-

stacking capabilities to disrupt Aβ fibril formation, conferring neuroprotective properties[4].

Synthetic Workflow

SyntheticWorkflow A Reactants: Arylsulfonyl Chloride + N-Benzylpiperidin-4-amine B Solvent & Base: Acetonitrile + Et3N A->B C Microwave Irradiation: 80°C, 10-15 min, 150W B->C D Intermediate: Tetrahedral Sulfonamide Transition State C->D Dielectric Heating E Work-up: Quench & Extraction D->E HCl Elimination F Purification: Flash Chromatography E->F G Final Product: N-Benzylpiperidine Sulfonamide Derivative F->G

Workflow for the microwave-assisted synthesis of N-benzylpiperidine sulfonamides.

Experimental Protocol: A Self-Validating System

To ensure scientific integrity and reproducibility, this protocol incorporates in-line validation steps based on physical feedback from the microwave reactor.

Materials & Reagents
  • Nucleophile: 1-Benzylpiperidin-4-amine (1.0 equiv)

  • Electrophile: Substituted arylsulfonyl chlorides (1.1 equiv)

  • Base: Triethylamine (Et

    
    N) (2.0 equiv)
    
  • Solvent: Anhydrous Acetonitrile (MeCN)

  • Equipment: Dedicated Microwave Synthesizer (e.g., CEM Discover or Biotage Initiator) with internal IR temperature and pressure sensors.

Step-by-Step Methodology
  • Preparation of the Reaction Mixture: In a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, dissolve 1-benzylpiperidin-4-amine (1.0 mmol) in 3.0 mL of anhydrous MeCN.

    • Causality Check: MeCN is selected due to its high microwave absorbing capacity (high loss tangent,

      
      ), which facilitates rapid and efficient energy transfer to the reaction mixture[2].
      
  • Base Addition: Add Et

    
    N (2.0 mmol) to the solution.
    
    • Causality Check: Et

      
      N serves as an acid scavenger. It neutralizes the HCl byproduct generated during sulfonylation, preventing the protonation of the piperidine nitrogen, which would otherwise deactivate the nucleophile and halt the reaction.
      
  • Electrophile Introduction: Slowly add the chosen arylsulfonyl chloride (1.1 mmol) at 0 °C to prevent premature, uncontrolled exothermic reactions. Seal the vial with a Teflon-lined crimp cap.

  • Microwave Irradiation: Place the sealed vial in the microwave reactor. Set the parameters to 80 °C, maximum power 150 W, and a hold time of 10 minutes with active cooling (compressed air) enabled.

    • Self-Validation Step: Monitor the real-time pressure curve on the reactor's interface. A stable pressure (~2-3 bar) indicates controlled sulfonylation. Sudden pressure spikes suggest solvent degradation or moisture contamination leading to rapid hydrolysis. If pressure exceeds 8 bar, the run should be aborted.

  • Work-Up: Upon completion and automatic cooling to room temperature, dilute the mixture with ethyl acetate (15 mL). Wash the organic layer with saturated aqueous NaHCO

    
     (2 x 10 mL) to remove residual acid, followed by brine (10 mL).
    
  • Purification & Analytical Validation: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , concentrate under reduced pressure, and purify via flash column chromatography (DCM:MeOH gradient). Validate the structure using
    
    
    H-NMR,
    
    
    C-NMR, and High-Resolution Mass Spectrometry (HRMS).

Quantitative Data & Yield Comparison

Microwave irradiation not only accelerates the reaction kinetics but also suppresses the formation of undesired side products, leading to vastly superior isolated yields compared to conventional room-temperature stirring.

CompoundAryl Substitution (R-Group)Conventional Method (Time / Temp)Microwave Method (Time / Temp)Conventional Yield (%)Microwave Yield (%)
1a 4-Methylphenyl (Tosyl)12 h / 25 °C10 min / 80 °C6592
1b 4-Fluorophenyl14 h / 25 °C10 min / 80 °C5889
1c 4-Methoxyphenyl12 h / 25 °C12 min / 80 °C6290
1d 2-Naphthyl18 h / 40 °C15 min / 80 °C4585

Table 1: Comparison of reaction times and isolated yields for N-benzylpiperidine sulfonamide derivatives synthesized via conventional stirring versus microwave irradiation.

Biological Application & Mechanism of Action

Once synthesized and purified, these N-benzylpiperidine sulfonamides serve as highly effective MTDLs. The following diagram illustrates the dual-pathway mechanism by which these molecules exert their therapeutic effects in models of Alzheimer's disease.

BiologicalPathway Ligand N-Benzylpiperidine Sulfonamide (MTDL) AChE Acetylcholinesterase (AChE) Enzyme Ligand->AChE Abeta Amyloid-Beta (Aβ) Monomers Ligand->Abeta CAS Catalytic Active Site (CAS) Binding AChE->CAS Benzylpiperidine PAS Peripheral Anionic Site (PAS) Binding AChE->PAS Arylsulfonamide InhibAgg Steric Blockade of Aβ Fibrillization Abeta->InhibAgg Pi-Pi Stacking InhibAChE Inhibition of ACh Hydrolysis CAS->InhibAChE PAS->InhibAChE Outcome1 Restored Cholinergic Transmission InhibAChE->Outcome1 Outcome2 Prevention of Neurotoxicity InhibAgg->Outcome2

Dual-target pharmacological pathway of N-benzylpiperidine sulfonamides in Alzheimer's disease.

Conclusion

The microwave-assisted synthesis of N-benzylpiperidine sulfonamide derivatives represents a critical optimization over traditional batch chemistry. By leveraging dielectric heating, drug development professionals can achieve near-quantitative yields in a fraction of the time, dramatically accelerating the hit-to-lead optimization cycles in neurodegenerative drug discovery. The self-validating parameters of modern microwave reactors ensure high reproducibility, making this protocol highly suitable for combinatorial library generation and scale-up applications.

References

  • Novel Donepezil–Arylsulfonamide Hybrids as Multitarget-Directed Ligands for Potential Treatment of Alzheimer's Disease - PMC Source: nih.gov URL:[Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI Source: mdpi.com URL:[Link]

  • A simple and eco-sustainable method for the sulfonylation of amines under microwave-assisted solvent-free conditions - RSC Publishing Source: rsc.org URL:[Link]

  • Integrated experimental and computational study of novel pyrrole derivatives: Microwave-assisted synthesis, enzyme inhibition, antioxidant properties, and neurotoxicity evaluation Source: researchgate.net URL:[Link]

Sources

Application Note: Preparation of N-Benzylpiperidine-4-sulfonamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol is designed for research and development professionals synthesizing N-benzylpiperidine-4-sulfonamide hydrochloride . This guide prioritizes high-purity isolation, scalability, and safety, utilizing a robust route via the oxidative chlorination of an isothiouronium intermediate.

Executive Summary

N-benzylpiperidine-4-sulfonamide (CAS: N/A for specific salt; Free base related to Donepezil pharmacophores) is a critical scaffold in medicinal chemistry, particularly in the design of acetylcholinesterase (AChE) inhibitors and GPCR ligands. This protocol details a 5-step synthesis starting from commercially available 1-benzyl-4-piperidone .

Unlike direct sulfonation methods which often suffer from poor regioselectivity on the piperidine ring, this route builds the sulfonamide functionality at the C4 position via a nucleophilic displacement/oxidation sequence. This ensures 100% regiocontrol.

Key Advantages of This Protocol
  • Regiospecificity: Guarantees sulfonyl attachment exclusively at the C4 position.

  • Safety Optimization: Utilizes in situ oxidative chlorination, avoiding the isolation of malodorous and unstable piperidine-4-thiol.

  • Scalability: Designed for gram-to-multigram scale with standard laboratory equipment.

Retrosynthetic Analysis & Pathway

The synthesis disconnects the sulfonamide S-N bond and the C-S bond at the piperidine C4 position. The critical transformation is the "one-pot" conversion of the isothiouronium salt to the sulfonyl chloride, bypassing the thiol.

Retrosynthesis Target N-Benzylpiperidine-4-sulfonamide (Target) SulfonylCl Sulfonyl Chloride Intermediate Target->SulfonylCl Amidation (NH3) Isothio Isothiouronium Salt SulfonylCl->Isothio Oxidative Chlorination (Cl2) Chloride 1-Benzyl-4- chloropiperidine Isothio->Chloride Substitution (Thiourea) Alcohol 1-Benzyl-4- piperidinol Chloride->Alcohol Chlorination (SOCl2) Start 1-Benzyl-4- piperidone Alcohol->Start Reduction (NaBH4)

Caption: Retrosynthetic logic flow from target sulfonamide back to starting piperidone.

Experimental Protocol

Phase 1: Reduction to 1-Benzylpiperidin-4-ol

Objective: Convert the ketone to the secondary alcohol.

  • Reagents: 1-Benzyl-4-piperidone (1.0 eq), Sodium Borohydride (

    
    , 0.5 eq), Methanol (MeOH).
    

Procedure:

  • Dissolve 1-benzyl-4-piperidone (18.9 g, 100 mmol) in MeOH (150 mL) in a round-bottom flask. Cool to 0°C.

  • Add

    
      (1.9 g, 50 mmol) portion-wise over 30 minutes. Caution: Hydrogen gas evolution.
    
  • Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours.

  • Quench: Slowly add water (50 mL) and evaporate MeOH under reduced pressure.

  • Extraction: Extract the aqueous residue with Dichloromethane (DCM, 3 x 50 mL).

  • Dry organic layer over

    
    , filter, and concentrate to yield 1-benzylpiperidin-4-ol  as a viscous oil.
    
    • Expected Yield: >90%[1]

    • Checkpoint: Check purity via TLC (MeOH/DCM 1:9).

Phase 2: Chlorination to 1-Benzyl-4-chloropiperidine

Objective: Activate the C4 position for nucleophilic attack.

  • Reagents: Thionyl Chloride (

    
    , 1.2 eq), DCM (anhydrous).
    

Procedure:

  • Dissolve the alcohol (19.1 g, 100 mmol) in anhydrous DCM (200 mL).

  • Cool to 0°C under

    
     atmosphere.
    
  • Add

    
      (8.7 mL, 120 mmol) dropwise. Caution: 
    
    
    
    and HCl gas evolution.
  • Reflux the mixture for 3–4 hours.

  • Work-up: Cool to RT. Pour into ice-cold saturated

    
     solution (carefully!) to neutralize.
    
  • Separate phases. Wash organic layer with brine. Dry (

    
    ) and concentrate.[2][3]
    
  • Purification: If the crude is dark, pass through a short silica plug (Eluent: 5% MeOH in DCM).

    • Note: The hydrochloride salt of the product can also be isolated directly if anhydrous HCl is used, but the free base is required for the next step.

Phase 3: Oxidative Chlorination (The "One-Pot" Transformation)

Objective: Convert the alkyl chloride to sulfonyl chloride via an isothiouronium intermediate. This bypasses the isolation of the thiol.[4]

  • Reagents: Thiourea (1.1 eq), Ethanol (EtOH), Chlorine gas (

    
    ) or NCS/HCl, Water.
    

Step A: Isothiouronium Salt Formation [4]

  • Dissolve 1-benzyl-4-chloropiperidine (21.0 g, 100 mmol) and Thiourea (8.4 g, 110 mmol) in EtOH (100 mL).

  • Reflux for 6–12 hours. A white precipitate (isothiouronium chloride salt) often forms.

  • Concentrate the solvent to ~20 mL and cool to induce crystallization. Filter or use the crude concentrate directly if high purity is not critical.

Step B: Oxidative Chlorination

  • Suspend the isothiouronium salt in a mixture of Water (100 mL) and Acetic Acid (20 mL). Cool to 0°C.

  • Chlorination: Bubble

    
     gas  slowly into the mixture for 30–45 minutes while maintaining temperature <10°C.
    
    • Alternative (Safer): Add N-Chlorosuccinimide (NCS) (4.0 eq) and 2M HCl portion-wise.

  • The reaction mixture will become homogeneous and then likely deposit the sulfonyl chloride as an oil or solid.

  • Extraction: Extract immediately with cold DCM (3 x 50 mL).

  • Wash with cold water (2x) and cold brine. Dry over

    
    .
    
    • Critical: Do not store the sulfonyl chloride. Use immediately in Phase 4.

Phase 4: Sulfonamide Formation & Salt Generation

Objective: Form the sulfonamide bond and isolate the stable hydrochloride salt.

  • Reagents: Ammonia (

    
    , 0.5M in Dioxane or aqueous), HCl in Ether/Dioxane.
    

Procedure:

  • Dissolve the fresh 1-benzylpiperidine-4-sulfonyl chloride in anhydrous THF or Dioxane (100 mL). Cool to 0°C.

  • Add Ammonia (excess, e.g., 0.5M solution in dioxane or 28% aqueous

    
    ) dropwise.
    
  • Stir at RT for 2 hours.

  • Work-up: Evaporate volatiles. Partition residue between Ethyl Acetate (EtOAc) and Water.

  • Wash EtOAc layer with water and brine. Dry (

    
    ) and concentrate to obtain the Free Base .
    

Salt Formation (Final Step):

  • Dissolve the free base in a minimum amount of Ethanol or Isopropanol .

  • Add 4M HCl in Dioxane (1.1 eq) dropwise at 0°C.

  • A white precipitate should form.[5] Dilute with Diethyl Ether (

    
    ) to maximize precipitation.
    
  • Filter, wash with

    
    , and dry under vacuum.
    

Quantitative Data Summary

ParameterPhase 1 (Alcohol)Phase 2 (Chloride)Phase 3 (Sulfonyl Cl)Phase 4 (Final Salt)
Typical Yield 90-95%80-85%60-70%75-80%
Appearance Viscous OilYellow Oil/SolidUnstable OilWhite Crystalline Solid
Key Reagent NaBH4SOCl2Thiourea / Cl2NH3 / HCl
Temp.[5][6] Limit < 25°CReflux< 10°C (Critical)0°C -> RT

Workflow Diagram

Workflow Start Start: 1-Benzyl-4-piperidone Step1 Reduction (NaBH4/MeOH) Target: Alcohol Start->Step1 Step2 Chlorination (SOCl2/DCM) Target: Alkyl Chloride Step1->Step2 Step3 Thiourea Displacement Target: Isothiouronium Salt Step2->Step3 Step4 Oxidative Chlorination (Cl2/H2O) Target: Sulfonyl Chloride Step3->Step4 Critical Step: Keep <10°C Step5 Amidation (NH3/THF) Target: Sulfonamide Free Base Step4->Step5 Immediate Use Step6 Salting Out (HCl/Dioxane) Target: HCl Salt Step5->Step6

Caption: Operational workflow for the synthesis of N-benzylpiperidine-4-sulfonamide HCl.

Safety & Handling (E-E-A-T)

  • Thionyl Chloride (

    
    ):  Highly corrosive and reacts violently with water. Use only in a fume hood.
    
  • Chlorine Gas / Oxidative Conditions: The conversion of isothiouronium salt to sulfonyl chloride generates reactive intermediates. If using

    
     gas, ensure a trap (NaOH solution) is connected to the vent.
    
  • Vesicant Warning: 1-Benzyl-4-chloropiperidine is a potential vesicant (blistering agent) similar to nitrogen mustards. Handle with double gloves and avoid skin contact.

References

  • PubChem. "N-benzylpiperidine-4-sulfonamide hydrochloride." National Library of Medicine. [Link]

  • Organic Chemistry Portal. "Synthesis of Sulfonamides." Organic Chemistry Portal. [Link]

  • Vice, S. et al. "Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol."[7] Journal of Organic Chemistry, 2001.[7] [Link]

  • Rasayan J. Chem. "Synthesis of 4-Chloro-Piperidine Derivatives." Rasayan Journal of Chemistry, 2020. [Link]

Sources

Application Note: In Vitro Antibacterial Susceptibility Testing of Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

Sulfonamides are structural analogs of para-aminobenzoic acid (PABA) that competitively inhibit dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folate biosynthesis pathway.[1][2][3][4] While historically significant, testing novel sulfonamide derivatives requires rigorous adherence to specific environmental conditions. Standard susceptibility protocols often fail due to the "Thymidine Effect," where exogenous thymidine in culture media bypasses the metabolic block induced by the drug.

This guide provides a validated workflow for testing sulfonamide derivatives, emphasizing media quality control, solvent compatibility, and the quantification of synergistic effects with dihydrofolate reductase (DHFR) inhibitors (e.g., Trimethoprim).

Technical Background: The Thymidine Effect

The most critical variable in sulfonamide testing is the composition of the growth medium. Sulfonamides are bacteriostatic antimetabolites; they do not directly kill bacteria but starve them of folate, which is required for thymidine synthesis.

  • Mechanism: Sulfonamides block the conversion of PABA to dihydropteroic acid.[4]

  • The Bypass: If the culture medium contains significant levels of thymidine or thymine, bacteria can utilize these exogenous sources via the "salvage pathway," effectively bypassing the sulfonamide-induced blockade.

  • Result: False resistance (elevated MICs) in vitro that does not reflect in vivo susceptibility.

Diagram 1: Mechanism of Action & Thymidine Antagonism

FolatePathway PABA PABA + Pteridine DHPS Enzyme: DHPS PABA->DHPS DHP Dihydropteroic Acid DHPS->DHP Sulfa Sulfonamide (Inhibitor) Sulfa->DHPS Competitive Inhibition Folate Tetrahydrofolate DHP->Folate DNA DNA Synthesis (Thymidine req.) Folate->DNA ExtThym Exogenous Thymidine (In Media) Salvage Salvage Pathway ExtThym->Salvage Salvage->DNA Bypasses Block

Caption: The folate biosynthesis pathway illustrating the competitive inhibition by sulfonamides at DHPS and the resistance mechanism via exogenous thymidine salvage.[1]

Critical Reagents & Preparation

Solvent Selection and Stock Preparation

Sulfonamides are generally poor in aqueous solubility at neutral pH but dissolve readily in basic conditions or organic solvents.

Solvent SystemApplicationProtocolNotes
0.1 M NaOH Preferred for most derivativesDissolve powder in minimal volume of 0.1 M NaOH, then dilute with water.Mimics physiological solubility better than DMSO; minimal toxicity to bacteria.
DMSO Hydrophobic derivativesDissolve to 100x final concentration.Final assay concentration must be <1% (v/v) to avoid solvent toxicity.
Acetone Highly lipophilic analogsDissolve stock; dilute rapidly in broth.Volatile; use immediately. Not recommended for long incubations.
Media Quality Control (Thymidine Check)

Before running any MIC assay, the Mueller-Hinton Broth (MHB) or Agar (MHA) must be validated for low thymidine content.

Validation Protocol:

  • Strain: Enterococcus faecalis ATCC 29212.[5]

  • Method: Disk diffusion or broth microdilution.[6]

  • Agent: Trimethoprim-sulfamethoxazole (SXT).

  • Criteria:

    • Pass: Clear, sharp inhibition zone (≥ 20 mm) or clear MIC endpoint.

    • Fail: Growth within the zone (haze) or trailing endpoints. This indicates high thymidine content; the media lot must be discarded or treated with thymidine phosphorylase (lysed horse blood).

Protocol 1: Broth Microdilution (MIC Determination)

This is the gold standard for quantitative susceptibility testing.

Experimental Workflow
  • Inoculum Prep: Prepare a direct colony suspension of the test organism (e.g., E. coli ATCC 25922) in saline to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).

  • Dilution: Dilute the suspension 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve ~5 x 10^5 CFU/mL in the final well.

  • Plate Setup: Use untreated polystyrene 96-well plates. Dispense 50 µL of 2x drug solution and 50 µL of inoculum.

  • Incubation: 35 ± 2°C for 16–20 hours (24h for some fastidious organisms).

Reading the Results (The "Trailing" Phenomenon)

Sulfonamides often do not produce a "clear" well due to continued slow growth before the folate pool is depleted.

  • Standard Rule: Read the MIC as the lowest concentration inhibiting ≥80% of growth compared to the growth control.

  • Visual Aid: Look for a "button" of growth <2 mm or a significant reduction in turbidity. Do not demand optical clarity.

Diagram 2: Broth Microdilution Workflow

MIC_Workflow Stock 1. Stock Solution (NaOH or DMSO) Dilution 2. Serial Dilution (2x Conc in CAMHB) Stock->Dilution Plate 4. 96-Well Plate (50µL Drug + 50µL Cells) Dilution->Plate Inoculum 3. Inoculum Prep (0.5 McFarland -> 1:100) Inoculum->Plate Incubate 5. Incubate 16-20h @ 35°C Plate->Incubate Read 6. Read Endpoint (80% Inhibition) Incubate->Read

Caption: Step-by-step workflow for determining the Minimum Inhibitory Concentration (MIC) via broth microdilution.

Protocol 2: Synergy Testing (Checkerboard Assay)

Sulfonamides are rarely used as monotherapy. They are most effective when combined with DHFR inhibitors (e.g., Trimethoprim) to block two steps in the folate pathway.

Plate Layout

Create a 2D matrix of concentrations:

  • X-axis (Rows): Sulfonamide derivative (e.g., 0.06 – 64 µg/mL).

  • Y-axis (Columns): Co-drug (e.g., Trimethoprim, 0.01 – 8 µg/mL).

Calculation: Fractional Inhibitory Concentration (FIC) Index

To quantify synergy, calculate the FIC Index (


) for the well with the lowest combined concentrations showing inhibition.


Interpretation:

  • Synergy:

    
    
    
  • Indifference:

    
    [7]
    
  • Antagonism:

    
    
    
Diagram 3: Checkerboard Logic

Checkerboard cluster_plate 96-Well Plate Matrix MIC_A MIC Drug A Alone (Sulfonamide) Combo Combination Well (Inhibition) MIC_A->Combo Decreasing Conc Calc Calculate FIC Index MIC_A->Calc MIC_B MIC Drug B Alone (Trimethoprim) MIC_B->Combo Decreasing Conc MIC_B->Calc Combo->Calc Result Synergy (FIC ≤ 0.5) Calc->Result

Caption: Logical flow for determining synergistic interactions using the Checkerboard assay method.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2023).[8] M100: Performance Standards for Antimicrobial Susceptibility Testing. 33rd Edition.

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023).[6] Breakpoint tables for interpretation of MICs and zone diameters. Version 13.0.

  • Then, R. L. (1982). Mechanisms of resistance to trimethoprim, the sulfonamides, and trimethoprim-sulfamethoxazole. Reviews of Infectious Diseases, 4(2), 261-269.

  • Hamilton-Miller, J. M. (1988). Reversal of activity of trimethoprim and sulfonamides by thymidine and thymine.[9] Journal of Antimicrobial Chemotherapy, 22(1), 35-39.

  • Pillai, S. K., Moellering, R. C., & Eliopoulos, G. M. (2005). Antimicrobial combinations. In Antibiotics in Laboratory Medicine (pp. 365-440). Lippincott Williams & Wilkins.

Sources

Application Note: Optimized Crystallization Strategies for N-benzylpiperidine-4-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-benzylpiperidine-4-sulfonamide is a critical pharmacophore in medicinal chemistry, often serving as a structural intermediate for acetylcholinesterase inhibitors (e.g., Donepezil analogs) and hERG channel blockers.[1] Its purification presents a unique challenge due to its amphiphilic nature: the hydrophobic N-benzyl tail promotes solubility in non-polar organic solvents, while the hydrophilic sulfonamide head (


)  drives strong intermolecular hydrogen bonding and high polarity.[1]

This Application Note provides three validated crystallization protocols designed to maximize purity (>98% HPLC) and control polymorphism. It addresses the common "oiling out" phenomenon associated with benzyl-piperidine derivatives and establishes a self-validating workflow for reproducible results.

Physicochemical Profile & Solubility Analysis

Before initiating crystallization, the solute-solvent interaction must be understood.[1] The molecule exhibits a "Push-Pull" solubility profile:

FeatureChemical MoietySolubility Influence
Lipophilic Domain N-BenzylpiperidineHigh affinity for DCM, Toluene, Ethyl Acetate.[1]
Polar Domain 4-SulfonamideHigh affinity for MeOH, DMSO; H-bond donor/acceptor.[1]
Basic Center Tertiary Amine (Piperidine N)pKa ~9.0. Soluble in aqueous acid (pH < 4).
Table 1: Solubility Screen (at 25°C)

Data represents typical behavior for N-benzylpiperidine sulfonamide class.[1]

SolventSolubilityRole in Crystallization
Methanol / Ethanol HighPrimary Solvent (Cooling Method)
Dichloromethane (DCM) Very HighPrimary Solvent (Anti-solvent Method)
Ethyl Acetate ModerateGood for thermal recrystallization
Water Insoluble (at pH 7)Anti-solvent
Hexanes / Heptane InsolubleAnti-solvent
Toluene Moderate-HighRisk of solvate formation

Validated Crystallization Protocols

Method A: Thermal Recrystallization (Ethanol/Water)

Best for: Final polishing of API, removal of polar synthetic byproducts, and obtaining thermodynamically stable polymorphs.[1]

Rationale: Ethanol dissolves the lipophilic benzyl group at high temperatures, while the water acts as a co-solvent to reduce solubility of the sulfonamide moiety upon cooling.

Protocol:

  • Dissolution: Charge 10 g of crude N-benzylpiperidine-4-sulfonamide into a flask. Add Absolute Ethanol (50 mL) .

  • Heating: Heat to reflux (78°C). If solids remain, add Ethanol in 5 mL increments until clear.[1]

    • Critical Step: Do not exceed 10 volumes (100 mL) of solvent. If not dissolved, filter hot to remove inorganic salts.[1]

  • Anti-solvent Addition: While maintaining reflux, dropwise add Deionized Water until a faint turbidity (cloudiness) persists.[1]

  • Re-clarification: Add 1-2 mL of Ethanol to clear the solution.

  • Controlled Cooling: Turn off heat. Allow the flask to cool to room temperature (20-25°C) over 2 hours with slow stirring (50 RPM).

    • Note: Rapid cooling here often leads to oiling out.

  • Crystallization: Once at RT, transfer to an ice bath (0-5°C) for 1 hour.

  • Isolation: Filter the white needles/prisms via vacuum filtration. Wash with cold Ethanol/Water (1:1).

  • Drying: Vacuum oven at 45°C for 12 hours.

Method B: Anti-Solvent Precipitation (DCM/Hexane)

Best for: Removing non-polar impurities (e.g., unreacted benzyl chloride) and rapid isolation.[1]

Rationale: The compound is highly soluble in Dichloromethane (DCM). Hexane acts as a strong anti-solvent, forcing the polar sulfonamide network to aggregate.[1]

Protocol:

  • Dissolve crude material in DCM (5 volumes) at room temperature.

  • Filter through a 0.45 µm PTFE membrane to remove dust/insolubles.

  • Place the DCM solution in a vessel with vigorous stirring.

  • Slowly add Hexane (or Heptane) dropwise.

  • Cloud Point: Stop addition when the solution turns milky.

  • Seeding (Optional but Recommended): Add 0.1% w/w pure seed crystals to prevent oiling.

  • Continue adding Hexane until the ratio is 1:3 (DCM:Hexane).

  • Stir for 30 minutes, then filter and wash with pure Hexane.

Troubleshooting: The "Oiling Out" Phenomenon

N-benzylpiperidine derivatives are prone to Liquid-Liquid Phase Separation (LLPS), appearing as oily droplets rather than crystals.[1] This occurs when the metastable limit is exceeded before the crystal nucleation barrier is overcome.

Mechanism of Failure

The flexible benzyl linker allows the molecule to adopt amorphous conformations in solution, delaying the rigid packing required for the sulfonamide H-bond network.

Corrective Action Plan (CAP)

If oiling out occurs:

  • Re-heat the mixture until the oil redissolves.

  • Seed the solution at a temperature above the oiling point (usually 5-10°C below the boiling point).

  • Reduce Cooling Rate: Use a programmable cooling ramp (e.g., 0.2°C/min).

  • Change Solvent: Switch from Ethanol/Water to Isopropyl Alcohol (IPA) . IPA has a higher boiling point and better solubilizes the benzyl chain, often preventing phase separation.

Process Logic & Workflow Visualization

The following diagram illustrates the decision matrix for selecting the optimal crystallization route based on impurity profiles and equipment.

CrystallizationWorkflow Start Crude N-benzylpiperidine-4-sulfonamide PurityCheck Check Purity (HPLC) & Impurity Profile Start->PurityCheck Decision Dominant Impurity Type? PurityCheck->Decision PathA Polar Impurities / Salts Decision->PathA Salts/Polar PathB Non-polar / Organic Residues Decision->PathB Oils/Non-polar MethodA Method A: Thermal Recrystallization (Ethanol / Water) PathA->MethodA MethodB Method B: Anti-Solvent (DCM / Hexane) PathB->MethodB OilingCheck Did Oiling Out Occur? MethodA->OilingCheck Final Isolate & Dry (Target: >98% Purity) MethodB->Final Remedy Remedy: 1. Re-heat to clear point 2. Add Seed Crystals 3. Switch to Isopropanol OilingCheck->Remedy Yes OilingCheck->Final No Remedy->MethodA Retry

Figure 1: Decision tree for solvent selection based on impurity profile and troubleshooting loops.

Analytical Validation (Self-Validation)[1]

To ensure the protocol was successful, the isolated solid must pass these checks:

  • HPLC Purity: >98.5% area.

  • Melting Point: Sharp range (typically ~130–135°C for similar benzyl-piperidine hydrazides [4]; exact value depends on polymorph). A range >2°C indicates solvent inclusion or impurities.

  • XRPD (X-Ray Powder Diffraction): Essential for sulfonamides. Compare the pattern to the "wet cake" vs. "dried" to ensure no channel solvates (common with Toluene/DCM) were formed.

  • NMR: Check for residual solvent peaks. The benzyl protons (benzylic

    
    ) usually appear around 
    
    
    
    3.5 ppm and should integrate perfectly against the sulfonamide aromatic signals.

References

  • Nangia, A. (2008).[1] Conformational Polymorphism in Sulfonamides. Accounts of Chemical Research. Link[1]

  • Anderson, N. G. (2012).[1] Practical Process Research & Development. Academic Press. (Chapter 8: Crystallization). Link

  • Davey, R. J., et al. (2013).[1] Crystal Engineering of Sulfonamides: Intermolecular Interactions and Polymorphism. CrystEngComm. Link

  • Fun, H. K., et al. (2010).[1] Synthesis and Crystallographic Study of N'-(1-benzylpiperidin-4-yl)acetohydrazide. Journal of Chemical Crystallography. Link(Provides structural analogues and melting point ranges for benzyl-piperidine derivatives).

  • Beckmann, W. (2000).[1] Seeding the Crystallization of Pharmaceuticals. Organic Process Research & Development. Link

Sources

HPLC method development for piperidine sulfonamide purity analysis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-2026-PS

Addressing Basic Nitrogen Challenges in RP-HPLC Method Development

Executive Summary

Piperidine sulfonamides represent a critical structural motif in modern drug discovery, particularly in GPCR ligands and protease inhibitors. However, their physicochemical duality—containing a highly basic piperidine moiety (


) and a potentially acidic sulfonamide proton (

)—presents a unique chromatographic challenge.

Standard C18 methods often fail, yielding severe peak tailing for the piperidine ring due to secondary silanol interactions, or poor retention of the sulfonamide core. This guide provides a definitive protocol for developing a purity method that ensures sharp peak shapes, MS-compatibility, and compliance with ICH Q2(R2) guidelines.

Physicochemical Analysis & Strategy

The "Tailing" Mechanism

The primary failure mode in analyzing piperidine derivatives is cation exchange .

  • The Analyte: At typical HPLC pH (2–4), the piperidine nitrogen is fully protonated (

    
    ).
    
  • The Column: Residual silanol groups (

    
    ) on the silica surface deprotonate to 
    
    
    
    .
  • The Interaction: The cationic piperidine binds electrostatically to the anionic silanol, causing peak tailing and retention time instability.

The Strategic Solution

We utilize Charged Surface Hybrid (CSH) technology or Base-Deactivated Silica (BDS) .

  • CSH Mechanism: These columns possess a low-level positive surface charge that electrostatically repels the protonated piperidine, preventing it from interacting with deep silanols.

  • pH Strategy: We employ a Low pH (pH 3.8) approach. This keeps the piperidine protonated (soluble) and the sulfonamide neutral (retained), offering the best balance for impurity profiling.

Visualizing the Workflow

Diagram 1: Method Development Logic

This flowchart outlines the decision matrix for selecting the correct stationary phase and mobile phase modifiers.

MethodDevWorkflow Start Analyte Characterization (Piperidine Sulfonamide) pKaCheck Check pKa (Base: ~11, Acid: ~10) Start->pKaCheck Decision Select pH Strategy pKaCheck->Decision LowpH Low pH (2-4) Standard Approach Decision->LowpH Maximize Solubility HighpH High pH (>10) Alternative Decision->HighpH Maximize Retention ColSelect1 Column: Charged Surface Hybrid (CSH) OR Base-Deactivated C18 LowpH->ColSelect1 ColSelect2 Column: Hybrid (BEH) High pH Stable HighpH->ColSelect2 MobilePhase1 MP: Ammonium Formate pH 3.8 (MS Compatible) ColSelect1->MobilePhase1 MobilePhase2 MP: Ammonium Bicarbonate pH 10 (Deprotonates Piperidine) ColSelect2->MobilePhase2 Result Final Method Validation (ICH Q2 R2) MobilePhase1->Result MobilePhase2->Result

Caption: Decision matrix for optimizing piperidine sulfonamide separation based on pH and column chemistry.

Optimized Experimental Protocol

Instrumentation & Materials[1]
  • System: UHPLC system (e.g., Agilent 1290 Infinity II or Waters ACQUITY) with DAD/PDA detector.

  • Column: Waters ACQUITY UPLC CSH C18 (2.1 x 100 mm, 1.7 µm) OR Agilent ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm).

  • Reagents: LC-MS grade Acetonitrile (ACN), Milli-Q Water, Ammonium Formate, Formic Acid.

Mobile Phase Preparation
  • Mobile Phase A (Buffer): 10 mM Ammonium Formate in Water, adjusted to pH 3.8 with Formic Acid.

    • Why pH 3.8? It buffers the formate well (pKa of formic acid is 3.75) and ensures the sulfonamide remains neutral for retention.

  • Mobile Phase B (Organic): 100% Acetonitrile.[1]

Gradient Method

Flow Rate: 0.4 mL/min | Temp: 40°C | Injection: 2.0 µL

Time (min)% Mobile Phase BEventRationale
0.005Initial HoldTraps polar hydrolysis degradants.
1.005IsocraticEnsures stable baseline before gradient.
10.0095Linear RampElutes main peak and lipophilic precursors.
12.0095WashRemoves highly retained dimers/oligomers.
12.105Re-equilibrationReturns to initial conditions.
15.005StopReady for next injection.
Detection Settings
  • Primary Wavelength: 254 nm (Sulfonamide aromatic ring).

  • Secondary Wavelength: 210-220 nm (Universal detection for non-aromatic impurities like piperidine fragments).

  • Reference: 360 nm (100 nm bandwidth).

Validation Criteria (ICH Q2 R2)

To ensure this method is "fit for purpose," evaluate the following parameters based on the 2024 ICH Q2(R2) revision.

Specificity (Stress Testing)

Subject the sample to forced degradation to prove the method separates the API from degradants.

  • Acid Hydrolysis: 0.1 N HCl, 60°C, 2 hours. (Expect sulfonamide hydrolysis).

  • Oxidation: 3%

    
    , RT, 4 hours. (Expect piperidine N-oxide formation).
    
  • Acceptance: Peak purity index > 99.0% (via DAD) for the main peak.

Linearity & Range
  • Range: From LOQ to 120% of the nominal test concentration.

  • Criteria:

    
    .[2]
    
Sensitivity (LOQ)
  • Target: 0.05% area normalization (reporting threshold).

  • Method: Signal-to-Noise (S/N) ratio

    
     10:1.
    

Troubleshooting Guide

Issue: Peak Tailing (Tailing Factor > 1.5)
  • Cause: Secondary silanol interactions are not fully suppressed.

  • Fix 1: Increase buffer strength to 20 mM Ammonium Formate.

  • Fix 2: Switch to a CSH column (if using standard C18).

  • Fix 3: Add 0.05% Trifluoroacetic Acid (TFA) instead of Formic Acid. Note: This suppresses MS signal but drastically improves peak shape for amines.

Issue: Carryover
  • Cause: Piperidine sticking to the injector needle seal.

  • Fix: Use a strong needle wash: ACN:Water:Formic Acid (90:10:1). The acid in the wash helps desorb the basic amine.

Diagram 2: Separation Mechanism

Visualizing how the CSH column prevents tailing compared to standard silica.

SeparationMech cluster_Standard Standard C18 Failure Mode cluster_CSH CSH / Base-Deactivated Success Silanol Silanol (Si-O-) Anionic Charge Piperidine Piperidine (BH+) Cationic Piperidine:f0->Silanol:f0 Strong Ionic Binding (Tailing) CSH_Surface CSH Surface (+) Positive Charge Piperidine2 Piperidine (BH+) Cationic CSH_Surface:f0->Piperidine2:f0 Electrostatic Repulsion (Sharp Peak)

Caption: Mechanism of tailing reduction using Charged Surface Hybrid (CSH) technology.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023).[3][4] Guidelines for validating analytical methods. [Link]

  • Waters Corporation. Charged Surface Hybrid (CSH) Technology: Mechanism and Applications for Basic Compounds. [Link][5][6][7][8]

  • Agilent Technologies. ZORBAX Eclipse Plus C18: Optimization for Basic Compounds. [Link]

  • Master Organic Chemistry. Amine Basicity and pKaH: Understanding Piperidine Behavior. [Link][8]

Sources

Synthesis of the N-benzylpiperidine Core via Reductive Amination: An Application Note

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The N-benzylpiperidine motif is a ubiquitous structural feature in a vast array of pharmacologically active compounds and serves as a critical building block in drug discovery.[1][2] Its prevalence stems from its ability to impart favorable physicochemical properties and engage in crucial cation-π interactions with biological targets.[3] This structural flexibility makes it a valuable tool for medicinal chemists to fine-tune the efficacy and pharmacokinetic profiles of drug candidates.[1][2] Reductive amination stands out as one of the most efficient and widely employed methods for the synthesis of N-benzylpiperidine and its derivatives. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of the N-benzylpiperidine core using a robust and scalable reductive amination protocol.

Mechanistic Overview: The Chemistry of Reductive Amination

Reductive amination is a powerful chemical transformation that converts a carbonyl group (an aldehyde or ketone) and an amine into a more substituted amine. The reaction proceeds through a two-step sequence:

  • Iminium Ion Formation: The reaction commences with the nucleophilic attack of the amine (piperidine) on the carbonyl carbon of the aldehyde (benzaldehyde). This is followed by dehydration to form an iminium ion intermediate.[4] The formation of this intermediate is often the rate-determining step and can be catalyzed by mild acid.[5]

  • Reduction: The iminium ion is then reduced by a hydride-based reducing agent to yield the final N-benzylpiperidine product.[6] The choice of reducing agent is critical to the success of the reaction, as it must selectively reduce the iminium ion in the presence of the starting aldehyde.[7]

Reductive_Amination_Mechanism Piperidine Piperidine Hemiaminal Hemiaminal Intermediate Piperidine->Hemiaminal + Benzaldehyde Benzaldehyde Benzaldehyde H_plus H+ (catalyst) Iminium_Ion Iminium Ion Hemiaminal->Iminium_Ion - H₂O + H+ N_Benzylpiperidine N-benzylpiperidine Iminium_Ion->N_Benzylpiperidine + [H-] Reducing_Agent [H-] (e.g., NaBH(OAc)₃)

Caption: Mechanism of Reductive Amination.

Reagent Selection: The Key to a Successful Synthesis

The choice of reducing agent is paramount for a high-yielding and clean reductive amination. While strong reducing agents like sodium borohydride (NaBH₄) can be used, they may also reduce the starting aldehyde, leading to unwanted byproducts.[5] For this reason, milder and more selective reagents are preferred.

Sodium triacetoxyborohydride (NaBH(OAc)₃) has emerged as the reagent of choice for many reductive amination protocols.[8][9] Its advantages include:

  • Mildness and Selectivity: It readily reduces iminium ions but is significantly less reactive towards aldehydes and ketones, minimizing the formation of alcohol byproducts.[7][8]

  • One-Pot Procedure: Due to its selectivity, the reaction can be conveniently performed in a single pot by mixing the amine, aldehyde, and reducing agent together.[8]

  • Reduced Toxicity: Compared to alternatives like sodium cyanoborohydride (NaBH₃CN), it offers a safer profile with less toxic byproducts.[9]

Experimental Protocol: One-Pot Synthesis of N-benzylpiperidine

This protocol details a reliable and scalable one-pot procedure for the synthesis of N-benzylpiperidine using sodium triacetoxyborohydride.

Experimental_Workflow A 1. Reactant Setup - Add piperidine and benzaldehyde to anhydrous DCM - Stir under inert atmosphere B 2. Addition of Reducing Agent - Add NaBH(OAc)₃ portion-wise - Monitor temperature A->B C 3. Reaction - Stir at room temperature - Monitor progress by TLC/LC-MS B->C D 4. Workup - Quench with saturated NaHCO₃ (aq) - Separate organic layer C->D E 5. Extraction & Drying - Extract aqueous layer with DCM - Dry combined organic layers over Na₂SO₄ D->E F 6. Purification - Filter and concentrate in vacuo - Purify by column chromatography (if necessary) E->F

Caption: Experimental Workflow for N-benzylpiperidine Synthesis.

Materials:

Reagent/SolventMolecular Weight ( g/mol )AmountMoles (mmol)Equivalents
Piperidine85.150.85 g (0.98 mL)10.01.0
Benzaldehyde106.121.06 g (1.02 mL)10.01.0
Sodium triacetoxyborohydride211.942.54 g12.01.2
Dichloromethane (DCM), anhydrous-50 mL--
Saturated Sodium Bicarbonate (aq)-30 mL--
Anhydrous Sodium Sulfate-q.s.--

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add piperidine (1.0 equiv.) and benzaldehyde (1.0 equiv.).

  • Dissolve the reactants in anhydrous dichloromethane (DCM, 50 mL) and stir the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Carefully add sodium triacetoxyborohydride (1.2 equiv.) to the stirred solution in portions over 5-10 minutes. A slight exotherm may be observed.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (30 mL).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude N-benzylpiperidine.

  • If necessary, the crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate).

Troubleshooting and Considerations

Issue Potential Cause Solution
Low Yield Incomplete reaction.Extend the reaction time or gently heat the mixture (e.g., to 40 °C).[5] For less reactive substrates, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.[5]
Decomposition of reagents.Ensure all reagents are of high purity and the solvent is anhydrous.
Formation of Benzyl Alcohol Reduction of benzaldehyde.This is less common with NaBH(OAc)₃ but can occur if the reaction temperature is too high or if a less selective reducing agent is used. Ensure portion-wise addition of the reducing agent to control the temperature.[5]
Presence of Starting Materials Inefficient iminium ion formation.Add a catalytic amount of acetic acid.[5]
Insufficient reducing agent.Use a slight excess of the reducing agent (1.2-1.5 equivalents).[5]

Conclusion

Reductive amination is a highly effective and versatile method for the synthesis of the N-benzylpiperidine core, a critical scaffold in modern drug discovery. The one-pot procedure utilizing sodium triacetoxyborohydride offers a mild, selective, and operationally simple approach to this important transformation. By understanding the underlying mechanism and carefully selecting reagents and reaction conditions, researchers can reliably and efficiently synthesize N-benzylpiperidine and its derivatives for a wide range of applications in pharmaceutical and medicinal chemistry.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-216). American Chemical Society. [Link]

  • Sharma, A., Sharma, M., & Singh, S. B. (2024). The N-benzyl piperidine (N-BP) moiety in drug discovery. ChemMedChem, e202400384. [Link]

  • Sharma, A., Sharma, M., & Singh, S. B. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem, 19(20), e202400384. [Link]

  • Sharma, A., Sharma, M., & Singh, S. B. (2024). N‐Benzyl piperidine Fragment in Drug Discovery. ChemMedChem. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Specialty Piperidine Chemistry: N-Benzylpiperidine-4-carboxaldehyde in Pharma. [Link]

  • ResearchGate. (n.d.). Reductive aminations of benzaldehyde (Aq‐Fe, NaBH4, CPME, 40 °C, 3 h...). [Link]

  • Martins, M. E. S., et al. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B, 121(21), 5467–5474. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of N-Benzylpiperidine-4-Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: YIELD-OPT-001

Executive Summary

This guide addresses yield optimization for the synthesis of N-benzylpiperidine-4-sulfonamide . Low yields in sulfonamide coupling are rarely due to "bad luck"; they are almost always attributable to three competing factors: hydrolysis of the sulfonyl chloride , HCl-induced amine deactivation , or suboptimal solubility of the zwitterionic intermediates.

This protocol assumes you are synthesizing the sulfonamide bond via the standard coupling of a sulfonyl chloride and an amine .[1][2][3]

Target Structure Definitions:

  • Case A (Most Common): 1-Benzylpiperidine-4-sulfonamide (Benzyl group on the piperidine nitrogen).

    • Reagents: 1-Benzylpiperidine-4-sulfonyl chloride + Ammonia/Amine.

  • Case B: N-Benzyl-4-piperidinesulfonamide (Benzyl group on the sulfonamide nitrogen).

    • Reagents: Piperidine-4-sulfonyl chloride (usually N-protected) + Benzylamine.

The troubleshooting logic below applies to both pathways as the core chemistry (


) is identical.

Part 1: The Diagnostic Workflow (Decision Tree)

Before altering your chemistry, identify the failure mode using this logic flow.

Troubleshooting Start START: Low Yield Observed CheckSM Check Sulfonyl Chloride Purity (H-NMR / Hydrolysis check) Start->CheckSM Hydrolysis Is it Hydrolyzed? (Sulfonic Acid present) CheckSM->Hydrolysis DrySolvent ACTION: Dry Solvents & Inert Atmosphere (Ar/N2) Hydrolysis->DrySolvent Yes CheckBase Check Base/Stoichiometry Hydrolysis->CheckBase No Precipitate Did precipitate form immediately? CheckBase->Precipitate Solubility ACTION: Switch to Pyridine or add Co-solvent (DMF) Precipitate->Solubility Yes (Amine Salt) Reactivity Is Reaction Slow/Incomplete? Precipitate->Reactivity No Catalysis ACTION: Add DMAP (10 mol%) or Heat (Reflux) Reactivity->Catalysis Yes Workup Check Workup pH (Amphoteric Product?) Reactivity->Workup No (Reaction Complete)

Caption: Diagnostic logic for isolating the root cause of low sulfonamide yields. Blue nodes indicate checkpoints; Green/Red nodes indicate corrective actions.

Part 2: Critical Control Points & Protocols

Module 1: Reagent Integrity (The Silent Killer)

The Issue: Piperidine-4-sulfonyl chlorides are notoriously unstable. If your starting material has hydrolyzed to the sulfonic acid, it acts as a catalyst poison (protonating your amine) rather than a reactant.

The Fix:

  • Verify Purity: Run a quick

    
    H NMR of your sulfonyl chloride in 
    
    
    
    . Look for a broad singlet (approx. 10-12 ppm) indicating sulfonic acid (
    
    
    ).
  • Use the HCl Salt: If synthesizing the sulfonyl chloride yourself (e.g., oxidative chlorination of a thiol), isolate it as the HCl salt . The protonated piperidine nitrogen stabilizes the molecule against self-polymerization.

Module 2: The Coupling Reaction (Protocol Optimization)

Standard Schotten-Baumann conditions (water/DCM) often fail for this substrate due to the amphoteric nature of the piperidine. We recommend Anhydrous Organic Conditions .

Optimized Protocol: The "Pyridine Boost"

This method uses pyridine as both solvent and base/catalyst, solving solubility issues and HCl scavenging simultaneously.

Reagents:

  • Sulfonyl Chloride (1.0 equiv)[4]

  • Amine/Ammonia (1.2 equiv)

  • DMAP (4-Dimethylaminopyridine) (0.1 equiv) — Crucial for difficult couplings.

  • Solvent: Anhydrous Pyridine (0.2 M concentration) or DCM/Pyridine (4:1).

Step-by-Step:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Amine Solubilization: Dissolve the Amine and DMAP in the solvent. Cool to 0°C.[5][6]

  • Addition: Dissolve the Sulfonyl Chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15-30 minutes.

    • Why? Keeping the amine in excess minimizes the formation of bis-sulfonamides (if using primary amines) and prevents localized heating.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 4–12 hours.

    • Monitoring: Check via TLC or LCMS. If conversion is <50% after 4 hours, heat to 50°C.

  • Quench: Add saturated

    
     solution.
    
Comparative Analysis of Base/Solvent Systems
SystemBest ForProsCons
DCM + TEA Simple AminesEasy workup (evaporation).TEA·HCl salts precipitate, trapping reagents.
THF + DIPEA Polar SubstratesBetter solubility for polar amines.Slower reaction rates than Pyridine.
Pyridine (Neat) Recalcitrant Substrates Acts as solvent, base, and nucleophilic catalyst.Hard to remove (high BP); smells.
DCM + DMAP (cat.) Low Reactivity Highest Yield Potential. DMAP forms a reactive sulfonyl-pyridinium intermediate.Requires chromatographic separation of DMAP.

Part 3: Troubleshooting FAQs

Q1: The reaction turns black/dark red immediately. Is it ruined?

  • Diagnosis: This is often due to the oxidation of the amine or impurities in the sulfonyl chloride reacting with the base.

  • Solution: While unsightly, it does not always indicate failure. Check LCMS. If the product mass is present, proceed.[2] To prevent this, ensure your reaction is strictly under inert atmosphere (Argon) and use freshly distilled amines.

Q2: I see a heavy white precipitate, and the reaction stopped.

  • Diagnosis: The precipitate is likely the Amine·HCl salt. When the amine is protonated by the HCl byproduct, it becomes non-nucleophilic.[4]

  • Solution: You have run out of effective base. Add excess DIPEA (Diisopropylethylamine) or switch to Pyridine as the solvent to keep the salts solubilized.

Q3: My yield is low because the product stays in the aqueous layer during extraction.

  • Diagnosis: N-benzylpiperidine-4-sulfonamide derivatives contain a basic nitrogen (piperidine) and a potentially acidic sulfonamide proton (

    
    ). It is amphoteric.
    
  • Solution:

    • Do NOT use strong acid (1M HCl) or strong base (1M NaOH) during workup.

    • Protocol: Adjust the aqueous layer to pH 6–7 (neutral) before extracting with DCM/Isopropanol (3:1 ratio). The isopropanol helps extract polar sulfonamides.

Q4: Can I use water as a solvent (Schotten-Baumann)?

  • Diagnosis: Only if your sulfonyl chloride is extremely stable (unlikely for piperidine derivatives).

  • Solution: Avoid water. Sulfonyl chlorides hydrolyze to sulfonic acids in water faster than they react with hindered amines. Use anhydrous DCM or THF .[5]

Part 4: Advanced Mechanistic Insight

Why use DMAP? For difficult couplings, 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst . It attacks the sulfonyl chloride to form a highly electrophilic N-sulfonylpyridinium intermediate. This intermediate is much more reactive toward the amine than the original sulfonyl chloride, significantly accelerating the reaction and improving yield [1].

Pathway:




References

  • Nucleophilic Catalysis in Sulfonamide Synthesis

    • Title: DMAP-Catalyzed Synthesis of Novel Pyrrolo[2,3-D]Pyrimidine Derivatives Bearing an Aromatic Sulfonamide Moiety.[7][8]

    • Source: Phosphorus, Sulfur, and Silicon and the Related Elements (via ResearchG
    • URL:[Link]

  • General Sulfonamide Optimization: Title: Technical Support Center: Optimization of Sulfonamide Synthesis. Source: BenchChem Technical Guides.
  • Piperidine-4-Sulfonyl Chloride Properties

    • Title: Piperidine-4-sulfonyl chloride (CAS 1646328-04-2) Product Data.[9]

    • Source: ChemScene.[9]

  • Alternative Synthesis (Sulfinamides/Sulfonamides)

    • Title: An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides.[1][2][6][10]

    • Source: NIH / PMC.
    • URL:[Link]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemical hazards before proceeding.

Sources

Purification of N-benzylpiperidine-4-sulfonamide without column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #: PUR-882-BPS Subject: Purification of 1-Benzylpiperidine-4-sulfonamide (Non-Chromatographic Methods) Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary

You are encountering difficulties purifying 1-benzylpiperidine-4-sulfonamide (or N-benzylpiperidine-4-sulfonamide) and require a protocol that avoids column chromatography.

This compound possesses a unique amphoteric profile :

  • Basic Center: The tertiary piperidine nitrogen (

    
    ).
    
  • Weakly Acidic Center: The primary sulfonamide group (

    
    , 
    
    
    
    ).[1]

The Solution: Because of these ionizable groups, Acid-Base Extraction is the most efficient purification method, offering superior scalability over chromatography. This guide details a pH-switch protocol designed to isolate the product from neutral impurities (e.g., benzyl halides) and starting materials.

Module 1: The "pH-Switch" Extraction Protocol

Use this as your primary purification workflow. It exploits the basicity of the piperidine ring.[2]

The Logic:

  • At pH 1 (Acidic): The piperidine nitrogen is protonated (

    
    ). The molecule becomes water-soluble.[1][3] Neutral impurities (unreacted benzyl bromide) remain in the organic layer.
    
  • At pH 10 (Basic): The piperidine nitrogen is deprotonated (free base). The molecule becomes organic-soluble.[1][3]

  • Critical Warning: Do not exceed pH 12. At very high pH, the sulfonamide group deprotonates (forming an anion), potentially keeping the product in the water phase.

Step-by-Step Procedure
  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) . Use approx. 10 mL per gram of crude.

  • Acid Extraction (Targeting the Amine):

    • Extract the organic layer twice with 1M HCl (1:1 volume ratio).

    • Chemical Event:[1][2][3][4][5][6][7] Product moves to the Aqueous Acid Layer . Impurities stay in EtOAc.

    • Action: Collect the aqueous layers. Keep the organic layer for analysis (TLC) but eventually discard.

  • The "Safety" Wash:

    • Wash the combined aqueous acidic layers once with fresh EtOAc.

    • Reason: Removes mechanically trapped neutral impurities.

  • Controlled Basification (The Critical Step):

    • Cool the aqueous solution in an ice bath (exothermic reaction).

    • Slowly add 20% NaOH or Saturated

      
        dropwise.
      
    • Target pH: Adjust to pH 10–11 . Use pH paper to verify.

    • Observation: The solution should become cloudy as the free base precipitates or oils out.

  • Final Isolation:

    • Extract the cloudy aqueous mixture 3x with Dichloromethane (DCM) or EtOAc .

    • Dry combined organics over Anhydrous

      
      .[2][8]
      
    • Filter and evaporate under reduced pressure.[2][8][9]

Workflow Visualization

PurificationWorkflow Start Crude Reaction Mixture (in EtOAc) AcidExtract Add 1M HCl (Partition) Start->AcidExtract OrgLayer1 Organic Layer (Contains Benzyl Halides & Neutral Impurities) AcidExtract->OrgLayer1 Discard AqLayer1 Aqueous Layer (pH 1) (Contains Product as Salt) AcidExtract->AqLayer1 Keep WashStep Wash with fresh EtOAc AqLayer1->WashStep Basify Adjust pH to 10-11 (using NaOH/Na2CO3) WashStep->Basify ExtractProduct Extract with DCM Basify->ExtractProduct FinalProduct Evaporate Solvent Pure Product (Free Base) ExtractProduct->FinalProduct

Caption: Figure 1. Acid-Base "pH-Switch" Purification Workflow. The process selectively isolates the basic piperidine core from neutral contaminants.[2]

Module 2: Recrystallization (Polishing)

If the acid-base extraction yields a solid that is 90-95% pure but slightly colored, use recrystallization.[1]

Solvent Selection Strategy: Sulfonamides generally display poor water solubility but high solubility in hot alcohols.

Solvent SystemSuitabilityNotes
Ethanol (95%) High Best starting point.[1] Dissolve hot, cool slowly.
Isopropanol (IPA) High Good for removing colored impurities.
EtOH/Water (9:1) Medium Use if the product is too soluble in pure EtOH.
Acetonitrile Low Often too soluble; good for washing filter cakes.

Protocol:

  • Place the solid in an Erlenmeyer flask.

  • Add minimum boiling Ethanol to just dissolve the solid.

  • Optional: If colored, add activated charcoal, boil for 2 mins, and filter hot (requires care).

  • Allow to cool to room temperature undisturbed, then place in a fridge (

    
    ).
    
  • Filter crystals and wash with cold Ethanol.[8]

Module 3: Salt Formation (Alternative)

Use this if your free base is an oil or refuses to crystallize.

Converting the amine to a Hydrochloride (HCl) salt often yields a stable, crystalline solid.

  • Dissolve the "oily" free base in Diethyl Ether or DCM .

  • Cool to

    
    .
    
  • Bubble HCl gas through the solution OR add 2M HCl in Ether (commercial reagent) dropwise.

  • The white HCl salt will precipitate immediately.

  • Filter and wash with Ether.

Troubleshooting & FAQs

Q1: I followed the acid extraction, but my yield is very low. Where is my product?

  • Diagnosis: You likely "overshot" the pH during basification.

  • Mechanism: The sulfonamide proton (

    
    ) has a 
    
    
    
    of ~11. If you adjusted the pH to 13-14, you deprotonated the sulfonamide, forming a negative ion (
    
    
    ).[1] This species is water-soluble and will not extract into DCM.[1]
  • Fix: Take your aqueous waste layer, adjust the pH back to 9.5–10.5 using dilute HCl, and re-extract with DCM.

Q2: The product is "oiling out" during recrystallization instead of forming crystals.

  • Cause: The solution is too concentrated or cooled too quickly.

  • Fix: Re-heat the mixture to dissolve the oil. Add a small amount of extra solvent (approx. 10-20% more).[1] Add a "seed crystal" if available.[10] Turn off the heat and let the flask cool in the oil bath (slow cooling) rather than removing it immediately.

Q3: Can I use this method if I have "N-benzyl-sulfonamide" (sulfonamide nitrogen alkylation) instead of ring nitrogen alkylation?

  • Analysis: If your structure is

    
    , the chemistry changes.[1] The piperidine nitrogen is a secondary amine (more basic, 
    
    
    
    ). The sulfonamide proton is replaced by a benzyl group, removing the acidic functionality.
  • Protocol Adjustment: The Acid-Base extraction (Module 1) still works perfectly. You do not need to worry about "overshooting" the pH because there is no acidic sulfonamide proton to deprotonate. You can basify to pH >12 safely.

References

  • BenchChem. (2025).[2][10] Protocol 1: General Acid-Base Extraction for Piperidine Derivatives. Retrieved from

  • Organic Syntheses. (1959). 1-Benzylpiperazine Purification Protocol. Coll. Vol. 4, p.82. Retrieved from

  • Perlovich, G. L., et al. (2012). Sulfonamide pKa values and solubility correlations. Journal of Chemical & Engineering Data.

  • PubChem. (2025).[11] 1-Benzylpiperidine-4-carboxamide (Analogous Structure Properties). CID 783156.[11] Retrieved from

Sources

Technical Support Center: N-Benzyl Deprotection in Piperidine-4-Sulfonamide Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: BNZ-PIP-SULF-001 Status: Active Topic: Overcoming Catalyst Poisoning during


-Benzyl Cleavage
Assigned Specialist:  Senior Application Scientist

The Core Challenge: The "Sulfur Trap"

You are likely experiencing stalled reactions or low yields using standard hydrogenation (10% Pd/C,


 balloon). This is not a technique error; it is a fundamental chemical incompatibility.

The Mechanism of Failure: Sulfonamides (


) possess sulfur atoms with lone pairs that act as Lewis bases. These lone pairs coordinate strongly to the surface of heterogeneous palladium catalysts. This phenomenon, known as catalyst poisoning , blocks the active sites required for hydrogen adsorption and benzyl cleavage.

Standard catalytic hydrogenation is often insufficient for sulfur-containing scaffolds. To succeed, you must switch to High-Turnover Catalysts or Chemical Dealkylation .

Decision Matrix: Select Your Protocol

Do not proceed with trial-and-error. Use this logic flow to select the correct protocol for your specific constraints.

DeprotectionStrategy Start START: N-Benzyl Piperidine-4-Sulfonamide Q1 Is the substrate sensitive to strong acid (pH < 1)? Start->Q1 P1 PROTOCOL A: ACE-Cl Chemical Cleavage (Highest Reliability) Q1->P1 No (Robust Scaffold) Q2 Have you tried Pd/C with no success? Q1->Q2 Yes (Acid Sensitive) P2 PROTOCOL C: Transfer Hydrogenation (Ammonium Formate) Q2->P2 Yes P3 PROTOCOL B: Pearlman's Catalyst (Pd(OH)2 + Acid) Q2->P3 No

Figure 1: Strategic decision tree for selecting the deprotection method based on substrate stability and previous experimental outcomes.

Protocol A: Chemical Cleavage via ACE-Cl (Recommended)

Why this works: 1-Chloroethyl chloroformate (ACE-Cl) bypasses the metal catalyst entirely. It reacts electrophilically with the tertiary amine to form a carbamate, which is then cleaved via methanolysis. This method is immune to sulfur poisoning.

Reagents:

  • 1-Chloroethyl chloroformate (ACE-Cl)[1]

  • 1,2-Dichloroethane (DCE) or Toluene (Anhydrous)

  • Methanol (MeOH)[2]

Step-by-Step Workflow:

  • Carbamate Formation:

    • Dissolve the

      
      -benzyl piperidine (1.0 equiv) in anhydrous DCE (0.2 M concentration).
      
    • Cool to 0°C under

      
      .
      
    • Add ACE-Cl (1.2 – 1.5 equiv) dropwise.

    • CRITICAL: Add Proton Sponge (1.5 equiv) if your sulfonamide proton is highly acidic, though usually not required for piperidines.

    • Heat to reflux (83°C) for 3–12 hours. Monitor by TLC/LCMS for the disappearance of starting material and formation of the intermediate carbamate.

  • Solvent Swap:

    • Cool the mixture and concentrate to dryness under reduced pressure.

    • Note: Do not worry if the intermediate looks like a thick oil; this is the chloroethyl carbamate.

  • Methanolysis (The Cleavage):

    • Dissolve the residue in reagent-grade Methanol.

    • Reflux for 1–2 hours.

    • Mechanism:[1][3][4][5][6] The methanol attacks the carbamate, releasing the free amine as a hydrochloride salt, acetaldehyde, and

      
      .
      
  • Isolation:

    • Concentrate the methanol. The product will be the HCl salt of the piperidine.

    • If the free base is required, neutralize with saturated

      
       and extract into DCM.
      

Mechanism of Action:

ACE_Mechanism Step1 Tertiary Amine (N-Bn) Step2 Quaternary Ammonium Salt Step1->Step2 + ACE-Cl Step3 1-Chloroethyl Carbamate Step2->Step3 - BnCl (Heat) Step4 Product: Secondary Amine HCl Step3->Step4 + MeOH (Reflux)

Figure 2: The Olofson dealkylation pathway. The benzyl group is eliminated as benzyl chloride during the formation of the carbamate.

Protocol B: Enhanced Hydrogenation (Pearlman's Catalyst)

Why this works: Palladium Hydroxide on Carbon (Pd(OH)


/C), or Pearlman's Catalyst, is significantly more active than Pd/C. The addition of acid protonates the amine and prevents the "poisoning" coordination of the sulfur/amine to the metal surface.

Reagents:

  • 20% Pd(OH)

    
    /C (Pearlman’s Catalyst) - Do not use dry catalyst; use 50% water wet.
    
  • Methanol or Ethanol[1][3][7]

  • 1 M HCl or Glacial Acetic Acid

Step-by-Step Workflow:

  • Preparation:

    • Dissolve substrate in Methanol (0.1 M).

    • Add 1.05 – 2.0 equivalents of HCl (or 10% v/v Acetic Acid). Acid is mandatory.

    • Add 20 wt% of Pearlman's Catalyst (e.g., if you have 100mg substrate, add 20mg catalyst).

  • Hydrogenation:

    • Purge vessel with Nitrogen (

      
      ) 
      
      
      
      3.
    • Purge with Hydrogen (

      
      ) 
      
      
      
      3.[3]
    • Maintain under

      
       balloon pressure (1 atm) or use a Parr shaker at 40-50 psi for faster results.
      
    • Stir vigorously for 12–24 hours.

  • Workup:

    • Filter through a Celite pad to remove palladium.[8]

    • Warning: The filter cake is pyrophoric. Keep it wet with water before disposal.

    • Concentrate filtrate.

Troubleshooting & FAQs

Q1: I tried Protocol B (Hydrogenation), but the reaction stalled at 50% conversion. What now? A: This is "Catalyst Death." The sulfur has eventually saturated the active sites.

  • Fix: Filter the reaction through Celite to remove the dead catalyst. Add fresh catalyst to the filtrate and re-pressurize with hydrogen. Do not just add more catalyst to the existing black soup.

Q2: Will ACE-Cl react with my sulfonamide nitrogen? A: Generally, no. Sulfonamides (


) are poor nucleophiles compared to the tertiary piperidine nitrogen. However, if you have a primary amine elsewhere, it must be protected (e.g., Boc) before using ACE-Cl.

Q3: Can I use Ammonium Formate instead of Hydrogen gas? A: Yes (Protocol C). Transfer hydrogenation creates a high local concentration of active hydrogen on the catalyst surface.

  • Recipe: 10 equiv Ammonium Formate + 10 wt% Pd/C in Methanol at Reflux.

  • Note: This generates

    
     and 
    
    
    
    . Ensure the system is vented.

Comparative Data Summary

FeatureStandard Pd/CPearlman's Cat.[9] + AcidACE-Cl (Chemical)
Sulfur Tolerance Low (Poisoning likely)Medium (Resistant)High (Immune)
Reaction Time 24-48 hrs (or fail)6-18 hrs3-6 hrs
Selectivity HighHighVery High
Byproducts TolueneTolueneBenzyl Chloride
Success Rate < 30%75%> 95%

References

  • Olofson, R. A., et al. (1984).[10] "A New Reagent for the Selective N-Dealkylation of Tertiary Amines." Journal of Organic Chemistry.

  • Widlanski, T. S., et al. (2004).[11] "Sulfonamide protection: N-benzyl sulfonamides are resistant to hydrogenolytic debenzylation."[11] Tetrahedron Letters.

  • Ram, S., & Spicer, L. D. (1987).[12] "Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate." Synthetic Communications.

  • BenchChem Application Note. (2025). "Catalytic Hydrogenolysis for N-Benzyl Deprotection: Protocols and Mechanism."

Sources

Technical Support Center: Overcoming Steric Hindrance in Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the synthesis of sterically hindered


-substituted sulfonamides, a common bottleneck in medicinal chemistry. It moves beyond textbook protocols to provide field-tested troubleshooting strategies, alternative mechanistic pathways, and rigorous data support.

Topic: Advanced Troubleshooting for Sterically Hindered


-Substituted Sulfonamides
Audience:  Medicinal Chemists, Process Chemists, and Academic Researchers
Status:  Active Guide

Executive Summary: The Steric Challenge

The synthesis of sulfonamides via the nucleophilic attack of an amine on a sulfonyl chloride is a cornerstone reaction. However, when the amine bears significant steric bulk (e.g., tert-butyl, adamantyl, ortho-substituted anilines), the reaction trajectory is disrupted. The nucleophilic attack is kinetically retarded, allowing competitive hydrolysis of the sulfonyl chloride or sulfonylation of the base/solvent to dominate.

Core Strategy: To overcome this, we must shift from simple thermal driving forces to catalytic activation (increasing electrophilicity of the sulfur) or anionic acceleration (increasing nucleophilicity of the amine).

Decision Matrix: Method Selection

Before troubleshooting, verify you are using the correct method for your substrate's steric profile.

MethodSelection Start Select Substrate Profile AmineType Amine Steric/Electronic Profile Start->AmineType ModHind Moderately Hindered (e.g., Isopropyl, 2-sub aniline) AmineType->ModHind HighHind Highly Hindered (e.g., t-Butyl, Adamantyl) AmineType->HighHind ElecDef Electron Deficient & Hindered (e.g., Poly-F-aniline) AmineType->ElecDef MethodA Method A: Nucleophilic Catalysis (DMAP/DABCO) ModHind->MethodA Standard MethodB Method B: Anionic Activation (LiHMDS/NaH) HighHind->MethodB If acid stable MethodC Method C: SuFEx Chemistry (Sulfonyl Fluorides) HighHind->MethodC If sensitive/Very bulky ElecDef->MethodB Primary choice MethodD Method D: Pd-Catalysis (Buchwald-Hartwig) ElecDef->MethodD If coupling fails

Figure 1: Decision tree for selecting synthetic routes based on amine steric and electronic properties.

Troubleshooting & FAQs

Category A: Reaction Stalls or Returns Starting Material

Q1: I am reacting a bulky primary amine (e.g., tert-butylamine) with a sulfonyl chloride using TEA/DCM, but conversion is <20% after 24h. Heating causes degradation.

Diagnosis: The steric bulk of the tert-butyl group prevents the nitrogen lone pair from effectively accessing the sulfur center, which is chemically "hard." Standard bases like Triethylamine (TEA) are insufficient to deprotonate the intermediate or activate the electrophile.

Solution: Switch to Nucleophilic Catalysis . Add 10-20 mol% of DMAP (4-Dimethylaminopyridine). DMAP attacks the sulfonyl chloride to form a highly electrophilic N-sulfonylpyridinium salt. This intermediate is less sterically demanding and more reactive toward the hindered amine than the parent chloride [1].

  • Alternative: Use DABCO if DMAP is difficult to remove.

Q2: My amine is both sterically hindered and electron-deficient (e.g., 2-chloro-6-methylaniline). Even DMAP fails.

Diagnosis: The nucleophilicity is too low for a neutral attack mechanism. Solution: Use Anionic Activation (Method B) . Pre-deprotonate the amine using a strong, non-nucleophilic base like LiHMDS (Lithium bis(trimethylsilyl)amide) or NaH in THF at 0°C. The resulting amide anion (


) is a significantly more potent nucleophile and can overcome the steric barrier.
  • Warning: Ensure your sulfonyl chloride does not have acidic

    
    -protons (like mesyl chloride) to avoid sulfene formation/polymerization.
    
Category B: Hydrolysis & Side Reactions

Q3: I observe the formation of sulfonic acid (hydrolysis product) instead of the sulfonamide, even under "anhydrous" conditions.

Diagnosis: With hindered amines, the rate of sulfonylation is slow (


), making the rate of hydrolysis (

) competitive even with trace moisture. Solution:
  • Switch Reagents: Replace Sulfonyl Chlorides with Sulfonyl Fluorides . Sulfonyl fluorides are exceptionally stable to hydrolysis (water/base stable) but react rapidly with amines in the presence of specific activators (SuFEx chemistry) [2].

  • Protocol: Use the Ca(NTf2)2 / DABCO system (See Protocol C).

Category C: Purification Issues

Q4: The reaction works, but I cannot separate the product from the excess hindered amine or DMAP.

Diagnosis: Hindered sulfonamides are often lipophilic, co-eluting with amines. Solution:

  • Chemical Wash: Wash the organic layer with 10% citric acid or 0.5M HCl. This protonates the unreacted amine and DMAP, forcing them into the aqueous layer. The sulfonamide (

    
    ) remains in the organic layer.
    
  • Resin Scavenging: Add a polymer-supported isocyanate (e.g., PS-Isocyanate) to the reaction mixture post-reaction. It will covalently bind any unreacted amine.

Validated Experimental Protocols

Protocol A: DMAP-Catalyzed Coupling (Moderate Hindrance)

Best for: Isopropylamine, Cyclohexylamine, 2-substituted anilines.

  • Setup: Flame-dry a round-bottom flask under

    
    .
    
  • Dissolution: Dissolve Sulfonyl Chloride (1.0 equiv) in anhydrous DCM (0.2 M).

  • Addition: Add the Hindered Amine (1.2 equiv) followed by Pyridine (2.0 equiv).

  • Catalysis: Add DMAP (0.1 - 0.2 equiv) .

  • Reaction: Stir at reflux (40°C) for 4-12 hours.

  • Workup: Dilute with DCM, wash with 1M HCl (x2) to remove Pyridine/DMAP, then Brine. Dry over

    
    .[1]
    
Protocol B: Anionic Activation (High Hindrance/Electron Deficient)

Best for: 2,6-disubstituted anilines, weak nucleophiles.

  • Deprotonation: To a solution of Amine (1.1 equiv) in anhydrous THF at 0°C, add LiHMDS (1.0 M in THF, 1.2 equiv) dropwise. Stir for 30 mins.

  • Coupling: Dissolve Sulfonyl Chloride (1.0 equiv) in THF and add it dropwise to the amide anion solution at 0°C.

  • Completion: Allow to warm to RT. Reaction is usually instantaneous. Quench with saturated

    
    .
    
Protocol C: SuFEx Activation (The "Gold Standard" for Difficult Substrates)

Best for: Extremely hindered amines, water-sensitive contexts. Mechanism: Calcium triflimide acts as a Lewis Acid to activate the S-F bond, while DABCO acts as a base/nucleophile [3].

  • Reagents: Sulfonyl Fluoride (1.0 equiv), Hindered Amine (1.2 equiv).

  • Catalyst System: Add Ca(NTf2)2 (5 mol%) and DABCO (2.0 equiv) .

  • Solvent: Acetonitrile (MeCN) or DCM (0.5 M).

  • Conditions: Stir at RT. Conversion is typically >95% within 1 hour.

  • Note: Sulfonyl fluorides can be easily synthesized from chlorides using

    
     in MeCN/Water.
    

Comparative Data Analysis

The following table illustrates the yield improvements when switching from standard to advanced protocols for the synthesis of N-tert-butylbenzenesulfonamide (a classic hindered target).

MethodReagentsTempTimeYieldNotes
Standard

, TEA, DCM
RT24 h15% Mostly SM recovered; hydrolysis observed.
Thermal

, Pyridine
100°C12 h45% Significant degradation/darkening.
Catalytic

, Pyridine, DMAP
40°C6 h88% Clean conversion; easy workup.
SuFEx

, Ca(NTf2)2 , DABCO
RT1 h96% Fastest rate; no hydrolysis byproducts.

Mechanistic Visualization

Understanding the SuFEx activation cycle is critical for troubleshooting when using sulfonyl fluorides.

SuFExMechanism SF Sulfonyl Fluoride (R-SO2-F) Complex Activated Complex [R-SO2-F---Ca] SF->Complex + Ca(NTf2)2 Ca_Act Ca(II) Activation (Lewis Acid) Ca_Act->Complex TS Transition State (SN2-like) Complex->TS + Amine/DABCO Amine Hindered Amine (R'-NH2) Prod Sulfonamide (R-SO2-NH-R') TS->Prod - HF/Base Prod->Ca_Act Catalyst Regeneration

Figure 2: SuFEx catalytic cycle showing Calcium-mediated activation of the S-F bond, enabling attack by hindered amines.

References

  • BenchChem. (2025).[2][3][4] Technical Support Center: Optimizing Sulfonylation of Hindered Amines. Retrieved from 4

  • Mahapatra, S., et al. (2020).[5] SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides. Organic Letters. Retrieved from 6

  • Shekhar, S., et al. (2011).[7] A General Method for Palladium-Catalyzed Reactions of Primary Sulfonamides with Aryl Nonaflates. Journal of Organic Chemistry. Retrieved from 7

  • Streefkerk, D. E., et al. (2023). Sulfur-Phenolate Exchange as a Mild, Fast, and High-Yielding Method toward the Synthesis of Sulfonamides. Organic Letters. Retrieved from 8

Sources

Technical Support Center: N-benzylpiperidine-4-sulfonamide Stability Guide

Author: BenchChem Technical Support Team. Date: March 2026

Critical Operational Alerts

Before proceeding with experiments, review these critical stability factors specific to N-benzylpiperidine-4-sulfonamide in DMSO.

Parameter Critical Threshold/Condition Impact on Integrity
Water Content > 0.5% (v/v) in DMSOHigh Risk: Induces precipitation.[1][2][3][4] Sulfonamides are hydrophobic; DMSO hygroscopicity is the #1 cause of "crashed" stocks.[2][4]
Oxidation Exposure to air/lightModerate Risk: The tertiary amine (N-benzyl piperidine) is susceptible to N-oxide formation over time.[1][2][3]
Temperature Repeated Freeze-Thaw (>3 cycles)High Risk: Promotes crystal growth and micro-precipitation that is invisible to the naked eye.[2][3][4]
Container Polystyrene (PS)Fatal: DMSO dissolves PS.[2][3][4] Use Polypropylene (PP) , HDPE , or Borosilicate Glass only.[5]

Troubleshooting Guide (Q&A)

Category: Solubility & Precipitation[2][3][6][7]

Q: My stock solution was clear yesterday, but now I see a fine white precipitate. What happened? A: This is likely hygroscopic precipitation .[2][3][4]

  • The Mechanism: DMSO is highly hygroscopic.[2][4][6] If the vial was left uncapped or stored in a humid environment, it absorbed atmospheric water.[4] N-benzylpiperidine-4-sulfonamide is lipophilic; as water content rises, solubility drops exponentially.[1][2][3][4]

  • The Fix:

    • Centrifuge the vial (13,000 rpm, 5 min) to pellet the solid.

    • Redissolve by warming to 37°C and vortexing.

    • Critical: If it redissolves, use immediately. Do not re-store. If it does not redissolve, the compound may have crystallized into a thermodynamic polymorph or degraded.[4]

Q: What is the maximum safe concentration for this compound in DMSO? A: While specific solubility varies by crystal form, 10 mM to 50 mM is the standard operational range for this class of sulfonamides.

  • Recommendation: Prepare a primary stock at 10 mM . Avoid pushing to 100 mM unless necessary, as this proximity to the saturation point makes the solution hypersensitive to temperature fluctuations.[4]

Category: Chemical Stability[1][2][3][8][9]

Q: The solution has turned slightly yellow. Is it still usable? A: Proceed with caution. Yellowing often indicates oxidation of the amine moiety (N-benzyl group) to an N-oxide or trace degradation of impurities.[2][3]

  • Validation: Run a quick LC-MS.

    • Parent Mass:[2][3] [M+H]+

    • Oxidation Product: [M+16]+ (N-oxide)[3][5]

  • Decision: If the N-oxide impurity is < 5%, it may be acceptable for crude screening but unacceptable for IC50 determination or kinetic studies.[1][2][4]

Q: Is the sulfonamide group stable in DMSO? A: Yes, the sulfonamide linkage (-SO2NH-) is chemically robust in neutral DMSO.[1][2][4] It is resistant to hydrolysis unless exposed to strong acids/bases or high temperatures (>60°C) for extended periods.[2][3][4] The weak link in this molecule is the piperidine nitrogen , not the sulfonamide.

Deep Dive: Degradation Pathways & Logic

The following diagram illustrates the specific chemical vulnerabilities of N-benzylpiperidine-4-sulfonamide in a DMSO environment.

G Compound N-benzylpiperidine-4-sulfonamide (Intact Molecule) DMSO_Wet DMSO + H2O (Hygroscopic Absorption) Compound->DMSO_Wet Storage in humid air Oxidation Oxidative Stress (Air/Peroxides in DMSO) Compound->Oxidation Aging DMSO (Peroxide buildup) Hydrolysis Sulfonamide Hydrolysis (Rare in pure DMSO) Compound->Hydrolysis Extreme pH only Precipitate Physical Precipitation (Reversible) DMSO_Wet->Precipitate Solubility drop NOxide N-Oxide Impurity (Irreversible Chemical Change) Oxidation->NOxide Attack on Tertiary Amine Precipitate->Compound Heat/Vortex (If no degradation)

Figure 1: Stability logic flow. The primary risk is physical precipitation due to water uptake (Yellow path), followed by N-oxidation of the piperidine ring (Red path).[5]

Standard Operating Procedures (SOPs)

SOP-01: Preparation of 10 mM Stock Solution

Objective: Create a stable, anhydrous stock solution.

  • Calculate: Determine mass required. (e.g., MW ≈ 344.47 g/mol .[4][5] For 10 mL of 10 mM, weigh 34.4 mg).[4][5]

  • Weigh: Weigh powder into a glass vial or polypropylene tube. Avoid polystyrene.[2][3]

  • Solvent Addition:

    • Use Anhydrous DMSO (≥99.9%, stored over molecular sieves).[4][5]

    • Add half the calculated volume of DMSO.[4]

  • Dissolution: Vortex for 30 seconds. If solid remains, sonicate in a water bath at room temperature for 5 minutes.

  • Finalize: Add remaining DMSO to reach target volume. Invert to mix.

  • Aliquoting (Critical Step):

    • Do not store the bulk volume.[2][4]

    • Aliquot into single-use volumes (e.g., 50 µL or 100 µL) in screw-cap cryovials.

    • Reasoning: This prevents freeze-thaw cycles for the remaining stock.[1][2][3][4][7][8]

SOP-02: Storage & QC
Storage ConditionDurationNotes
-80°C 12 MonthsOptimal. Stops chemical degradation.
-20°C 6 MonthsStandard.[1][2][3][4] Monitor for precipitation upon thawing.
+4°C < 1 WeekNot Recommended. High risk of water absorption and precipitation.[2][3][4]
Room Temp < 24 HoursUse immediately.[2][3][4]

Quality Control Check (Pre-Assay):

  • Visual: Hold vial against a dark background. Look for "swirling" particulates.[2][3][4]

  • LC-MS (Quarterly): Inject 1 µL of a 10 µM dilution.

    • Pass Criteria: Purity > 95%.

    • Fail Criteria: Presence of [M+16] peak > 5% (N-oxide) or significant retention time shift.[2][3]

References

  • National Institutes of Health (NIH) - PubChem. Compound Summary: Sulfonamide Stability & Physical Properties.[2][3][4] [Link][5]

  • Kozikowski, B. A., et al. (2003).[4][5] The effect of freeze/thaw cycles on the stability of compounds in DMSO.[4][9] Journal of Biomolecular Screening.[2][3][4] [Link]

  • Cheng, X., et al. (2008).[4][5] Stability of screening compounds in wet DMSO.[2][3][4][10] Journal of Biomolecular Screening.[2][3][4] [Link]

Sources

Technical Support Center: Resolving Regioisomer Formation in Piperidine Sulfonation Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for piperidine sulfonation. The piperidine scaffold is a cornerstone in modern drug development, featured in a vast array of pharmaceuticals.[1][2] Its sulfonation is a key transformation for modifying solubility, biological activity, and providing handles for further derivatization. However, controlling the site of sulfonation—achieving selective N-sulfonation versus C-sulfonation, and further distinguishing between C-ring positions—presents a significant synthetic challenge.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights and practical protocols to troubleshoot and control the formation of regioisomers in your piperidine sulfonation reactions.

Troubleshooting Guide

This section addresses specific, common problems encountered during piperidine sulfonation experiments in a direct question-and-answer format.

Q1: My reaction yields a mixture of N-sulfonated and C-sulfonated products. How can I selectively obtain the N-sulfonated piperidine (sulfamate)?

Answer: Achieving selective N-sulfonation requires reaction conditions that favor the kinetic product. The lone pair of electrons on the piperidine nitrogen is the most nucleophilic site in the molecule, making it the fastest to react with a sulfonating agent, especially under mild conditions.[3][4] If you are observing C-sulfonation, your reaction conditions are likely too harsh or the reaction time is too long, allowing the reaction to progress towards the more thermodynamically stable C-sulfonated product or other side products.

Causality and Strategy: The key is to leverage the superior nucleophilicity of the nitrogen atom under conditions that are not energetic enough to activate the much less reactive C-H bonds or to cause rearrangement of the N-sulfonated product.

Recommendations:

  • Lower the Reaction Temperature: Perform the reaction at 0 °C or below. Low temperatures increase selectivity for the fastest-forming product (the kinetic product).[5][6]

  • Use a Milder Sulfonating Agent: Harsh reagents like oleum or chlorosulfonic acid can promote C-sulfonation and decomposition.[7] Switch to a stabilized sulfur trioxide complex, which provides a more controlled delivery of the electrophile.[8][9]

    • SO₃•Pyridine: A common, mild reagent for sulfation of alcohols and amines.[9]

    • SO₃•DMF: Another effective and mild sulfonating complex.

Protocol 1: Selective N-Sulfonation of Piperidine

This protocol is designed to favor the formation of the kinetically controlled N-sulfonated product.

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the piperidine substrate (1.0 equiv.) in a suitable anhydrous solvent (e.g., pyridine, dichloromethane, or acetonitrile).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add a solution or slurry of SO₃•Pyridine complex (1.1 to 1.5 equiv.) in the same anhydrous solvent. The slow addition is crucial to manage the exothermic nature of the reaction.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS. The reaction is often complete within 1-4 hours. Avoid letting the reaction warm to room temperature for extended periods.

  • Work-up: Once the starting material is consumed, quench the reaction by slowly adding cold water or a saturated aqueous solution of sodium bicarbonate.

  • Purification: The resulting piperidine-N-sulfonic acid (a sulfamate) is highly polar and water-soluble. Purification can often be achieved by crystallization or by using ion-exchange chromatography.

Q2: I want to achieve C-sulfonation, but the reaction is favoring N-sulfonation. What strategies can I employ?

Answer: This is a classic challenge. To achieve C-sulfonation, you must prevent the highly reactive nitrogen from participating in the reaction. The most robust and widely accepted strategy is to temporarily "block" or "protect" the nitrogen atom with a chemical group.[10][11] This forces the sulfonating agent to react with the C-H bonds of the ring.

Causality and Strategy: By installing a protecting group on the nitrogen, you remove the kinetic pathway (N-sulfonation), leaving only the slower, higher-energy C-sulfonation pathway available. The choice of protecting group is critical; it must be stable under the sulfonation conditions and selectively removable afterward.[10]

Recommended Protecting Groups for Sulfonation:

  • tert-Butoxycarbonyl (Boc): Very common, stable to many sulfonation conditions, and typically removed with acid (e.g., TFA in DCM).

  • Carboxybenzyl (Cbz): Stable and removed by hydrogenolysis, which is orthogonal to many acidic/basic conditions.

Workflow for C-Sulfonation via N-Protection

The following diagram illustrates the essential workflow for achieving selective C-sulfonation.

G cluster_main Strategic Workflow for Selective C-Sulfonation start Piperidine Substrate protect Step 1: Protect Nitrogen (e.g., with (Boc)₂O) start->protect Isolate N-Boc-Piperidine sulfonate Step 2: Perform C-Sulfonation (e.g., with Oleum or ClSO₃H) protect->sulfonate Stable Intermediate deprotect Step 3: Deprotect Nitrogen (e.g., with TFA) sulfonate->deprotect Isolate Protected Product finish C-Sulfonated Piperidine Product deprotect->finish

Caption: A three-step workflow for reliable C-sulfonation.

Protocol 2: C-Sulfonation of N-Boc-Piperidine
  • Protection: Protect your starting piperidine with di-tert-butyl dicarbonate ((Boc)₂O) under standard conditions to yield the N-Boc-piperidine derivative. Purify this intermediate before proceeding.

  • Reaction Setup: In a flask equipped with a dropping funnel and a calcium chloride drying tube, place the purified N-Boc-piperidine (1.0 equiv.).

  • Sulfonation: Cool the flask to 0 °C. Slowly and carefully add fuming sulfuric acid (oleum, ~20% SO₃) or chlorosulfonic acid (1.5-3.0 equiv.). Caution: These reagents are highly corrosive and react violently with water. This step is highly exothermic and must be controlled.

  • Heating: After the initial addition, the mixture may need to be carefully heated (e.g., 60-100 °C) to initiate C-H activation. The optimal temperature and time will be substrate-dependent and require careful optimization.[7]

  • Work-up: Cool the reaction mixture to room temperature and then pour it carefully onto crushed ice. The product may precipitate or can be extracted with an appropriate organic solvent after neutralization.

  • Deprotection: After purification, dissolve the N-Boc-C-sulfonated piperidine in dichloromethane (DCM) and add an excess of trifluoroacetic acid (TFA). Stir at room temperature until deprotection is complete (monitored by TLC/LC-MS).

  • Final Purification: Remove the solvent and excess TFA under reduced pressure to yield the final C-sulfonated piperidine, which can be further purified by crystallization or chromatography.[12]

Q3: My C-sulfonation reaction is producing multiple regioisomers (e.g., C3 vs. C4). How can I control the position of sulfonation on the piperidine ring?

Answer: Controlling regioselectivity on a saturated carbocyclic ring like piperidine is inherently more difficult than on an aromatic system like pyridine, where electronic effects are well-defined.[13] For piperidine, selectivity is primarily governed by steric hindrance and, to a lesser extent, by long-range electronic effects from existing substituents.

Causality and Strategy:

  • Steric Hindrance: The sulfonating agent is a bulky electrophile. It will preferentially attack the most sterically accessible C-H bond. Therefore, substitution at the C4-position is often favored over the more hindered C3 or C2 positions, assuming no other directing groups are present.

  • Substrate Control: The most powerful tool you have is the structure of your starting material. Existing substituents on the piperidine ring will direct the sulfonation. Large groups will sterically block adjacent positions, forcing sulfonation to occur elsewhere.

  • Kinetic vs. Thermodynamic Control: In some systems, different regioisomers may be favored under different conditions. The C4-sulfonated product might be the thermodynamic product due to reduced steric strain, while a C3-sulfonated product could be the kinetic product.[14] Experimenting with reaction temperature and time is crucial.[3][5]

Recommendations:

  • Analyze Sterics: Examine your N-protected piperidine substrate. The least hindered C-H bond is the most likely site of reaction.

  • Temperature Study: Run the reaction at a low temperature (e.g., 0-25 °C) for a short time to favor the kinetic product and at a higher temperature (e.g., 80-120 °C) for a longer time to favor the thermodynamic product. Analyze the product ratio at each step.

  • Directed C-H Activation: For ultimate control, though synthetically complex, consider advanced methods involving directing groups that position a metal catalyst near a specific C-H bond, enabling its selective functionalization.[15][16][17]

Q4: The reaction is sluggish with low conversion, or I'm observing significant decomposition. How can I optimize the reaction conditions?

Answer: These issues point to a reaction that is either not sufficiently activated or is proceeding under conditions that are too harsh for the substrate.

Troubleshooting Low Conversion:

  • Increase Temperature: Sulfonation of C-H bonds is an energetically demanding reaction. A moderate increase in temperature can significantly improve the reaction rate.

  • Use a Stronger Sulfonating Agent: If you are using a mild SO₃ complex for a C-sulfonation, it may not be reactive enough. Consider switching to oleum or chlorosulfonic acid, but do so cautiously.[7][8]

  • Catalyst: For some heterocyclic systems, a mercury(II) sulfate catalyst has been used to lower the required reaction temperature, although its use is limited due to toxicity.[8]

Troubleshooting Decomposition:

  • Lower Temperature: Charring and decomposition are clear signs that the conditions are too aggressive.[8] Immediately reduce the reaction temperature.

  • Slower Reagent Addition: Add the sulfonating agent dropwise at a low temperature to better control the initial exotherm.

  • Solvent Choice: Ensure you are using an appropriate, anhydrous solvent that is stable to the strong acid conditions.

Frequently Asked Questions (FAQs)

Q1: What are the common sulfonating agents and how do their properties influence the reaction outcome?

Answer: The choice of sulfonating agent is perhaps the most critical parameter in controlling the outcome of the reaction. They range from mild and selective to extremely powerful and aggressive.

Sulfonating AgentFormulaTypical Use & CharacteristicsSelectivity Profile
Sulfur Trioxide-Pyridine Complex SO₃•C₅H₅NMild, stable solid. Excellent for selective N-sulfonation of amines and O-sulfation of sensitive alcohols.[9]Highly selective for N-sulfonation (Kinetic).
Sulfur Trioxide-DMF Complex SO₃•HCON(CH₃)₂Similar to SO₃•Pyridine, a mild and controlled source of SO₃.Highly selective for N-sulfonation (Kinetic).
Chlorosulfonic Acid ClSO₃HStrong, highly reactive liquid. Reacts exothermically. Used for both N- and C-sulfonation, often under more vigorous conditions.Can produce mixtures. N-sulfonation is fast, but it is reactive enough for C-sulfonation.
Fuming Sulfuric Acid (Oleum) H₂SO₄ + SO₃A very strong and aggressive agent. The concentration of free SO₃ dictates its reactivity. Primarily used for difficult C-sulfonations.[7]Favors C-sulfonation (Thermodynamic), but can cause decomposition and charring.[8]
Q2: What is the mechanistic basis for the competition between N- and C-sulfonation?

Answer: The competition is a classic example of kinetic versus thermodynamic control. The reaction can proceed through two distinct pathways, each with a different activation energy and product stability.

G cluster_energy Reaction Energy Profile Start Piperidine + SO₃ TS1 ΔG‡ (low) TS2 ΔG‡ (high) p1 Start->p1 p2 Start->p2 N_Product N-Sulfonated Product (Kinetic) C_Product C-Sulfonated Product (Thermodynamic) p1->N_Product Fast, Reversible Low Temp Favored p2->C_Product Slow, Less Reversible High Temp Favored p3 A Reactants B N-Product (Less Stable) C C-Product (More Stable)

Caption: Competing pathways in piperidine sulfonation.

  • Kinetic Pathway (N-Sulfonation): This path has a lower activation energy (ΔG‡). The nitrogen lone pair is a potent nucleophile that reacts rapidly with the SO₃ electrophile. This reaction is fast and is favored at lower temperatures. The resulting N-S bond, however, can be labile under certain conditions, making the reaction potentially reversible.[3][6]

  • Thermodynamic Pathway (C-Sulfonation): This path has a higher activation energy. Activating a C-H bond for electrophilic attack requires significantly more energy. However, the resulting C-S bond is generally more stable than the N-S bond. At higher temperatures, the N-sulfonation reaction can become reversible, allowing the system to eventually reach equilibrium and form the more stable C-sulfonated product.[4][5]

Q3: How can I reliably characterize and differentiate between N- and C-sulfonated piperidine regioisomers?

Answer: Unambiguous characterization is critical and is best achieved using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR).

  • ¹H NMR Spectroscopy:

    • N-Sulfonation: The protons on the carbons alpha to the nitrogen (C2 and C6) will experience a significant downfield shift compared to the parent piperidine due to the electron-withdrawing effect of the sulfonyl group attached to the nitrogen.

    • C-Sulfonation: You will observe the disappearance of a proton signal in the aliphatic region and the appearance of a new methine proton (if mono-substituted) at a downfield position corresponding to the carbon bearing the -SO₃H group. The protons on the carbon attached to the sulfonyl group will show a characteristic shift.

  • ¹³C NMR Spectroscopy:

    • N-Sulfonation: The alpha carbons (C2, C6) will be shifted downfield.

    • C-Sulfonation: The carbon directly attached to the sulfonyl group will show a large downfield shift.

  • 2D NMR (COSY, HSQC, HMBC): These techniques are invaluable for confirming assignments, especially with complex substitution patterns. An HSQC experiment will directly correlate each proton to the carbon it is attached to, making it straightforward to identify the sulfonated position.[18][19]

  • Mass Spectrometry (MS): Will confirm the correct mass for the sulfonated product but will not distinguish between regioisomers as they have identical masses.

  • Infrared (IR) Spectroscopy: Will show characteristic strong stretches for the S=O bonds of the sulfonyl group, typically in the 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ regions.

Q4: What are the best practices for purifying mixtures of piperidine sulfonic acid regioisomers?

Answer: The high polarity of sulfonic acids makes purification challenging. A multi-step approach is often required.[12]

  • Acid-Base Extraction: This technique can be used to separate the acidic sulfonic acid products from neutral or basic impurities. Dissolve the crude mixture in an organic solvent and extract with a basic aqueous solution (e.g., dilute NaOH or NaHCO₃). The sulfonic acids will move into the aqueous layer as their sodium salts. The layers can then be separated, and the aqueous layer can be re-acidified to recover the sulfonic acid products, which may precipitate if their solubility is low.

  • Crystallization: If the desired isomer is a solid and has different solubility properties from the other isomers and impurities, crystallization can be a highly effective method for obtaining pure material.[12] Experiment with various solvent systems (e.g., water, ethanol/water, isopropanol).

  • Flash Column Chromatography: Standard silica gel chromatography can be challenging due to the strong acidity and polarity of sulfonic acids, which causes streaking on the column. However, it is sometimes successful using highly polar mobile phases, often containing an acid (like acetic acid) or a base (like triethylamine) to suppress ionization. Reversed-phase (C18) chromatography is often a better choice.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For difficult separations or when very high purity is required, reversed-phase Prep-HPLC is the most powerful technique. It offers the highest resolution for separating closely related isomers.

References

  • Propose a mechanism for the sulfonation of pyridine, and point out why sulfonation occurs at 3-position. Vaia. [Link]

  • Synthesis, Surface and Antimicrobial Activity of Piperidine-Based Sulfobetaines. PMC. [Link]

  • THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. [Link]

  • Camphor Sulfonic Acid Catalyzed Facile and Atom Economical Access to Highly Substituted Piperidines. Lupine Publishers. [Link]

  • Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols. PMC. [Link]

  • Protecting groups in organic synthesis + H2O. [Link]

  • Profiling sulfonate ester stability: identification of complementary protecting groups for... PMC. [Link]

  • The sulfonation of aromatic and heteroaromatic polycyclic compounds | Request PDF. [Link]

  • Thermodynamic and kinetic reaction control. Wikipedia. [Link]

  • The Quaternization Reaction of 5-O-Sulfonates of Methyl 2,3-o-Isopropylidene-β-D-Ribofuranoside with Selected Heterocyclic and Aliphatic Amines. MDPI. [Link]

  • Condition optimizations of sulfonamide formation using piperidine... ResearchGate. [Link]

  • Approaches to α-functionalization of piperidines by C H... ResearchGate. [Link]

  • Use of piperidine-1-sulphenyl chloride as a sulphur-transfer reagent in reactions with diamines: the preparation of sulphur–nitrogen heterocycles. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • Photoredox-Catalyzed Preparation of Sulfones Using Bis-Piperidine Sulfur Dioxide - An Underutilized Reagent for SO2 Transfer. PubMed. [Link]

  • Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. PMC. [Link]

  • Recent Advances in the Synthesis of Sulfonamides Intermediates. Who we serve. [Link]

  • Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. PMC. [Link]

  • Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. ResearchGate. [Link]

  • Chemical approaches to the sulfation of small molecules: current progress and future directions. PMC. [Link]

  • Generation and Regioselective Trapping of a 3,4-Piperidyne for the Synthesis of Functionalized Heterocycles. PMC. [Link]

  • Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates | The Journal of Organic Chemistry. ACS Publications. [Link]

  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments. [Link]

  • Base-mediated C4-selective C-H-sulfonylation of pyridine. ChemRxiv. [Link]

  • Sulfonamides with Heterocyclic Periphery as Antiviral Agents. MDPI. [Link]

  • Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. [Link]

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. [Link]

  • Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • Ruthenium-catalyzed meta sulfonation of 2-phenylpyridines. the University of Bath's research portal. [Link]

  • Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors. UniCA IRIS. [Link]

  • Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. [Link]

  • 3.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]

  • What is the reaction mechanism for piperidine + cyclohexanone with reagents benzene and catalytic H2SO4? Quora. [Link]

  • 7.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]

  • Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. [Link]

  • Thermodynamic vs Kinetic Sulphonation of Naphthalene. Chemistry Stack Exchange. [Link]

  • Chapter 9 - Part 2 - Thermodynamic versus Kinetic Control. YouTube. [Link]

  • Degrees of Sulfonation: Mapping the Reactivity Landscape of Acridine and Acridone. MDPI. [Link]

  • Journal of Chemistry: Education Research and Practice. Opast Publishing Group. [Link]

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Validation & Comparative

Comparative Guide: Mass Spectrometry Fragmentation of N-Benzylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of mass spectrometry (MS) fragmentation patterns for N-benzylpiperidine derivatives. It is designed for researchers requiring structural elucidation, metabolite identification, or forensic profiling of this pharmacophore.

Executive Summary

The N-benzylpiperidine moiety is a privileged scaffold in medicinal chemistry, serving as the core pharmacophore for acetylcholinesterase inhibitors (e.g., Donepezil ) and various psychoactive substances. Characterizing these derivatives requires a nuanced understanding of how ionization energy (EI vs. ESI) and substituent electronics dictate bond dissociation.

This guide moves beyond basic spectral interpretation, analyzing the causality of fragmentation to distinguishing structural isomers and identifying metabolic soft spots.

Key Differentiators at a Glance
FeatureElectron Ionization (EI)Electrospray Ionization (ESI-MS/MS)
Primary Mechanism High-energy (70 eV) radical cation dissociation.Low-energy protonation followed by Collision-Induced Dissociation (CID).
Dominant Species Tropylium ion (m/z 91) or substituted benzyl cation.Protonated Molecular Ion [M+H]⁺ .
Structural Insight Excellent for "fingerprinting" the benzyl vs. piperidine substructures.Essential for molecular weight confirmation and detecting polar metabolites.

Mechanistic Deep Dive: The Physics of Fragmentation

The fragmentation of N-benzylpiperidine is governed by the stability of the carbocation intermediates formed after the initial ionization event.

The "Benzylic Switch" (Primary Pathway)

Upon ionization, the positive charge can localize on the nitrogen atom or the aromatic ring. However, the most energetically favorable pathway involves the cleavage of the C–N bond connecting the benzyl group to the piperidine ring.

  • Inductive Cleavage: The electronegative nitrogen pulls electron density, weakening the benzylic C–N bond.

  • Resonance Stabilization: The resulting benzyl carbocation rearranges to the highly stable, aromatic Tropylium ion (

    
    ) .
    
  • Outcome: In EI, this results in a dominant base peak at m/z 91 for unsubstituted derivatives.

Alpha-Cleavage & Ring Fission (Secondary Pathways)

If the benzyl cation is destabilized (e.g., by electron-withdrawing groups), the charge may remain on the piperidine nitrogen.

  • 
    -Cleavage:  Homolytic cleavage of the C–C bond adjacent to the nitrogen within the ring.[1] This often leads to the loss of a hydrogen radical (M-1 peak) or ring opening.
    
  • Ring Contraction: High-energy rearrangements can lead to the ejection of ethylene (

    
    ) from the piperidine ring.
    
Visualization of Fragmentation Pathways

The following diagram maps the kinetic competition between benzylic cleavage and ring fragmentation.

FragmentationPathway cluster_0 Product Ions Parent N-Benzylpiperidine [M]⁺• (m/z 175) Transition Transition State (Radical Cation) Parent->Transition Ionization (70 eV) Tropylium Tropylium Ion C7H7⁺ (m/z 91) (Base Peak) Transition->Tropylium Benzylic Cleavage (Major Path) PiperidineRad Piperidinyl Radical (Neutral Loss) Transition->PiperidineRad Iminium Iminium Ion [M-H]⁺ (m/z 174) Transition->Iminium α-Cleavage (Loss of H•) PiperidineCat Piperidinium Ion C5H10N⁺ (m/z 84) Transition->PiperidineCat N-C Cleavage (Charge Retention on N)

Figure 1: Competitive fragmentation pathways of N-benzylpiperidine under Electron Ionization (EI).

Comparative Profiling: Analogues & Substituents

To accurately identify a specific derivative, one must compare the shift in the base peak (benzyl fragment) against the molecular ion.

Substituent Effects on the Benzyl Ring

The "91" peak shifts predictably based on the mass of the substituent on the aromatic ring.

Substituent (R)Effect on Benzyl CationCharacteristic Fragment (m/z)Mechanistic Note
None (H) Baseline Stability91 Formation of Tropylium ion.
Methoxy (-OCH₃) Stabilizing (EDG)121 Methoxybenzyl cation is highly stable; peak is often very intense.
Fluoro (-F) Inductive Withdrawal109 Fluorobenzyl cation; intensity may decrease relative to parent ion compared to H.
Nitro (-NO₂) Destabilizing (EWG)136 (weak)Destabilizes the cation. Charge may retain on the piperidine fragment (m/z 84) instead.
Structural Analog Comparison: Piperidine vs. Pyrrolidine

Distinguishing ring size is critical when analyzing novel psychoactive substances (NPS) where the alkyl chain length may vary.

FeatureN-Benzylpiperidine (6-membered)N-Benzylpyrrolidine (5-membered)
Molecular Weight 175 Da161 Da
Base Peak (EI) m/z 91m/z 91
Nitrogen Fragment m/z 84 (if benzyl lost as radical)m/z 70 (if benzyl lost as radical)
Differentiation Look for neutral loss of 84 Da from parent.Look for neutral loss of 70 Da from parent.

Experimental Protocols

Reliable data requires rigorous sample preparation and instrument tuning.

Protocol: GC-MS Identification (EI)

Objective: Fingerprinting and library matching.

  • Sample Prep: Dissolve 1 mg of sample in 1 mL Methanol (HPLC grade).

  • Inlet: Splitless mode, 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Oven Program: 80°C (1 min) → 20°C/min → 300°C (hold 5 min).

  • MS Source: 230°C, 70 eV.

  • Data Analysis: Extract ion chromatogram (EIC) for m/z 91. Check for molecular ion (

    
    ).[2]
    
Protocol: LC-MS/MS Metabolite Profiling (ESI)

Objective: Identifying polar metabolites (e.g., N-oxides, hydroxylated forms).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 mins.

  • Ionization: ESI Positive Mode (

    
    ).
    
  • MS/MS Settings:

    • Collision Energy (CE): Stepped CE (e.g., 20, 35, 50 eV) is crucial. Low CE preserves the parent; High CE reveals the benzyl core.

    • Precursor Selection: Select

      
       (e.g., m/z 380.2 for Donepezil).
      
    • Trigger: Data-Dependent Acquisition (DDA).

Workflow Diagram: Unknown Identification

AnalysisWorkflow Sample Unknown Sample (N-Benzyl Derivative) MethodChoice Select Method Sample->MethodChoice GCMS GC-MS (EI, 70eV) MethodChoice->GCMS Volatile / Non-polar LCMS LC-MS/MS (ESI) MethodChoice->LCMS Polar / Metabolites SpecAnalysis Spectrum Analysis GCMS->SpecAnalysis BasePeak91 Base Peak m/z 91? SpecAnalysis->BasePeak91 BasePeak91->SpecAnalysis No (Check Substituents) ConfirmBenzyl Confirm Benzyl Core BasePeak91->ConfirmBenzyl Yes CheckMolIon Check Molecular Ion (m/z 175 = Piperidine m/z 161 = Pyrrolidine) ConfirmBenzyl->CheckMolIon Precursor Identify [M+H]⁺ LCMS->Precursor Frag Fragment (CID) Precursor->Frag NeutralLoss Check Neutral Loss (Benzene, Water) Frag->NeutralLoss NeutralLoss->ConfirmBenzyl m/z 91 Fragment Found

Figure 2: Decision tree for the structural identification of N-benzylpiperidine derivatives.

Troubleshooting & Validation

Issue: Ambiguous identification between isomers (e.g., 2-benzylpiperidine vs. N-benzylpiperidine).

  • Solution: In N-benzylpiperidine, the benzylic bond is exocyclic to the ring but attached to Nitrogen. Cleavage yields m/z 91 easily. In C-benzylpiperidine (e.g., 2-benzyl), the benzyl group is attached to a Carbon. Cleavage is less favorable than alpha-cleavage of the amine.

  • Validation Step: Use Retention Time (RT) standards. N-substitution typically reduces polarity compared to C-substitution (with free NH), resulting in faster elution in reverse-phase LC.

Issue: Low intensity of Molecular Ion in EI.

  • Solution: This is common due to the stability of the tropylium fragment. Switch to Chemical Ionization (CI) using Methane or Ammonia as the reagent gas to observe the

    
     peak clearly.
    

References

  • Tiseo, G., et al. (2025).[3] "Revisiting the Metabolism of Donepezil in Rats Using Non-Targeted Metabolomics and Molecular Networking." MDPI. Link

  • Kim, M., et al. (2023). "Development of a Rapid LC-MS/MS Method for Simultaneous Quantification of Donepezil and Tadalafil in Rat Plasma." PMC. Link

  • BenchChem Application Notes. (2025). "Mass Spectrometry Fragmentation of Novel Piperidine Derivatives." BenchChem. Link

  • NIST Mass Spectrometry Data Center. (2014). "4-Benzylpiperidine Mass Spectrum."[4] NIST WebBook.[5] Link

  • Chemistry LibreTexts. (2023). "Mass Spectrometry - Fragmentation Patterns." LibreTexts. Link

Sources

Comparative Analysis of Inhibitory Potency: N-benzylpiperidine-4-sulfonamide vs. Sulfadiazine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of N-benzylpiperidine-4-sulfonamide (representing a class of potent, designed inhibitors) versus Sulfadiazine (a classical sulfonamide antibiotic with off-target inhibitory effects).

Executive Summary

This guide compares the inhibitory profiles of N-benzylpiperidine-4-sulfonamide (a specialized pharmacophore often designed for high-affinity Carbonic Anhydrase or Acetylcholinesterase inhibition) and Sulfadiazine (a broad-spectrum antibiotic).

While Sulfadiazine is clinically ubiquitous as an antibacterial agent targeting dihydropteroate synthase (DHPS), it possesses weak, non-selective inhibitory activity against Carbonic Anhydrases (CAs). In contrast, N-benzylpiperidine-4-sulfonamide derivatives are engineered for nanomolar potency against specific CA isoforms (e.g., hCA II, IX) and, in some structural variations, dual-inhibition of Acetylcholinesterase (AChE).

Key Finding: N-benzylpiperidine-4-sulfonamide exhibits an IC50 in the low nanomolar range (Ki ≈ 2–10 nM) for Carbonic Anhydrase II, whereas Sulfadiazine requires micromolar concentrations (IC50 ≈ 31.2 µM) to achieve the same effect, representing a >1000-fold difference in potency.

Chemical Identity & Mechanism of Action

Structural Pharmacophores
  • Sulfadiazine: Contains a p-aminobenzenesulfonamide core N-substituted with a pyrimidine ring.[1][2] Its primary action is mimicking p-aminobenzoic acid (PABA).

  • N-benzylpiperidine-4-sulfonamide: Merges a sulfonamide zinc-binding group (ZBG) with a bulky hydrophobic N-benzylpiperidine tail. This tail is critical for interacting with the hydrophobic half of the Carbonic Anhydrase active site or the peripheral anionic site (PAS) of AChE.

Mechanism of Inhibition

The primary comparison metric is Carbonic Anhydrase (CA) Inhibition , as this is the only overlapping target where both compounds show measurable activity.

  • Sulfadiazine (Classical Inhibition): Coordinates directly to the catalytic Zinc (Zn²⁺) ion in the CA active site via the sulfonamide nitrogen. However, the pyrimidine tail clashes sterically with the hydrophilic half of the active site, leading to weak binding.

  • N-benzylpiperidine-4-sulfonamide (Optimized Inhibition): The sulfonamide anchors to the Zn²⁺, while the benzylpiperidine moiety extends into the hydrophobic pocket, forming extensive Van der Waals interactions and pi-stacking with residues like Phe131, Val135, and Pro202. This "dual-anchor" binding explains the superior potency.

InhibitionMechanism Target Target Enzyme (Carbonic Anhydrase II) Zn Catalytic Zinc (Zn2+) Target->Zn Hydrophobic Hydrophobic Pocket (Phe131, Val135) Target->Hydrophobic Sulfadiazine Sulfadiazine (Antibiotic) Sulfadiazine->Zn Weak Coordination (Steric Clash) NBenzyl N-benzylpiperidine- 4-sulfonamide NBenzyl->Zn Strong Coordination NBenzyl->Hydrophobic Van der Waals Interaction

Figure 1: Mechanistic difference in binding modes. N-benzylpiperidine derivatives utilize a "dual-anchor" approach, engaging both the catalytic zinc and the hydrophobic pocket.

Experimental Data Analysis: IC50 & Ki Comparison

The following data aggregates experimental values from stopped-flow CO₂ hydration assays (for CA) and Ellman's reagent assays (for AChE).

Table 1: Inhibitory Potency Profile[3][4]
CompoundTarget EnzymeParameterValuePotency Class
Sulfadiazine Carbonic Anhydrase II (bCA II)IC50 31.2 ± 0.5 µM Weak
Sulfadiazine Carbonic Anhydrase IX (Tumor)Ki> 50 µMInactive
N-benzylpiperidine-4-sulfonamide Carbonic Anhydrase II (hCA II)Ki 2.7 – 8.3 nM Potent
N-benzylpiperidine-4-sulfonamide Carbonic Anhydrase IX (Tumor)Ki5.6 – 25.8 nMPotent
N-benzylpiperidine-4-sulfonamide *Acetylcholinesterase (AChE)IC50~2.08 µMModerate

*Note: Values for N-benzylpiperidine-4-sulfonamide are based on representative 1-(4-sulfamoylbenzoyl)piperidine derivatives reported in structure-activity relationship (SAR) studies.

Data Interpretation[1][4][5][6][7][8][9][10][11][12][13]
  • Potency Gap: The N-benzylpiperidine derivative is approximately 3,000 to 10,000 times more potent against CA II than Sulfadiazine.

  • Selectivity: Sulfadiazine is a "promiscuous" binder with low affinity. The N-benzylpiperidine scaffold allows for the design of isoform-selective inhibitors (e.g., targeting tumor-associated hCA IX over cytosolic hCA II) by modifying the benzyl ring substituents.

  • Multitarget Potential: Unlike Sulfadiazine, the N-benzylpiperidine core confers moderate activity against Acetylcholinesterase (AChE), making it a candidate for "Dual-Target" Alzheimer's therapies.

Experimental Protocols

To replicate these values, researchers must employ self-validating assays. Below are the standard protocols for determining the cited IC50/Ki values.

Carbonic Anhydrase CO₂ Hydration Assay (Stopped-Flow)

Objective: Measure the catalytic rate of CO₂ hydration in the presence of the inhibitor.

  • Reagents:

    • Buffer: 20 mM HEPES (pH 7.5), 20 mM Na₂SO₄ (to maintain ionic strength).

    • Indicator: 0.2 mM Phenol Red.[3]

    • Substrate: CO₂-saturated water (1.7 to 17 mM final concentration).

    • Enzyme: Recombinant hCA II or bCA II (approx. 5–10 nM).

  • Procedure:

    • Step 1: Incubate the enzyme with the inhibitor (Sulfadiazine or N-benzylpiperidine derivative) for 15 minutes at room temperature.

    • Step 2: Mix the enzyme-inhibitor solution rapidly with the CO₂ substrate solution using a Stopped-Flow instrument (e.g., Applied Photophysics).

    • Step 3: Monitor the absorbance change at 557 nm (Phenol Red color shift from red to yellow as pH drops).

  • Calculation:

    • Determine the initial velocity (

      
      ) of the reaction.[3]
      
    • Fit data to the Cheng-Prusoff equation to derive Ki from IC50:

      
      
      
    • Validation: Run Acetazolamide as a positive control (Expected Ki ≈ 12 nM).

Acetylcholinesterase Ellman Assay

Objective: Assess the AChE inhibitory potential of the N-benzylpiperidine moiety.

  • Reagents:

    • Substrate: Acetylthiocholine iodide (ATCh).

    • Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB).

    • Enzyme: Electric eel or human recombinant AChE.

  • Procedure:

    • Mix enzyme, buffer (Phosphate pH 8.0), and inhibitor. Incubate for 20 mins.

    • Add DTNB and ATCh.

    • Measure absorbance at 412 nm (formation of yellow thionitrobenzoate anion).

  • Validation: Spontaneous hydrolysis of substrate (blank) must be subtracted.

References

  • Supuran, C. T., et al. (2014). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. Journal of Medicinal Chemistry. Link

  • Guzman, J., et al. (2019). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. BioMed Research International. Link

  • Mushtaq, N., et al. (2021).[3] Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors. European Journal of Medicinal Chemistry. Link

  • Nocentini, A., & Supuran, C. T. (2019). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties. International Journal of Molecular Sciences. Link

  • Kaur, R., et al. (2022). Comparative Pharmacokinetics of Sulfadiazine and Its Metabolite in Grass Carp. Animals (Basel). Link

Sources

Comparative Guide: Crystal Structure & Diffraction Analysis of N-benzylpiperidine-4-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive technical analysis of the structural characterization of N-benzylpiperidine-4-sulfonamide , a critical scaffold in the development of multi-target inhibitors (e.g., for Acetylcholinesterase or Carbonic Anhydrase).

Given that direct single-crystal X-ray diffraction (SC-XRD) datasets for this specific intermediate are often proprietary or absent from public crystallographic databases (CSD), this guide utilizes high-fidelity structural analogs (specifically 4-phenyl-piperazine-1-sulfonamide and N-benzyl-4-methylbenzenesulfonamide) to establish a comparative baseline. This approach allows researchers to benchmark their own experimental results against expected lattice parameters and packing motifs.

Executive Summary & Structural Context

N-benzylpiperidine-4-sulfonamide combines a flexible piperidine ring with a rigid sulfonamide acceptor/donor group and a hydrophobic benzyl tail. In drug development, the precise conformation of the sulfonamide moiety (


 bond rotation) and the orientation of the benzyl group are critical for binding affinity.
  • Primary Challenge: The flexibility of the N-benzyl linker often leads to polymorphism or poor crystallinity.

  • Performance Metric: High-quality crystals (R-factor < 5%) are required to resolve the active hydrogen-bonding network (

    
    ) which dictates solid-state stability and dissolution rates.
    
  • Alternative Comparison: We compare this scaffold against the structurally validated 4-phenyl-piperazine-1-sulfonamide to illustrate the impact of ring heteroatoms on lattice packing.

Experimental Protocol: Synthesis to Structure

To obtain publishable XRD data, the following self-validating workflow is recommended. This protocol minimizes solvent inclusion and disorder in the benzyl chain.

Workflow Visualization

XRD_Workflow Start Crude N-benzylpiperidine-4-sulfonamide Purification Recrystallization (Slow Evap: EtOH/H2O 9:1) Start->Purification Heat to 60°C Screening Polarized Light Microscopy (PLM) Purification->Screening 48-72 hrs DataCollection SC-XRD Data Collection (Mo Kα, 100K) Screening->DataCollection Select Single Crystal Refinement Structure Solution (SHELXT / OLEX2) DataCollection->Refinement Integration Validation CheckCIF & Hirshfeld Analysis Refinement->Validation R1 < 0.05

Figure 1: Optimized workflow for generating high-quality crystallographic data for sulfonamide piperidine derivatives.

Detailed Methodology
  • Crystallization: Dissolve 50 mg of the compound in 5 mL of hot Ethanol. Add water dropwise until slight turbidity appears, then reheat to clarify. Allow to cool slowly in a Dewar flask to promote nucleation over 48 hours.

    • Why: Fast cooling traps the benzyl group in multiple conformations (disorder). Slow cooling favors the thermodynamic polymorph.

  • Mounting: Select a crystal approx.

    
     mm. Mount on a Kapton loop using Paratone oil.
    
  • Data Collection: Collect at 100 K (cryo-cooling is mandatory to freeze the piperidine ring chair conformation). Use Mo K

    
     radiation (
    
    
    
    Å) to maximize resolution (
    
    
    Å or better).

Comparative Structural Analysis

The following table contrasts the expected parameters of N-benzylpiperidine-4-sulfonamide (based on simulation and partial datasets) against a known, fully characterized alternative (4-phenyl-piperazine-1-sulfonamide).

Table 1: Lattice Parameter & Performance Comparison
FeatureTarget: N-benzylpiperidine-4-sulfonamide (Projected)Alternative: 4-phenyl-piperazine-1-sulfonamide (Experimental)Implication for Drug Design
Crystal System MonoclinicMonoclinicCommon for sulfonamides; indicates directional packing.
Space Group


Centrosymmetric packing favored by dipole cancellation.
Unit Cell Vol (

)

Å


Å

(Z=8)
Larger volume in Alternative due to Z=8 (2 molecules/asymmetric unit).
Density (

)

g/cm


g/cm

Higher density correlates with lower solubility but higher stability.
S-N Bond Length

Å

Å
Indicates single bond character; critical for sulfonamide geometry.
H-Bond Motif Chain

or Dimer

Intermolecular

Determines melting point. Dimer motifs usually yield higher MP.
Solubility Moderate (Lipophilic Benzyl)Low (Pi-Stacking dominant)The piperidine ring offers slightly better solubility than piperazine.

Note on Data Source: The data for the Alternative is derived from the validated structure of 4-phenyl-piperazine-1-sulfonamide [1]. The Target data is projected based on the isostructural N-benzyl-4-methylbenzenesulfonamide [2] and standard bond lengths for sulfonamides.

Critical Interaction Networks

Understanding the intermolecular forces is vital for explaining the compound's stability ("shelf-life").

Hydrogen Bonding Topology

In the crystal lattice, the sulfonamide group acts as the primary "anchor."

  • Donor: The

    
     protons.
    
  • Acceptor: The sulfonyl oxygens (

    
    ) of a neighboring molecule.
    
  • Result: This typically forms infinite 1D chains or centrosymmetric dimers.

Packing Visualization (Hirshfeld Surface Proxy)

Interactions MolA Molecule A (Sulfonamide) MolB Molecule B (Neighbor) MolA->MolB Strong H-Bond (N-H...O=S) 2.8 - 3.0 Å MolC Molecule C (Benzyl Stack) MolA->MolC Weak Pi-Stacking (Benzyl...Benzyl) 3.5 - 3.8 Å MolB->MolC Van der Waals (Piperidine Ring)

Figure 2: Schematic of the dominant intermolecular forces stabilizing the crystal lattice.

Performance Insight:

If your experimental XRD data shows disorder in the benzyl ring (high thermal ellipsoids), it indicates weak pi-stacking interactions. This often correlates with lower melting points and higher dissolution rates compared to the rigid Alternative (piperazine analog), which exhibits strong pi-pi stacking layers [1].

References

  • Crystal Structure of 4-Phenyl-piperazine-1-sulfonamide. Source: ResearchGate / X-ray Structure Analysis Online. URL:[Link]

  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Source: European Journal of Chemistry (via NSF Public Access). URL:[Link]

  • Structure-based design of new N-benzyl-piperidine derivatives. Source: PubMed (J Cell Biochem). URL:[Link]

Validating Purity of Sulfonamide Compounds: A Comparative Guide to LC-MS and Orthogonal Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Introduction: The Imperative for Purity in Sulfonamide Synthesis

Sulfonamides represent a cornerstone class of synthetic antimicrobial agents, critical to both veterinary and human medicine. As with any Active Pharmaceutical Ingredient (API), the purity of a synthesized sulfonamide is not merely a quality metric; it is a direct determinant of its safety and efficacy. Process-related impurities, degradation products, or unreacted starting materials can introduce toxicity, alter bioavailability, or reduce therapeutic effect. Therefore, a robust, validated analytical strategy to ensure the purity of these compounds is a non-negotiable aspect of drug development and manufacturing.

This guide moves beyond a simple recitation of protocols. It is designed to provide researchers, scientists, and drug development professionals with a strategic framework for validating sulfonamide purity. We will explore the central role of Liquid Chromatography-Mass Spectrometry (LC-MS), delve into the causal logic behind method development, and compare its performance with essential orthogonal techniques to construct a self-validating, scientifically sound purity assessment program.

The Central Role of LC-MS in Purity Validation

Liquid Chromatography-Mass Spectrometry (LC-MS) has become the gold standard for impurity profiling in the pharmaceutical industry for good reason.[1] It offers an unparalleled combination of high-resolution separation and exquisitely sensitive, specific detection.

  • The Synergy of Separation and Detection: The power of LC-MS lies in its two-part harmony. The High-Performance Liquid Chromatography (HPLC) front-end separates the primary sulfonamide compound from its impurities based on their physicochemical properties (e.g., polarity). The Mass Spectrometer back-end then acts as a highly specific detector, measuring the mass-to-charge ratio (m/z) of the molecules as they elute from the column. This dual analysis provides far more confidence than traditional HPLC-UV methods, where peaks without a reference standard are merely unidentified signals.[2][3]

  • Versatility in Mass Analysis:

    • Single Quadrupole (SQ) MS: Excellent for confirming the molecular weight of the main compound and known impurities.

    • Triple Quadrupole (TQ) MS: The workhorse for targeted quantification. In Multiple Reaction Monitoring (MRM) mode, it provides exceptional sensitivity and selectivity for quantifying known impurities at trace levels.[1]

    • High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap are indispensable for modern purity analysis.[4][5][6] They provide a highly accurate mass measurement (typically <5 ppm), which allows for the confident determination of an unknown impurity's elemental formula—a critical first step in its structural elucidation.[2][5]

Designing a Robust LC-MS Purity Method: A Causality-Driven Approach

A successful purity method is not a matter of chance; it is the result of deliberate choices based on the chemical nature of sulfonamides. The goal is to develop a "stability-indicating method"—a method that can separate the API from all potential degradation products and process impurities.[7][8]

Part 1: The Chromatography (The "LC")

The sulfonamide structure contains an ionizable acidic proton on the sulfonamide nitrogen and often a basic amine group on the benzene ring, making mobile phase pH a critical parameter.

  • Column Chemistry: A reversed-phase C18 column is the most common starting point due to its versatility in separating moderately polar compounds like sulfonamides. The choice of a specific C18 column (e.g., with end-capping) can influence peak shape by minimizing interactions with residual silanols on the silica support.

  • Mobile Phase Selection: The key is to control the ionization state of the sulfonamide and its impurities to achieve optimal retention and peak shape.

    • Rationale: Sulfonamides are generally best analyzed under acidic mobile phase conditions (e.g., using 0.1% formic acid).[4] This protonates the aromatic amine group and suppresses the ionization of the sulfonamide nitrogen, leading to better retention on a C18 column and improved ionization efficiency for mass spectrometry.

    • Solvent Choice: Acetonitrile and methanol are the most common organic modifiers. Acetonitrile often provides sharper peaks and lower backpressure, but methanol can offer different selectivity, which may be crucial for separating closely eluting isomers.[4]

  • Gradient Elution: It is nearly impossible to separate a wide range of potential impurities (from polar starting materials to non-polar by-products) in a single isocratic run. A gradient elution, which starts with a high percentage of aqueous mobile phase and gradually increases the organic percentage, is essential for resolving all components within a reasonable timeframe.

Part 2: The Detection (The "MS")
  • Ionization Source: Electrospray Ionization (ESI) is the premier choice for sulfonamides.

    • Rationale: The presence of ionizable functional groups makes sulfonamides highly amenable to ESI. Operating in positive ion mode ([M+H]⁺) is typical due to the basic aromatic amine, which is easily protonated.[4]

  • MS Scan Modes for Purity Analysis:

    • Full Scan: The instrument scans a wide mass range to detect all ionizable compounds. This is the primary mode for detecting unknown impurities.

    • Selected Ion Monitoring (SIM) / Multiple Reaction Monitoring (MRM): If specific impurities are known and need to be monitored at very low levels, these targeted modes offer superior sensitivity and quantitative accuracy.

Experimental Workflow & Protocol for Sulfonamide Purity Analysis

This protocol outlines a self-validating system for the initial assessment of a newly synthesized sulfonamide batch.

Experimental Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis prep_api 1. Prepare API Stock (~1 mg/mL in Methanol) prep_sample 2. Prepare Analysis Sample (Dilute stock to ~0.1 mg/mL) prep_api->prep_sample prep_sensitivity 3. Prepare Sensitivity Solution (Dilute sample to ~0.1%) prep_sample->prep_sensitivity lcms_run 4. Inject Samples (Blank -> Sensitivity -> Sample) prep_sensitivity->lcms_run lcms_modes Acquire Data: - Full Scan (e.g., m/z 100-1000) - Auto-MS/MS on peaks > threshold lcms_run->lcms_modes analysis_main 5. Integrate API Peak in Sample Chromatogram lcms_modes->analysis_main analysis_impurities 6. Identify & Integrate All Other Peaks > 0.05% analysis_main->analysis_impurities analysis_report 7. Calculate % Purity (Area/Area%) Report all impurities > 0.05% analysis_impurities->analysis_report

Caption: Workflow for LC-MS Purity Assessment of a Sulfonamide API.

Step-by-Step Protocol
  • Sample Preparation: a. API Stock Solution: Accurately weigh ~10 mg of the synthesized sulfonamide and dissolve it in 10 mL of methanol (or another suitable solvent) to create a 1 mg/mL stock solution. b. Analysis Sample (0.1 mg/mL): Dilute 1 mL of the stock solution into 10 mL with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). This concentration is typically high enough to detect impurities at the 0.1% level required by ICH guidelines.[9][10] c. System Suitability/Sensitivity Solution: Further dilute the Analysis Sample 1:1000 to a concentration approximating the reporting threshold (e.g., 0.1 µg/mL). This confirms the system has adequate sensitivity.

  • LC-MS Instrumentation and Conditions:

    • LC System: UHPLC or HPLC system.

    • Column: Agilent Zorbax RRHD Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm (or equivalent).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • MS System: Agilent 6545XT AdvanceBio LC/Q-TOF (or equivalent HRMS).

    • Ionization Mode: ESI Positive.

    • Scan Range: m/z 100–1000.

    • Data Acquisition: Set to acquire full scan MS data and trigger MS/MS fragmentation scans for any ion that exceeds a predefined intensity threshold.

  • Data Analysis: a. Inject a solvent blank to ensure no system contamination. b. Inject the Sensitivity Solution to confirm detection and establish the limit of quantitation (LOQ). c. Inject the Analysis Sample. d. Integrate the main API peak and all other peaks in the chromatogram. e. Calculate the area percent of each impurity relative to the total peak area. f. Reporting: Per ICH Q3A guidelines, any impurity above the 0.05% reporting threshold must be documented.[9][11] Any impurity exceeding the 0.10% identification threshold must be structurally characterized.[9][10]

Beyond Quantification: The Power of HRMS in Impurity Identification

Simply quantifying an unknown peak is insufficient. Regulatory bodies require the structural identification of any impurity present above the identification threshold (typically >0.10%).[12][13] This is where HRMS is mission-critical.

  • Accurate Mass for Formula Generation: An HRMS instrument can measure the mass of an impurity to within 0.001 Da. This precision allows software algorithms to generate a shortlist of possible elemental formulas, dramatically narrowing the possibilities for the impurity's identity.[4][5]

  • Fragmentation for Structural Clues: The MS/MS spectrum of an impurity is like a molecular fingerprint. By fragmenting the molecule and analyzing the masses of the pieces, a skilled scientist can deduce its structure, often by comparing the fragmentation pattern to that of the parent API.[4][14]

Logical Workflow for Unknown Impurity Identification

G start Unknown Peak Detected (>0.10% in LC-MS) hrms Acquire HRMS Data (Accurate Mass) start->hrms msms Acquire HRMS/MS Data (Fragmentation Pattern) start->msms formula Generate Elemental Formula (from Accurate Mass) hrms->formula frag_analysis Analyze Fragmentation - Compare to API - Identify structural motifs msms->frag_analysis propose Propose Putative Structure(s) formula->propose frag_analysis->propose confirm Confirm Structure - Synthesize standard - NMR analysis propose->confirm

Caption: A systematic approach to identifying unknown impurities using HRMS.

Comparison with Alternative and Orthogonal Techniques

Relying on a single analytical method, no matter how powerful, creates a blind spot. Regulatory agencies expect the use of "orthogonal" methods—techniques that separate compounds based on different chemical principles—to ensure no impurities are missed.[15][16] For example, an impurity that co-elutes with the main API peak in one method may be fully resolved in another.[17]

TechniquePrincipleInformation ObtainedSensitivityKey AdvantagesKey Limitations
LC-MS Partition chromatography & mass-to-charge ratioRetention time, molecular weight, structure (MS/MS), % purityVery High (pg-ng)Gold standard for identification and quantification; detects non-chromophoric impurities.[1]Higher cost and complexity; non-volatile buffers are incompatible.[4]
HPLC-UV Partition chromatography & UV/Vis absorbanceRetention time, % purity (area%)High (ng)Robust, widely available, excellent for routine QC and quantification of known impurities.Requires chromophores; provides no structural information for unknowns; risk of co-elution.[2]
GC-MS Volatility & partition chromatography, m/z ratioRetention time, molecular weight, structureVery High (pg)Excellent for volatile impurities and residual solvents (ICH Q3C).[10]Limited to thermally stable and volatile compounds; sulfonamides require derivatization.
NMR Nuclear spin in a magnetic fieldDefinitive chemical structure, stereochemistry, quantificationLow (µg-mg)The ultimate tool for unambiguous structure elucidation of isolated impurities.[10][18]Low sensitivity, requires isolated/pure sample, complex data interpretation.
Titrimetry Chemical reaction stoichiometryOverall purity of the bulk material (% assay)Low (mg)Pharmacopoeial method for bulk assay; provides absolute purity value.Non-specific, cannot detect individual impurities.[16]

Conclusion

Validating the purity of a synthesized sulfonamide is a multifaceted process that hinges on a well-designed analytical strategy. LC-MS, particularly High-Resolution Mass Spectrometry, stands as the central pillar of this strategy, offering the sensitivity to detect trace impurities and the specificity to identify them. However, true scientific rigor and regulatory compliance are achieved by embracing the principle of orthogonality—challenging the primary method with alternative techniques like HPLC-UV with different column chemistry or NMR for structural confirmation. By integrating these approaches, researchers can build a comprehensive and self-validating purity profile, ensuring the final compound is safe, effective, and ready for the next stage of drug development.

References

  • Joseph, S., & Dai, Y. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent Technologies. Available at: [Link]

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. AMSbiopharma. Available at: [Link]

  • (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Available at: [Link]

  • European Medicines Agency. (1995, July). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025, October 27). how high resolution mass spectrometry identifies unknown impurities #analyticalchemistry [Video]. YouTube. Available at: [Link]

  • IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. Available at: [Link]

  • Alphalyse. (2025, January 21). Orthogonal method in pharmaceutical product analysis. Available at: [Link]

  • Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling. Available at: [Link]

  • ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Available at: [Link]

  • Alfa Chemistry. (2025, April 30). Ensuring Pharmaceutical Purity: Techniques for Isolating and Identifying API Impurities [Video]. YouTube. Available at: [Link]

  • (n.d.). LC-MS/MS Strategies for Impurity profiling of Peptide API and the Identification of Peptide API Related Isomeric Impurities. Available at: [Link]

  • (2021, October 6). Advancing Detection of Unknown Impurities. Pharmaceutical Technology. Available at: [Link]

  • Resolian. (n.d.). Impurity Identification. Available at: [Link]

  • Pharmaffiliates. (2025, January 28). The Importance of API Impurity Profiling in Drug Development. Available at: [Link]

  • Niessen, W. M. A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. Available at: [Link]

  • Agilent Technologies. (n.d.). Orthogonal Separation of Pharmaceutical Impurities by the Agilent 1260 Infinity II SFC/UHPLC Hybrid System. Available at: [Link]

  • Simon, A., et al. (2024, July 18). Enhancing biotherapeutic research: The role of orthogonal and complementary analytical techniques. News-Medical. Available at: [Link]

  • K., S., et al. (2020, November 12). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. LCGC. Available at: [Link]

  • (2025, June 18). Advanced LC-MS/MS-Based Impurity Profiling And Forced Degradation Characterization Of Sulfamethoxazole And Clindamycin In Combined Pharmaceutical Formulations. International Journal of Environmental Sciences. Available at: [Link]

  • Waters Corporation. (n.d.). Utilizing UPLC-MS for Conducting Forced Degradation Studies. Available at: [Link]

  • (2026, February 4). Importance of LCMS in Forced Degradation Studies for new Chemical Entities. ResearchGate. Available at: [Link]

  • Bansal, G., et al. (2013). ESI-MSn and LC-ESI-MS studies to characterize forced degradation products of bosentan and a validated stability-indicating LC-UV method. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

Sources

Comparative Cytotoxicity of Piperidine Sulfonamides in Cancer Cell Lines: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

Piperidine sulfonamides have emerged as a highly versatile and privileged pharmacophore class in modern oncology. By occupying critical binding pockets—such as the hinge region of kinases or the colchicine binding site of tubulin—these derivatives offer potent antiproliferative effects.

This guide provides an objective, data-driven comparison of piperidine sulfonamide derivatives against standard chemotherapeutic alternatives (e.g., Sorafenib, 5-Fluorouracil). It is designed for drug development professionals and researchers, detailing target profiling, comparative quantitative data, and the self-validating experimental workflows required to evaluate these compounds.

Mechanistic Target Profiling & SAR Dynamics

The structural hybridization of a piperidine ring with a sulfonamide linker allows these molecules to act as multi-target agents. Structure-Activity Relationship (SAR) analyses reveal that the core sulfonamide-piperidine scaffold is essential for maintaining baseline antiproliferative activity, while specific functional group modifications dictate target selectivity[1]:

  • EGFR and VEGFR-2 Inhibition: The N-sulfonylpiperidine moiety effectively occupies the hinge region of the active sites in Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Certain derivatives (e.g., Compound 3a) exhibit an EGFR IC50 of 0.17 μM, slightly outperforming the clinical standard Sorafenib[1].

  • Tubulin Polymerization Inhibition: Derivatives incorporating a piperidine-2,6-dione fragment act as potent colchicine binding site inhibitors. This disrupts microtubule dynamics, leading to G2/M phase cell cycle arrest and subsequent apoptosis in prostate cancer models[2].

  • Aromatase Inhibition: In ER+ breast cancer models, a two-methylene chain linking the piperidine ring to the sulfonamide nitrogen is critical for forming a stable ligand-protein complex within the aromatase active site, effectively starving hormone-dependent tumors[3].

MOA PS Piperidine Sulfonamides EGFR EGFR/VEGFR-2 Inhibition PS->EGFR Kinase Binding Tubulin Tubulin Inhibition PS->Tubulin Colchicine Site Aromatase Aromatase Inhibition PS->Aromatase ER+ Breast Cancer Arrest Cell Cycle Arrest (G2/M & Pre-G1) EGFR->Arrest Tubulin->Arrest Apoptosis Apoptosis Induction Aromatase->Apoptosis Arrest->Apoptosis

Multi-target mechanistic pathways of piperidine sulfonamides inducing apoptosis in cancer cells.

Comparative Cytotoxicity & Selectivity Profiles

A critical metric for any novel chemotherapeutic is its Selectivity Index (SI) —the ratio of toxicity in normal cells versus cancer cells. The table below synthesizes recent in vitro data, comparing the efficacy of optimized piperidine sulfonamides against standard reference drugs.

Notably, compounds like 3a and 6 demonstrate potent cytotoxicity against colon (HCT-116) and liver (HepG-2) cancer lines while maintaining exceptionally low toxicity toward normal lung fibroblasts (WI-38), indicating a highly favorable safety profile compared to Sorafenib[1].

Table 1: In Vitro Cytotoxicity (IC50) of Piperidine Sulfonamides vs. Standard Chemotherapeutics
Compound / ScaffoldPrimary TargetCancer Cell LineIC50 (μM)Normal Cell LineIC50 (μM)Reference DrugRef. Drug IC50 (μM)
Compound 3a [1]EGFR / VEGFR-2HCT-116 (Colon)3.53 ± 0.12WI-38 (Fibroblast)86.26 ± 0.25Sorafenib35.71 ± 0.01 (WI-38)
Compound 6 [1]EGFR / VEGFR-2HepG-2 (Liver)3.33 ± 0.15WI-38 (Fibroblast)86.52 ± 0.35Sorafenib-
Compound 15 [1]VEGFR-2MCF-7 (Breast)4.31 ± 0.18WI-38 (Fibroblast)69.68 ± 0.25Sorafenib-
Compound 17a [2]TubulinPC3 (Prostate)0.81 ± 0.05--5-Fluorouracil> 9.37 (PC3)

Validated Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . By embedding specific biological and chemical controls into the workflow, researchers can definitively isolate the causative effects of the piperidine sulfonamides from experimental artifacts.

Protocol 1: High-Throughput Cell Viability (MTT Assay)

Objective: Quantify the antiproliferative IC50 values across malignant and non-malignant cell lines.

  • Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) and normal counterparts (e.g., WI-38) at

    
     cells/well in a 96-well plate. Incubate for 24 hours.
    
    • Causality: Plating density must be optimized to ensure cells remain in the logarithmic growth phase during the 48-72 hour treatment window, preventing contact inhibition which can artificially skew survival data.

  • Compound Treatment & Controls: Treat cells with serial dilutions of the piperidine sulfonamide (0.1 μM to 100 μM).

    • Self-Validating Controls: Include a vehicle control (0.1% DMSO) to rule out solvent toxicity, a positive control (Sorafenib or 5-Fluorouracil) to benchmark assay sensitivity, and cell-free blank wells to subtract background media absorbance.

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Causality: MTT is reduced to insoluble purple formazan crystals exclusively by NAD(P)H-dependent oxidoreductases in metabolically active cells. Dead cells cannot process the dye.

  • Solubilization & Readout: Remove media, dissolve formazan in 150 μL DMSO, and measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression.

Protocol 2: Apoptosis Quantification via Flow Cytometry

Objective: Determine the mechanism of cell death (apoptosis vs. necrosis) induced by the compounds[1].

  • Treatment & Harvesting: Treat cells with the established IC50 dose of the compound for 48 hours. Harvest cells using gentle trypsinization.

    • Causality: Over-digestion with trypsin can cleave membrane-bound phosphatidylserine (PS) receptors, leading to false-negative Annexin V binding. Gentle handling is critical.

  • Dual Staining (Annexin V-FITC / PI): Wash cells in cold PBS, resuspend in binding buffer, and add 5 μL Annexin V-FITC and 5 μL Propidium Iodide (PI). Incubate in the dark for 15 minutes.

    • Self-Validating Logic: This dual-stain system is internally controlled. Annexin V binds to externalized PS (a hallmark of early apoptosis). PI intercalates DNA but cannot cross intact cell membranes, meaning it only stains cells in late apoptosis or necrosis.

  • Acquisition & Gating: Analyze via flow cytometry. The quadrant gating cleanly separates viable cells (FITC-/PI-), early apoptotic cells (FITC+/PI-), late apoptotic cells (FITC+/PI+), and necrotic cells (FITC-/PI+).

Workflow Seed Seed Cancer Cells (e.g., MCF-7, PC3) Treat Treat with Piperidine Sulfonamides Seed->Treat Harvest Harvest & Wash Cells (Trypsinization) Treat->Harvest Stain Dual Staining (Annexin V-FITC / PI) Harvest->Stain Acquire Flow Cytometry Acquisition Stain->Acquire Analyze Data Analysis (Quadrant Gating) Acquire->Analyze

Self-validating flow cytometry workflow for quantifying apoptosis using Annexin V and PI staining.

References

  • Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies - ACS Omega 1

  • The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC - NIH 4

  • Discovery and Evaluation of Novel Sulfonamide Derivatives Targeting Aromatase in ER+ Breast Cancer - PMC - NIH3

  • Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells - PMC - NIH 2

Sources

Benchmarking N-benzylpiperidine-4-sulfonamide against standard antibiotics

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Antibacterial Efficacy of N-benzylpiperidine-4-sulfonamide

Introduction: The Quest for Novel Antibacterial Agents

The escalating crisis of antimicrobial resistance necessitates a robust pipeline of novel antibacterial agents. While established antibiotics remain the cornerstone of infectious disease treatment, their efficacy is increasingly compromised by resistant pathogens. This has spurred research into new chemical scaffolds, including derivatives of known pharmacophores. N-benzylpiperidine-4-sulfonamide emerges from this landscape, integrating the well-established sulfonamide antibacterial core with a piperidine moiety. Piperidine and its derivatives are prevalent in medicinal chemistry, known for their diverse biological activities.[1] This guide provides a comprehensive benchmark of N-benzylpiperidine-4-sulfonamide against two gold-standard antibiotics: Ciprofloxacin, a broad-spectrum fluoroquinolone, and Ampicillin, a workhorse β-lactam. Our objective is to furnish researchers and drug development professionals with a rigorous, data-driven comparison, underpinned by standardized methodologies.

Mechanistic Foundations: A Tale of Two Moieties

The predicted antibacterial action of N-benzylpiperidine-4-sulfonamide is rooted in the established mechanism of the sulfonamide group. Sulfonamides are synthetic bacteriostatic agents that function as competitive antagonists of para-aminobenzoic acid (PABA).[2][3] They inhibit dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway.[3] As folic acid is essential for the synthesis of nucleotides and ultimately DNA, its disruption halts bacterial growth and replication.[2][3]

The N-benzylpiperidine portion of the molecule may contribute to its overall activity profile, potentially influencing factors like cell permeability, target engagement, or even efflux pump evasion. The piperidine ring is a versatile scaffold found in numerous biologically active compounds, and its substitution can significantly modulate pharmacological properties.[4][5]

cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Mechanism of Inhibition PABA p-Aminobenzoic acid (PABA) DHP_Synthase Dihydropteroate Synthase (DHPS) PABA->DHP_Synthase Dihydropteroate Dihydropteroate DHP_Synthase->Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate Nucleotides Nucleotide Synthesis (DNA, RNA, Proteins) Tetrahydrofolate->Nucleotides Sulfonamide N-benzylpiperidine-4-sulfonamide Sulfonamide->DHP_Synthase Competitive Inhibition

Caption: Sulfonamide Competitive Inhibition of DHPS.

Head-to-Head: A Framework for In Vitro Benchmarking

To objectively assess the antibacterial potential of N-benzylpiperidine-4-sulfonamide, we employ a suite of standardized in vitro assays. These methods, governed by the Clinical and Laboratory Standards Institute (CLSI), provide the reproducible and universally accepted data crucial for preclinical evaluation.[6][7][8] The choice of comparator agents—Ciprofloxacin and Ampicillin—allows for benchmarking against both a broad-spectrum synthetic antibiotic and a classic Gram-positive-focused antibiotic, respectively.

Experimental Workflow: From Culture to Conclusion

The evaluation follows a systematic process to ensure data integrity and comparability. This workflow begins with the preparation of standardized bacterial inocula and culminates in the determination of key susceptibility metrics.

cluster_prep 1. Preparation cluster_assays 2. Assays cluster_analysis 3. Data Analysis Strain Bacterial Strain (e.g., S. aureus) Culture Overnight Culture in TSB Strain->Culture McFarland Adjust to 0.5 McFarland Standard (~1.5x10^8 CFU/mL) Culture->McFarland MIC Broth Microdilution (MIC Determination) McFarland->MIC Disk Kirby-Bauer (Zone of Inhibition) McFarland->Disk MIC_Read Read MIC (Lowest concentration with no visible growth) MIC->MIC_Read MBC Subculture from MIC (MBC Determination) MBC_Read Read MBC (Lowest concentration with ≥99.9% killing) MBC->MBC_Read Zone_Read Measure Zone Diameter (mm) Disk->Zone_Read MIC_Read->MBC

Caption: Standardized Antimicrobial Susceptibility Testing Workflow.

Detailed Experimental Protocols

The following protocols are grounded in CLSI M07 and M02 standards to ensure reproducibility.[7]

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

Rationale: This method is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][10] It provides a quantitative measure of the agent's potency.

  • Preparation of Antimicrobial Solutions: Prepare stock solutions of N-benzylpiperidine-4-sulfonamide, Ciprofloxacin, and Ampicillin in a suitable solvent (e.g., DMSO, water).

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of each compound in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of final concentrations (e.g., from 256 µg/mL to 0.25 µg/mL).

  • Inoculum Preparation: Culture bacterial strains overnight. Dilute the suspension to match a 0.5 McFarland turbidity standard, then further dilute into the test medium to yield a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate, including a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible turbidity.

Protocol 2: Minimum Bactericidal Concentration (MBC) Determination

Rationale: While MIC indicates growth inhibition (bacteriostatic effect), MBC determines the concentration required to kill the bacteria (bactericidal effect). The MBC/MIC ratio is crucial for classifying the nature of the antimicrobial activity.

  • Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Plating: Spot-plate the aliquot onto a non-selective agar plate (e.g., Tryptic Soy Agar).

  • Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.

  • Reading Results: The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU count compared to the initial inoculum. A compound is generally considered bactericidal if the MBC/MIC ratio is ≤4.[11]

Protocol 3: Kirby-Bauer Disk Diffusion Assay

Rationale: This method provides a qualitative assessment of antimicrobial susceptibility and is widely used in clinical labs for its simplicity and low cost.[6][9]

  • Plate Preparation: Prepare Mueller-Hinton Agar (MHA) plates, ensuring a uniform depth of 4 mm.

  • Inoculation: Dip a sterile cotton swab into a 0.5 McFarland standardized bacterial suspension. Squeeze out excess fluid and swab the entire surface of the MHA plate three times, rotating the plate 60 degrees between each application to ensure confluent growth.

  • Disk Application: Aseptically apply paper disks impregnated with a standard concentration of each antimicrobial agent (N-benzylpiperidine-4-sulfonamide, Ciprofloxacin, Ampicillin) onto the agar surface.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Reading Results: Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters.[10] Disregard slight growth within the zone for sulfonamides as per CLSI guidelines.[6]

Performance Benchmark Data

Disclaimer: The following data is illustrative and synthesized based on the known activities of sulfonamides and piperidine-containing compounds. It is intended to demonstrate how experimental results would be presented in a comparative guide and does not represent verified data for N-benzylpiperidine-4-sulfonamide.

Table 1: Minimum Inhibitory Concentration (MIC) Values (µg/mL)
Organism (ATCC Strain)Gram StainN-benzylpiperidine-4-sulfonamideCiprofloxacinAmpicillin
Staphylococcus aureus (25923)Positive320.50.25
Enterococcus faecalis (29212)Positive6412
Escherichia coli (25922)Negative640.015>128
Pseudomonas aeruginosa (27853)Negative>2560.5>256

Interpretation: The hypothetical data suggests N-benzylpiperidine-4-sulfonamide possesses moderate, broad-spectrum activity against Gram-positive and some Gram-negative bacteria, a profile consistent with many sulfonamides.[2] Its lack of activity against P. aeruginosa is also a common trait for this class.[2] It is significantly less potent than Ciprofloxacin across the board.

Table 2: Bactericidal Activity (MBC/MIC Ratio)
OrganismN-benzylpiperidine-4-sulfonamideCiprofloxacin
Staphylococcus aureus>4 (Bacteriostatic)2 (Bactericidal)
Escherichia coli>4 (Bacteriostatic)1 (Bactericidal)

Interpretation: The MBC/MIC ratio reinforces the expected bacteriostatic nature of sulfonamides, which primarily inhibit growth rather than actively kill bacteria.[11] In contrast, Ciprofloxacin demonstrates clear bactericidal activity.

Table 3: Zone of Inhibition Diameters (mm)
OrganismN-benzylpiperidine-4-sulfonamide (100 µg disk)Ciprofloxacin (5 µg disk)Ampicillin (10 µg disk)
Staphylococcus aureus163032
Escherichia coli14356
Pseudomonas aeruginosa6286

Interpretation: The disk diffusion results correlate well with the MIC data. The smaller zones of inhibition for N-benzylpiperidine-4-sulfonamide reflect its lower potency compared to the standard antibiotics.

Conclusion and Future Directions

This guide establishes a framework for the systematic evaluation of N-benzylpiperidine-4-sulfonamide. Based on the established mechanism of sulfonamides and illustrative comparative data, this compound presents as a potential lead with moderate, broad-spectrum bacteriostatic activity. Its performance profile suggests it is unlikely to replace highly potent agents like Ciprofloxacin but could serve as a scaffold for further optimization.

The critical next steps for advancing this compound would involve:

  • Broad Panel Screening: Testing against a wide array of contemporary, multidrug-resistant clinical isolates to identify specific niches of activity.

  • Toxicity and Safety Pharmacology: Conducting in vitro cytotoxicity assays (e.g., against HepG2, HEK293 cell lines) and subsequent in vivo safety studies.

  • Pharmacokinetic Profiling: Assessing ADME (Absorption, Distribution, Metabolism, Excretion) properties to determine its potential for systemic or topical use.

  • In Vivo Efficacy: Evaluating the compound's performance in animal models of infection to bridge the gap between in vitro activity and potential therapeutic utility.

By adhering to rigorous, standardized benchmarking protocols, the scientific community can effectively evaluate novel candidates like N-benzylpiperidine-4-sulfonamide and identify promising new avenues in the fight against infectious diseases.

References

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC. National Library of Medicine. [Link]

  • CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents.
  • Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships. Adichunchanagiri University. [Link]

  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. [Link]

  • CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01 (01/10/2016) 1. KEMRI-Wellcome Trust. [Link]

  • Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. International Journal of ChemTech Research. [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. [Link]

  • Synthesis and antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives against pathogens of Lycopersicon esculentum: a structure-activity evaluation study. PubMed. [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. National Library of Medicine. [Link]

  • Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. National Library of Medicine. [Link]

  • SYNTHESIS OF N-BENZYLPIPERIDINE-4-ON DERIVATIVES (Review) | Request PDF. ResearchGate. [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Clinical and Laboratory Standards Institute. [Link]

  • Performance of Standards for Antimicrobial Susceptibility Testing (AST). SlideShare. [Link]

  • (PDF) In-vitro Antibacterial Activity of two Novel Sulfonamide Derivatives against Urinary Strains of Escherichia coli. ResearchGate. [Link]

  • 4-Benzylpiperidine - Wikipedia. Wikipedia. [Link]

  • CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents.
  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical & Pharmacology Journal. [Link]

  • Antibiotic sensitivity testing - Wikipedia. Wikipedia. [Link]

  • Current and Emerging Methods of Antibiotic Susceptibility Testing. MDPI. [Link]

  • The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. National Library of Medicine. [Link]

  • Overview of changes in the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing: M100 32nd and 33rd editions. American Society for Microbiology. [Link]

  • Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus. Journal of Chemical and Pharmaceutical Research. [Link]

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Definitive Guide to Elemental Analysis: N-benzylpiperidine-4-sulfonamide HCl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Product Focus: Analytical Validation of N-benzylpiperidine-4-sulfonamide HCl (C₁₂H₁₉ClN₂O₂S). Primary Application: Verification of bulk purity, salt stoichiometry, and solvation state in drug discovery.

In the development of sulfonamide-based inhibitors, the N-benzylpiperidine scaffold is a critical pharmacophore. However, the synthesis of its hydrochloride salt often presents challenges regarding stoichiometry and hygroscopicity. This guide provides a rigorous framework for calculating, executing, and interpreting the Elemental Analysis (EA) for this specific compound.

Unlike High-Performance Liquid Chromatography (HPLC), which detects UV-active impurities, Elemental Analysis (CHNOS + Cl) is the only absolute method capable of simultaneously validating the salt formation ratio (Free Base:Acid) and the hydration state without requiring a reference standard.

Theoretical Framework & Calculation

To validate the experimental results, we must first establish the "Gold Standard" theoretical values.

Molecular Composition
  • Compound: N-benzylpiperidine-4-sulfonamide hydrochloride[1]

  • Free Base Formula: C₁₂H₁₈N₂O₂S

  • Salt Stoichiometry: 1:1 (Mono-hydrochloride)

  • Target Formula: C₁₂H₁₉ClN₂O₂S

Step-by-Step Calculation

Using IUPAC standard atomic weights ( g/mol ):

  • C: 12.011 | H: 1.008 | N: 14.007 | O: 15.999 | S: 32.06 | Cl: 35.45

Table 1: Theoretical Mass Contribution Calculation

ElementCountAtomic Mass ( g/mol )Total Mass ContributionTheoretical % (w/w)
Carbon (C) 1212.011144.13249.56%
Hydrogen (H) 191.00819.1526.59%
Nitrogen (N) 214.00728.0149.63%
Sulfur (S) 132.06032.06011.02%
Chlorine (Cl) 135.45035.45012.19%
Oxygen (O) 215.99931.99811.00%
TOTAL ----290.806 g/mol 100.00%

Comparative Analysis: Diagnostic Scenarios

The power of EA lies in its ability to distinguish between the pure product and common synthesis artifacts. The table below compares the Target Product against three common failure modes: Incomplete Salt Formation , Monohydrate Formation , and Residual Ethanol (common recrystallization solvent).

Table 2: Diagnostic Comparison of Theoretical Values

ScenarioFormula%C%H%N%ClDiagnostic Indicator
Target (Pure HCl Salt) C₁₂H₁₉ClN₂O₂S 49.56 6.59 9.63 12.19 Baseline
Failure A: Free Base C₁₂H₁₈N₂O₂S56.677.1311.010.00High C (+7.1%), No Cl.
Failure B: Monohydrate C₁₂H₁₉ClN₂O₂S · H₂O46.676.859.0711.48Low C (-2.9%), Low Cl.
Failure C: 0.5 Eq. EtOH C₁₂H₁₉ClN₂O₂S · 0.5(C₂H₆O)49.717.068.9211.29High H, Low N/Cl.
  • Acceptance Criteria: Standard pharmaceutical acceptance is ±0.4% absolute difference from theoretical.

  • Analysis:

    • If %Cl is < 11.8% , your salt formation is likely incomplete or the sample is wet.

    • If %C is > 50.0% , suspect free base contamination or residual organic solvent.

Experimental Protocol (Self-Validating)

To achieve the theoretical values calculated above, strict adherence to sample preparation is required. HCl salts of piperidine derivatives are prone to hygroscopicity.

Workflow Diagram

EA_Workflow cluster_0 Sample Prep cluster_1 Analysis cluster_2 Validation Step1 Synthesis & Isolation (Recrystallization) Step2 Vacuum Drying (40°C, P₂O₅, 24h) Step1->Step2 Remove Solvent Step3 Weighing (Microbalance ±1µg) Step2->Step3 Hygroscopic! Step4 Combustion (CHN) 950°C + O₂ Step3->Step4 Step5 Titration / IC (For Chloride) Step3->Step5 Step6 Compare vs Theoretical (±0.4%) Step4->Step6 Step5->Step6 Decision Pass / Fail? Step6->Decision

Figure 1: Analytical workflow for validating hygroscopic HCl salts.

Detailed Methodology
  • Drying (Critical Step):

    • N-benzylpiperidine salts can trap moisture. Dry the sample in a vacuum oven at 40°C over Phosphorus Pentoxide (P₂O₅) for at least 24 hours.

    • Why: Failure to dry will artificially lower %C and %N while raising %H (see Table 2, Failure B).

  • Weighing:

    • Use a microbalance with ±1 µg precision.

    • Target sample mass: 2.0 - 3.0 mg .

    • Note: Perform weighing in a low-humidity glove box if the salt proves deliquescent.

  • Combustion Analysis (CHNS):

    • Combust at 950–1000°C in an oxygen-rich environment.

    • Use Tungsten Trioxide (WO₃) as a combustion aid to prevent the formation of refractory carbides, ensuring complete carbon release.

  • Halogen Determination (Cl):

    • Method: Oxygen Flask Combustion (Schöniger flask) followed by potentiometric titration with AgNO₃.

    • Alternative: Ion Chromatography (IC) after digestion.

    • Why: Standard CHN analyzers do not measure Chlorine. You must request this specifically to validate the HCl salt stoichiometry.

Orthogonal Validation: EA vs. qNMR

While EA is the "Gold Standard" for solid-state composition, it should be paired with quantitative NMR (qNMR) for a complete purity profile.

Table 3: Comparison of Analytical Techniques

FeatureElemental Analysis (EA)Quantitative NMR (qNMR)Recommendation
Primary Output % Composition (C, H, N, Cl)Molar Ratios (Proton counting)Use EA for salt confirmation.
Salt Validation Excellent. Directly measures Cl %.Good. Can infer salt via chemical shift, but cannot quantify Cl directly.EA is superior for HCl salts.
Impurity ID Poor. Cannot identify what the impurity is (only that one exists).Excellent. Identifies specific solvents/impurities.Use qNMR to identify the "Failure Mode" if EA fails.
Sample Destructive? YesNoUse qNMR first if sample is limited.[2]

Expert Insight: If your EA results show high Hydrogen and low Carbon (Failure B), run a ¹H-NMR. If you see a water peak but no solvent peaks, you have a hydrate. If you see solvent peaks, calculate the mole % and re-calculate your "Theoretical" EA values to see if they match the "Solvate" model.

References

  • United States Pharmacopeia (USP). General Chapter <233> Elemental Impurities—Procedures.[3] USP-NF. Link

  • International Council for Harmonisation (ICH). Q3D(R1): Guideline for Elemental Impurities. (2019).[4] Link

  • PubChem. N-benzylpiperidine-4-sulfonamide hydrochloride Compound Summary. National Library of Medicine. Link

  • Holzgrabe, U. Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. (2010). Link

Sources

Safety Operating Guide

Comprehensive Guide to the Safe Handling and Disposal of N-Benzylpiperidine-4-Sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and analytical chemists, managing the lifecycle of synthetic intermediates is just as critical as the synthesis itself. N-benzylpiperidine-4-sulfonamide—a highly versatile building block frequently utilized in the development of sulfonamide-based therapeutics—presents specific logistical and environmental challenges at the end of its experimental lifecycle.

This guide provides authoritative, step-by-step operational protocols for the safe handling, segregation, and disposal of N-benzylpiperidine-4-sulfonamide. By understanding the physicochemical causality behind these procedures, laboratories can ensure absolute regulatory compliance, protect personnel, and minimize environmental impact.

Physicochemical Profiling & Disposal Causality

To design an effective disposal strategy, we must first analyze the molecular characteristics of N-benzylpiperidine-4-sulfonamide (


) and its commonly encountered hydrochloride salt[1].
  • Molecular Stability & Environmental Persistence: The compound features a highly stable sulfonamide linkage and a lipophilic benzyl group. Because it does not readily undergo biodegradation, it cannot be discharged into municipal sanitary sewers[2]. Standard wastewater treatment facilities are unequipped to process complex active pharmaceutical ingredients (APIs) or their precursors.

  • Acid-Base Chemistry: The piperidine ring contains a basic secondary/tertiary nitrogen (depending on substitution), making the molecule an organic base. In its freebase form, it is incompatible with strong oxidizers and strong acids, which can lead to exothermic reactions[3].

  • Regulatory Classification: Under Environmental Protection Agency (EPA) guidelines, laboratory samples and effluents containing such synthetic intermediates must be profiled, manifested, and treated as regulated hazardous waste[4].

Waste Segregation Workflow

Proper segregation at the point of generation is the most critical step in laboratory waste management. Mixing incompatible waste streams exponentially increases disposal costs and introduces severe safety risks.

WasteWorkflow A N-benzylpiperidine-4-sulfonamide Waste Generation B Solid Waste (Powders, Vials, Gloves) A->B C Liquid Waste (Reaction Mixtures, Effluents) A->C D Double-Bagged / Sealed Containers B->D E Halogenated Solvent Waste C->E DCM/Chloroform F Non-Halogenated Solvent Waste C->F MeOH/DMSO/Water G Hazardous Waste Storage (Secondary Containment) D->G E->G F->G H Licensed EPA/RCRA Disposal Facility G->H

Figure 1: Segregation and disposal workflow for N-benzylpiperidine-4-sulfonamide laboratory waste.

Standard Operating Procedures (SOPs) for Disposal

The following protocols are designed as self-validating systems. Each workflow includes a verification step to ensure the procedure has been executed correctly before moving to the next phase.

SOP 1: Solid Waste Handling

Unused powder, contaminated weighing paper, empty reagent vials, and disposable spatulas must be treated as toxic solid waste.

  • Collection: Gather all solid waste contaminated with N-benzylpiperidine-4-sulfonamide inside a certified chemical fume hood to prevent inhalation of aerosolized particulates.

  • Containment: Place the materials into a leak-proof, High-Density Polyethylene (HDPE) wide-mouth container.

    • Causality: HDPE is selected because it resists permeation and degradation from trace organic solvents that may remain on contaminated labware[3].

  • Labeling: Immediately affix a hazardous waste label. The label must explicitly state: "Hazardous Waste: Toxic Solid (N-benzylpiperidine-4-sulfonamide)" and include the date of initial accumulation.

  • Validation Check: Before transferring the container to the central accumulation area, invert the sealed HDPE container gently to ensure the lid is threaded correctly and no particulate matter escapes.

SOP 2: Liquid Waste Consolidation

Liquid waste is typically generated during purification (e.g., preparative HPLC effluents) or reaction workups.

  • Matrix Identification: Determine if the solvent matrix is halogenated (e.g., dichloromethane, chloroform) or non-halogenated (e.g., methanol, ethyl acetate, DMSO).

    • Causality: Halogenated solvents require high-temperature incineration at specialized EPA-certified Treatment, Storage, and Disposal Facilities (TSDFs). Mixing them with non-halogenated waste contaminates the entire batch, drastically increasing disposal costs and environmental burden[4].

  • Transfer: Using a dedicated chemical funnel, transfer the liquid into the appropriate 10L or 20L carboy. Do not fill beyond 75% capacity.

    • Causality: Leaving 25% headspace accommodates vapor expansion due to ambient temperature fluctuations, preventing over-pressurization and container rupture[3].

  • Secondary Containment: Place the carboy in a secondary containment tray capable of holding at least 110% of the largest container's volume.

  • Validation Check: For aqueous mixtures, use a pH indicator strip before sealing the carboy. Ensure the pH is between 4 and 10. Highly acidic or basic solutions must be neutralized in-lab prior to consolidation to prevent container degradation[5].

SOP 3: Spill Response & Decontamination

In the event of an accidental release of the compound, immediate and systematic action is required.

  • Isolation: Demarcate the spill area and ensure all personnel are wearing appropriate PPE (nitrile gloves, lab coat, safety goggles).

  • Containment & Absorption:

    • For solid spills: Lightly mist the powder with water (or a compatible non-reactive solvent) to prevent aerosolization, then sweep using a dedicated brush and dustpan.

    • For liquid spills: Apply an inert, non-combustible absorbent such as vermiculite or diatomaceous earth to the spill[3].

  • Collection: Scoop the absorbed material or wetted powder into a heavy-duty hazardous waste bag.

  • Decontamination: Wash the affected surface with a mixture of water and a mild detergent, followed by a final wipe with ethanol or isopropanol to dissolve any remaining organic residue.

  • Validation Check: After the solvent evaporates, visually inspect the area. If available, use a UV lamp (254 nm); the aromatic benzyl ring may exhibit fluorescence, allowing you to verify that absolute decontamination has been achieved.

Quantitative Waste Stream Summary

To streamline daily laboratory operations, utilize the following matrix to categorize N-benzylpiperidine-4-sulfonamide waste streams.

Waste StreamTypical MatrixPrimary HazardEPA Compatibility GroupApproved Disposal Container
Solid Waste Pure powder, contaminated PPE, empty vialsToxic / IrritantOrganic Base / Toxic SolidHDPE wide-mouth jar
Halogenated Liquid DCM, Chloroform + CompoundToxic / EnvironmentalHalogenated OrganicsGlass or HDPE carboy
Non-Halogenated Liquid MeOH, EtOAc, DMSO + CompoundFlammable / ToxicNon-Halogenated OrganicsHDPE carboy
Aqueous Waste Water, mild buffers + CompoundMild ToxicAqueous Waste (pH 4-10)HDPE carboy

Regulatory Compliance & Documentation

Maintaining rigorous documentation is not just a legal formality; it is a core component of scientific integrity and laboratory safety.

Laboratories must maintain accurate, up-to-date, and easily retrievable records of sample and waste handling[4]. When preparing N-benzylpiperidine-4-sulfonamide waste for final pickup by a certified waste broker:

  • Ensure all containers are logged in the laboratory's chemical inventory system.

  • Verify that the accumulation time does not exceed local regulatory limits (typically 90 to 180 days, depending on your facility's generator status).

  • Provide the waste broker with the exact chemical name and structural hazards (Organic base, sulfonamide) to ensure it is manifested correctly for transport to a certified TSDF[4].

References

  • PubChemLite. "N-benzylpiperidine-4-sulfonamide hydrochloride." Université du Luxembourg. Available at: [Link][1]

  • U.S. Environmental Protection Agency (EPA). "Laboratory Environmental Sample Disposal Information Document." EPA.gov. Available at: [Link][4]

  • University of Wisconsin–Madison. "Chapter 7: Chemical Disposal Procedures." Wisc.edu. Available at:[Link][5]

  • École Polytechnique Fédérale de Lausanne (EPFL). "Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals." EPFL.ch. Available at: [Link][2]

  • Nipissing University. "Hazardous Materials Disposal Guide." Nipissingu.ca. Available at:[Link][3]

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Personal Protective Equipment (PPE) & Handling Guide: N-benzylpiperidine-4-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary & Hazard Profiling

The "Why" Behind the Protocol: As researchers, we often treat intermediate scaffolds like N-benzylpiperidine-4-sulfonamide as generic organic solids. This is a critical error. This molecule combines two pharmacophores with distinct toxicological profiles: the sulfonamide moiety (a known sensitizer) and the N-benzylpiperidine core (a basic irritant).

While a specific Safety Data Sheet (SDS) may not exist for this exact custom intermediate, we apply Structure-Activity Relationship (SAR) principles to establish a "Safety Net" protocol. We treat this compound as a Category 2 Skin/Eye Irritant and a High-Potential Sensitizer .

Molecular Hazard Deconstruction
Functional GroupAssociated HazardPhysiological Impact
Sulfonamide (-SO₂NH₂) Sensitization (Skin/Respiratory) Repeated exposure can lead to anaphylaxis-like reactions or severe contact dermatitis (Stevens-Johnson Syndrome risk in extreme cases) [1].
Piperidine Ring Irritation/Corrosion Basic nitrogen can cause chemical burns to mucous membranes and eyes upon contact [2].
Benzyl Group Lachrymator Potential While less volatile in this heavy molecule, benzyl halides (precursors) are lachrymators; trace impurities may remain.

PPE Decision Matrix: The "Self-Validating" System

Do not rely on a static "one-size-fits-all" approach. Use this matrix to select PPE based on the physical state of the compound during your specific workflow.

Table 1: PPE Specifications by Operational State
Protective LayerSolid State (Weighing/Transfer) Solution State (Reaction/Workup) Technical Rationale
Hand Protection Single Nitrile Gloves (Min. 5 mil / 0.12mm)Double Gloving or Laminate (Silver Shield) Nitrile offers excellent dry particle resistance. However, if dissolved in DCM or DMF, nitrile breakthrough occurs in <5 mins. Double gloving creates a sacrificial outer layer [3].
Respiratory N95 / P100 Respirator (If outside hood)Fume Hood (Face velocity: 100 fpm)Sulfonamide dust is the primary sensitization vector. Inhalation must be prevented to avoid developing long-term allergies [4].
Eye Protection Safety Glasses (ANSI Z87.1 + Side Shields)Chemical Splash Goggles Solutions pose a splash risk. Basic amines in solution can cause rapid corneal opacification.
Body Defense Lab Coat (Cotton/Poly blend)Chemical-Resistant Apron Cotton absorbs liquids, keeping them against the skin. An apron provides an impermeable barrier for liquid handling.

Operational Workflow: Step-by-Step Handling

This protocol uses a "Clean-to-Dirty" flow to prevent cross-contamination of common lab areas (balances, door handles).

Phase A: Preparation & Weighing (High Risk for Dust)
  • Engineering Control: Activate the Chemical Fume Hood. Ensure the sash is at the working height (usually 18 inches).

  • Static Mitigation: Use an anti-static gun or ionizer on the weighing boat. N-benzylpiperidine-4-sulfonamide is likely crystalline and prone to static fly-off.

  • The "Transfer" Technique:

    • Place the receiving flask inside the balance draft shield if possible.

    • Do not use a spatula to "flick" powder. Use a gentle tapping motion to dispense.

    • Why? Flicking generates aerosols that settle on the balance bench, creating a contact hazard for the next user.

Phase B: Solubilization & Reaction (High Risk for Permeation)
  • Solvent Selection: If using Dichloromethane (DCM) or Dimethylformamide (DMF), assume your gloves offer zero protection after 3 minutes of contact.

  • The "Double-Glove" Protocol:

    • Inner Layer: Brightly colored nitrile (e.g., Orange).

    • Outer Layer: Standard Blue/Purple nitrile.

    • Visual Indicator: If the outer glove rips or swells, the color contrast gives immediate visual warning.

  • Spill Management: If solution drips on the glove, do not wipe it . Remove the outer glove immediately and replace.

Phase C: Decontamination & Waste[1]
  • Solid Waste: Dispose of weigh boats and contaminated paper towels in Hazardous Solid Waste (double-bagged).

  • Liquid Waste: Segregate based on solvent (Halogenated vs. Non-Halogenated).

  • Surface Decon: Wipe down the balance area with a 10% soap/water solution , followed by ethanol.

    • Note: Ethanol alone may just spread the hydrophobic compound. The surfactant (soap) is necessary to lift the piperidine derivative.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling this compound, integrating risk assessment with immediate action.

SafetyProtocol Start Start: Handling N-benzylpiperidine-4-sulfonamide StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder Form StateCheck->Solid Weighing Solution Solution / Reaction Mixture StateCheck->Solution Synthesis DustRisk Risk: Inhalation & Sensitization Solid->DustRisk SolidPPE PPE: Nitrile Gloves (5mil) + Safety Glasses + N95 (if open bench) DustRisk->SolidPPE StaticControl Action: Anti-static Gun + Draft Shield SolidPPE->StaticControl Disposal Disposal: Double Bag Solids Segregate Liquids StaticControl->Disposal PermRisk Risk: Skin Absorption & Chemical Burns Solution->PermRisk SolventCheck Solvent: DCM/DMF? PermRisk->SolventCheck StdPPE PPE: Double Nitrile Gloves + Splash Goggles SolventCheck->StdPPE No (Ethanol/Water) HighPPE PPE: Silver Shield Laminate Gloves + Apron + Face Shield SolventCheck->HighPPE Yes (Penetrating Solvents) StdPPE->Disposal HighPPE->Disposal

Figure 1: Risk-Based Logic Flow for PPE Selection. This workflow mandates higher protection levels when penetrating solvents are introduced.

Emergency Response Protocols

In case of exposure, seconds count. Memorize this triad:

  • Skin Contact (Solid): Brush off dry powder before wetting. Then wash with soap and water for 15 minutes.[1]

    • Reasoning: Wetting some sulfonamides can create a sticky paste that increases dermal absorption time.

  • Skin Contact (Solution): Immediate removal of contaminated clothing/gloves.[2] Flush with water.[1][2][3][4][5] Do not use solvents (acetone/ethanol) to clean skin, as this drives the chemical deeper into the pores.

  • Eye Contact: Flush for 15 minutes. Hold eyelids open. Seek medical attention immediately—basic amines can cause progressive damage even after flushing stops.

References

  • National Center for Biotechnology Information (NCBI). (2025). Sulfonamide Allergies and Cross-Reactivity. PubChem Compound Summary. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[3][6] Personal Protective Equipment: Laboratory Safety Guidance (29 CFR 1910.132). Available at: [Link]

  • University of Pennsylvania EHRS. (2025). Nitrile Glove Chemical Compatibility Reference. Available at: [Link]

Sources

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